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  • Product: 1-(2-Chloro-5-methoxyphenyl)ethanone
  • CAS: 77344-69-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Chloro-5-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the physicochemical propert...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-(2-Chloro-5-methoxyphenyl)ethanone (CAS No. 77344-69-5), a substituted acetophenone of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from closely related analogues and established analytical methodologies to present a robust profile. The guide covers molecular and physical properties, detailed protocols for characterization, safety and handling considerations, and a plausible synthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and similar compounds.

Introduction and Chemical Identity

1-(2-Chloro-5-methoxyphenyl)ethanone is a halogenated and methoxy-substituted aromatic ketone. The presence of the chloro, methoxy, and acetyl groups on the phenyl ring imparts a unique combination of electronic and steric properties, making it a potentially valuable intermediate in the synthesis of more complex molecules, including pharmaceutical agents and other fine chemicals. Understanding its physicochemical properties is paramount for its effective use in research and development.

Table 1: Chemical Identity of 1-(2-Chloro-5-methoxyphenyl)ethanone

IdentifierValueReference
IUPAC Name 1-(2-Chloro-5-methoxyphenyl)ethanoneN/A
CAS Number 77344-69-5[1]
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [1]
SMILES CC(=O)C1=CC(OC)=CC=C1Cl[1]
InChIKey N/AN/A

Physicochemical Properties

Table 2: Estimated Physicochemical Properties of 1-(2-Chloro-5-methoxyphenyl)ethanone and Related Compounds

PropertyEstimated Value for 1-(2-Chloro-5-methoxyphenyl)ethanoneExperimental Data for Related CompoundsReference
Melting Point (°C) 50 - 902-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone: 83-842-Chloro-1-(2,5-dimethoxyphenyl)ethanone: 88-901-(2-Hydroxy-5-methoxyphenyl)ethanone: 521-(5-Chloro-2-hydroxyphenyl)ethanone: 54-56[2][3][4][5][6]
Boiling Point (°C) > 2501-(2-methoxyphenyl)ethanone: 245-248[7]
Appearance White to off-white crystalline solid (predicted)Light-Yellow Crystals for 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone[3][4]
Solubility Soluble in acetone, chloroform, dichloromethane, and tetrahydrofuran (predicted)2-Chloro-1-(2,5-dimethoxyphenyl)ethanone is soluble in these solvents.[3][4]

Analytical Characterization Protocols

Accurate characterization is essential for confirming the identity and purity of 1-(2-Chloro-5-methoxyphenyl)ethanone. The following are detailed, standard protocols for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • For ¹³C NMR, a proton-decoupled experiment with a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024) to obtain a good signal-to-noise ratio is recommended.

  • Expected Spectral Features:

    • ¹H NMR: Expect signals for the acetyl protons (singlet, ~2.6 ppm), the methoxy protons (singlet, ~3.9 ppm), and three aromatic protons in the range of 6.8-7.8 ppm, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

    • ¹³C NMR: Expect signals for the carbonyl carbon (~196 ppm), the aromatic carbons (110-160 ppm), the methoxy carbon (~56 ppm), and the acetyl methyl carbon (~29 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy:

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹.

  • Expected Absorptions:

    • A strong absorption band around 1680 cm⁻¹ corresponding to the C=O stretch of the aryl ketone.

    • C-H stretching vibrations of the aromatic ring and methyl groups around 3100-2850 cm⁻¹.

    • C-O stretching of the methoxy group around 1250 cm⁻¹.

    • C-Cl stretching vibration in the fingerprint region (below 800 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Use a suitable capillary column (e.g., HP-5MS).

    • Set a temperature program, for instance, starting at 100 °C, holding for 1 minute, and ramping to 250 °C at 10 °C/min.

  • MS Conditions:

    • Use electron ionization (EI) at 70 eV.

    • Scan a mass range of m/z 40-300.

  • Expected Fragmentation:

    • The molecular ion peak [M]⁺ at m/z 184 and a significant [M+2]⁺ peak at m/z 186 due to the presence of the ³⁷Cl isotope.

    • A prominent fragment from the loss of the acetyl group ([M-43]⁺) at m/z 141.

    • A base peak corresponding to the acylium ion ([M-CH₃]⁺) at m/z 169.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_data_analysis Data Analysis & Verification Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Purified_Sample Purified Sample Purification->Purified_Sample NMR NMR Spectroscopy (¹H, ¹³C) Purified_Sample->NMR IR IR Spectroscopy Purified_Sample->IR MS Mass Spectrometry (GC-MS) Purified_Sample->MS MP Melting Point Determination Purified_Sample->MP Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation IR->Structural_Elucidation MS->Structural_Elucidation Purity_Assessment Purity Assessment MS->Purity_Assessment MP->Purity_Assessment

Caption: Workflow for the synthesis, purification, and analytical characterization of 1-(2-Chloro-5-methoxyphenyl)ethanone.

Safety, Handling, and Storage

  • Hazard Statements (Predicted):

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and vapors.

    • Avoid contact with skin and eyes.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

    • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Safety_Precautions cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_storage Storage Conditions Compound 1-(2-Chloro-5-methoxyphenyl)ethanone Goggles Safety Goggles Compound->Goggles Gloves Resistant Gloves Compound->Gloves Coat Lab Coat Compound->Coat Fume_Hood Work in Fume Hood Compound->Fume_Hood Avoid_Contact Avoid Skin/Eye Contact Compound->Avoid_Contact Avoid_Inhalation Avoid Inhalation Compound->Avoid_Inhalation Sealed Tightly Sealed Container Compound->Sealed Cool_Dry Cool, Dry, Ventilated Area Compound->Cool_Dry

Caption: Recommended safety precautions for handling and storing 1-(2-Chloro-5-methoxyphenyl)ethanone.

Plausible Synthetic Route

A plausible method for the synthesis of 1-(2-Chloro-5-methoxyphenyl)ethanone is the Friedel-Crafts acylation of 4-chloroanisole with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). However, this may lead to a mixture of isomers. A more regioselective approach would be the chlorination of 1-(5-methoxyphenyl)ethanone. An analogous chlorination of 3-hydroxyacetophenone with sulfuryl chloride has been reported to proceed in high yield.[9]

Proposed Synthetic Protocol (based on analogous reactions):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1-(5-methoxyphenyl)ethanone in a suitable solvent such as dichloromethane or methanol/ethyl acetate.

  • Chlorination: Cool the solution in an ice bath. Add a solution of sulfuryl chloride (SO₂Cl₂) (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction with water or a saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Conclusion

This technical guide provides a detailed, albeit partially predictive, overview of the physicochemical properties of 1-(2-Chloro-5-methoxyphenyl)ethanone. While direct experimental data is limited, the information compiled from related compounds and standard analytical procedures offers a solid foundation for researchers. The provided protocols for characterization, safety guidelines, and a potential synthetic route are intended to facilitate further research and application of this compound in various fields of chemistry. Experimental verification of the estimated properties is strongly recommended.

References

  • PubChem. (n.d.). 2'-Methoxyacetophenone. Retrieved from [Link]

  • Chemsrc. (2025). 1-(2-Hydroxy-5-methoxyphenyl)ethanone | CAS#:705-15-7. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloro-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Chloro-5-methylphenyl)ethanone. Retrieved from [Link]

  • SIELC Technologies. (2018). Ethanone, 1-(2,4,5-trimethoxyphenyl)-. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2016). 1 H NMR spectrum of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one. Retrieved from [Link]

  • Google Patents. (n.d.). CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.
  • The Royal Society of Chemistry. (2013). Supporting information. Retrieved from [Link]

  • Capot Chemical. (2026). MSDS of 1-(2-aMino-5-chloro-phenyl)-2,2,2-trifluoro-ethanone hydrochloride hydrate. Retrieved from [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-1-(4-methylphenyl)ethan-1-one. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • NIST WebBook. (n.d.). Ethanone, 1-(2,5-dimethoxyphenyl)-. Retrieved from [Link]

  • NIH. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-Chloro-5-methoxyphenyl)ethanone

A Senior Application Scientist's Field-Proven Approach to a Key Pharmaceutical Intermediate This guide provides a comprehensive overview of the synthesis of 1-(2-Chloro-5-methoxyphenyl)ethanone, a valuable intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Approach to a Key Pharmaceutical Intermediate

This guide provides a comprehensive overview of the synthesis of 1-(2-Chloro-5-methoxyphenyl)ethanone, a valuable intermediate in the pharmaceutical and agrochemical industries. We will delve into the strategic considerations behind the chosen synthetic route, a detailed experimental protocol, and a thorough analysis of the product's characterization. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous understanding of this synthetic process.

Strategic Synthesis Design: The Logic of Friedel-Crafts Acylation

The most direct and industrially scalable approach to synthesizing 1-(2-Chloro-5-methoxyphenyl)ethanone is the Friedel-Crafts acylation of 4-chloroanisole. This classic electrophilic aromatic substitution reaction offers a reliable method for introducing an acetyl group onto the aromatic ring.[1][2]

The Underlying Mechanism and Regioselectivity

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion, generated from the reaction of acetyl chloride with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[3] This acylium ion is then attacked by the electron-rich aromatic ring of 4-chloroanisole.

The regiochemical outcome of this reaction is dictated by the directing effects of the substituents on the 4-chloroanisole ring: the methoxy group (-OCH₃) and the chloro group (-Cl).

  • Methoxy Group (-OCH₃): The methoxy group is a powerful activating group and is ortho, para-directing. This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic ring, which increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.

  • Chloro Group (-Cl): The chloro group is a deactivating group due to its inductive electron-withdrawing effect. However, it is also ortho, para-directing because of the resonance donation of a lone pair of electrons from the chlorine atom.

In the case of 4-chloroanisole, the powerful activating effect of the methoxy group dominates. The incoming electrophile (the acylium ion) will preferentially add to the positions ortho to the methoxy group. Since the para position is already occupied by the chloro group, the acylation will occur at one of the two ortho positions. Steric hindrance will favor the less hindered position, leading to the desired product, 1-(2-Chloro-5-methoxyphenyl)ethanone.

A minor regioisomer, 1-(3-chloro-4-methoxyphenyl)ethanone, may also be formed, but the electronic and steric factors strongly favor the formation of the desired 2-chloro-5-methoxy isomer.[4]

Experimental Protocol: A Self-Validating System

This protocol is adapted from established procedures for the Friedel-Crafts acylation of anisole and similar aromatic ethers.[5]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
4-Chloroanisole142.5814.26 g0.10
Acetyl Chloride78.498.64 g (7.8 mL)0.11
Anhydrous Aluminum Chloride133.3414.67 g0.11
Dichloromethane (DCM)84.93100 mL-
Crushed Ice-200 g-
Concentrated HCl36.4620 mL-
5% Sodium Bicarbonate Solution-50 mL-
Saturated Sodium Chloride Solution (Brine)-50 mL-
Anhydrous Magnesium Sulfate120.3710 g-
Reaction Setup

G cluster_setup Reaction Setup cluster_reagents Reagents flask Three-Necked Round-Bottom Flask stir_bar Magnetic Stir Bar condenser Reflux Condenser flask->condenser Center Neck dropping_funnel Dropping Funnel flask->dropping_funnel Side Neck ice_bath Ice Bath flask->ice_bath Cool gas_trap Gas Trap (HCl) condenser->gas_trap AlCl3 Anhydrous AlCl3 AlCl3->flask Charge DCM DCM DCM->flask Charge Chloroanisole 4-Chloroanisole in DCM Chloroanisole->dropping_funnel Add AcetylChloride Acetyl Chloride AcetylChloride->dropping_funnel Add

Caption: Reaction setup for Friedel-Crafts acylation.

Step-by-Step Procedure
  • Preparation: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser connected to a gas trap (to neutralize the evolved HCl gas), and a dropping funnel is thoroughly dried and assembled. The flask is charged with anhydrous aluminum chloride (14.67 g, 0.11 mol) and dichloromethane (50 mL). The suspension is cooled to 0-5 °C in an ice bath.

  • Addition of Reactants: A solution of 4-chloroanisole (14.26 g, 0.10 mol) and acetyl chloride (8.64 g, 0.11 mol) in dichloromethane (50 mL) is prepared and transferred to the dropping funnel. This solution is added dropwise to the stirred suspension of aluminum chloride over a period of 30-45 minutes, maintaining the internal temperature of the reaction mixture below 10 °C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is slowly and carefully poured onto 200 g of crushed ice containing 20 mL of concentrated hydrochloric acid. This step is highly exothermic and should be performed in a well-ventilated fume hood. The mixture is stirred until all the ice has melted.

  • Extraction and Neutralization: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with 5% sodium bicarbonate solution (50 mL) to neutralize any remaining acid, followed by a wash with brine (50 mL).

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude 1-(2-Chloro-5-methoxyphenyl)ethanone can be purified by either recrystallization or column chromatography.

  • Recrystallization: Recrystallization from a mixture of ethanol and water or hexane is often effective.[6]

  • Column Chromatography: For higher purity, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent can be employed.[5]

Product Characterization: Validating the Synthesis

The structure of the synthesized 1-(2-Chloro-5-methoxyphenyl)ethanone must be confirmed using various spectroscopic techniques.

Expected Spectroscopic Data
TechniqueExpected Features
¹H NMR Aromatic protons in the range of δ 6.8-7.5 ppm, a singlet for the methoxy group protons around δ 3.9 ppm, and a singlet for the acetyl group protons around δ 2.6 ppm.
¹³C NMR A carbonyl carbon signal around δ 197 ppm, aromatic carbon signals in the range of δ 110-160 ppm, a methoxy carbon signal around δ 56 ppm, and an acetyl methyl carbon signal around δ 26 ppm.[7]
IR Spectroscopy A strong carbonyl (C=O) stretching band around 1680 cm⁻¹, C-O stretching bands for the ether linkage, and C-Cl stretching bands.[8]
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of the product (184.62 g/mol ), and a characteristic M+2 peak due to the presence of the chlorine isotope.³⁵Cl and ³⁷Cl).[9]

Safety and Hazard Considerations

It is imperative to conduct a thorough risk assessment before commencing this synthesis.

  • Acetyl Chloride: Highly flammable, corrosive, and reacts violently with water to produce HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Aluminum Chloride (Anhydrous): Corrosive and reacts violently with water, releasing heat and HCl gas. It should be handled in a dry environment and with appropriate PPE.[10]

  • 4-Chloroanisole: Harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation.[2]

  • Dichloromethane: A volatile and potentially carcinogenic solvent. It should be used in a well-ventilated fume hood.

Conclusion

The Friedel-Crafts acylation of 4-chloroanisole provides a robust and regioselective route for the synthesis of 1-(2-Chloro-5-methoxyphenyl)ethanone. By carefully controlling the reaction conditions and following a systematic work-up and purification procedure, this key intermediate can be obtained in good yield and high purity. The principles of electrophilic aromatic substitution and the directing effects of substituents are fundamental to understanding and optimizing this synthesis. This guide provides a comprehensive framework for the successful and safe execution of this important chemical transformation.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 76346, 2-Chloro-1-(3-hydroxyphenyl)ethanone. [Link].

  • Google Patents.
  • University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. [Link].

  • Google Patents.
  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). [Video]. YouTube. [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12167, 4-Chloroanisole. [Link].

  • Google Patents. CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid. .
  • SpectraBase. 2-Chloro-1-(4-methoxyphenyl)ethanone. [Link].

  • Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7(3), 185-192.
  • Google Patents. CN102093188A - Method for preparing 2'-hydroxyl-5'-chloromethyl acetophenone. .
  • Wikipedia. Friedel–Crafts reaction. [Link].

  • Sciencemadness.org. 2'-hydroxy-5'methoxyacetophenone. [Link].

  • National Institute of Standards and Technology. Ethanone, 1-(2,5-dimethoxyphenyl)-. [Link].

  • University of Delaware. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. [Link].

  • Andonian, A. (2013). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Columbia University Libraries. [Link].

  • YouTube. Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021, April 13). [Video]. [Link].

  • ChemConnections. 13C NMR Spectroscopy. [Link].

  • ResearchGate. Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. [Link].

  • SpectraBase. 2-Chloro-1-(4-methoxyphenyl)ethanone. [Link].

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Foundational

Spectroscopic Data for 1-(2-Chloro-5-methoxyphenyl)ethanone: A Technical Guide for Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic profile of 1-(2-Chloro-5-methoxyphenyl)ethanone, a substituted acetophenone derivative of interest to researchers in medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic profile of 1-(2-Chloro-5-methoxyphenyl)ethanone, a substituted acetophenone derivative of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific compound (CAS No. 77344-69-5)[1], this document leverages predictive methodologies and comparative analysis with structurally similar molecules to present a robust and well-reasoned spectroscopic dataset. This approach, grounded in established principles of chemical spectroscopy, offers a reliable framework for the identification, characterization, and purity assessment of this compound.

Molecular Structure and Physicochemical Properties

1-(2-Chloro-5-methoxyphenyl)ethanone belongs to the class of aromatic ketones, possessing a core acetophenone structure with chloro and methoxy substituents on the phenyl ring. These functional groups impart specific electronic and steric properties that are critical for its chemical reactivity and biological activity, and which directly influence its spectroscopic signatures.

PropertyValueSource
IUPAC Name 1-(2-Chloro-5-methoxyphenyl)ethanoneN/A
CAS Number 77344-69-5[1]
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [1]

Below is a diagram illustrating the molecular structure and the numbering convention used for the assignment of NMR signals.

Caption: Molecular structure of 1-(2-Chloro-5-methoxyphenyl)ethanone.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the electronic environment of the hydrogen atoms in the molecule. The predicted chemical shifts are influenced by the electron-withdrawing nature of the carbonyl and chloro groups and the electron-donating effect of the methoxy group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Prediction
-COCH₃ ~2.65Singlet (s)N/A3HThe acetyl methyl protons are adjacent to a carbonyl group, causing a downfield shift. They appear as a singlet as there are no adjacent protons. This is a characteristic peak for acetophenones.[2]
-OCH₃ ~3.88Singlet (s)N/A3HMethoxy protons typically appear around 3.8-3.9 ppm as a sharp singlet.
H-6 ~7.52Doublet (d)~2.51HThis proton is ortho to the electron-withdrawing acetyl group, resulting in a downfield shift. It is coupled only to H-4 (meta-coupling), leading to a small J value.
H-4 ~7.35Doublet of doublets (dd)~8.8, 2.51HThis proton is coupled to H-3 (ortho-coupling) and H-6 (meta-coupling), resulting in a doublet of doublets.
H-3 ~7.01Doublet (d)~8.81HThis proton is ortho to the electron-donating methoxy group and is coupled to H-4 (ortho-coupling), appearing as a doublet with a large J value.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective electronic environments. The chemical shifts are significantly affected by the nature of the substituents on the aromatic ring.[3][4]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C=O ~196.5The carbonyl carbon of acetophenones is highly deshielded and typically appears in the 195-200 ppm range.[2]
C-5 (-OCH₃) ~158.2The carbon directly attached to the electron-donating methoxy group is significantly deshielded.
C-1 (-COCH₃) ~138.0The ipso-carbon attached to the acetyl group.
C-3 ~132.5Aromatic CH carbon.
C-2 (-Cl) ~129.8The carbon atom bonded to the electronegative chlorine atom is deshielded.
C-4 ~124.1Aromatic CH carbon.
C-6 ~114.5Aromatic CH carbon, shielded by the para-methoxy group.
-OCH₃ ~56.0The methoxy carbon typically resonates in this region.[5]
-COCH₃ ~29.8The acetyl methyl carbon is relatively shielded compared to the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data (KBr Pellet or Thin Film)
Wavenumber (cm⁻¹)IntensityAssignmentRationale for Prediction
~3100-3000 Medium-WeakAromatic C-H StretchCharacteristic stretching vibrations for sp² C-H bonds in the benzene ring.
~2950-2850 Medium-WeakAliphatic C-H StretchSymmetric and asymmetric stretching of the C-H bonds in the methyl groups.
~1685 Strong, SharpC=O Stretch (Ketone)The carbonyl group of an aromatic ketone typically absorbs strongly in this region. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).
~1600, ~1480 Medium-StrongC=C Stretch (Aromatic)Characteristic skeletal vibrations of the benzene ring.
~1250 StrongC-O Stretch (Aryl Ether)Asymmetric stretching of the aryl-O-CH₃ bond.
~1040 MediumC-O Stretch (Aryl Ether)Symmetric stretching of the aryl-O-CH₃ bond.
~800-750 StrongC-Cl StretchCharacteristic absorption for an aryl chloride.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. The following predictions are for a standard Electron Ionization (EI) source.

Predicted Mass Spectrometry Data (EI, 70 eV)
m/zPredicted Relative IntensityAssignmentFragmentation Pathway
184/186 High[M]⁺Molecular ion peak. The presence of a chlorine atom results in an M+2 peak with an intensity of approximately one-third of the M peak, which is a characteristic isotopic signature for chlorine.
169/171 High[M - CH₃]⁺Loss of the acetyl methyl group via α-cleavage, a common fragmentation for ketones.
141 Medium[M - COCH₃]⁺Cleavage of the bond between the carbonyl carbon and the aromatic ring.
126 Medium[M - COCH₃ - CH₃]⁺Subsequent loss of a methyl radical from the methoxy group.
43 High[CH₃CO]⁺Acylium ion, a very common and stable fragment from methyl ketones.

Experimental Protocols

The following sections detail standardized, field-proven methodologies for the acquisition of high-quality spectroscopic data for compounds such as 1-(2-Chloro-5-methoxyphenyl)ethanone.

NMR Spectroscopy Workflow

This protocol outlines a standard procedure for sample preparation and data acquisition for both ¹H and ¹³C NMR.[6]

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400/500 MHz) cluster_proc Data Processing weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.7 mL CDCl₃ (or DMSO-d₆) with TMS weigh->dissolve transfer Transfer to 5mm NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectra (¹H, ¹³C, DEPT, etc.) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to TMS (0 ppm) baseline->calibrate integrate Integrate ¹H Spectrum calibrate->integrate peakpick Peak Pick ¹H & ¹³C Spectra integrate->peakpick

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

FT-IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Transfer the fine powder to a pellet press.

    • Apply pressure (typically 8-10 tons) under vacuum to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Perform peak picking to identify the wavenumbers of key absorption bands.

Mass Spectrometry (GC-MS) Protocol

This protocol is designed for a volatile, thermally stable compound like the target molecule.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography (GC) Conditions:

    • Injector Temperature: 250 °C

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the peak corresponding to the compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Analyze the molecular ion and the fragmentation pattern.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 1-(2-Chloro-5-methoxyphenyl)ethanone. The presented ¹H NMR, ¹³C NMR, IR, and MS data, justified by fundamental principles and comparison with analogous structures, serve as a valuable reference for researchers. The included protocols for data acquisition and analysis represent best practices in the field, ensuring that subsequent experimental work can be conducted with high confidence and reproducibility. For definitive structural confirmation, it is recommended to acquire experimental spectra of a certified reference standard when available.

References

  • SpectraBase. (n.d.). 2-Chloro-1-(4-methoxyphenyl)ethanone. Wiley-VCH GmbH. Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). 1-(2-chloro-5-methylphenyl)ethanone. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • NIST. (n.d.). Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. NIST Chemistry WebBook. Retrieved January 25, 2026, from [Link]

  • Canadian Science Publishing. (1965). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Retrieved January 25, 2026, from [Link]

  • The Royal Society of Chemistry. (2013). General Experimental Information. Retrieved January 25, 2026, from [Link]

  • Pecíková, L., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 637-645. [Link]

  • ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved January 25, 2026, from [Link]

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Protocols & Analytical Methods

Method

The Synthetic Versatility of 1-(2-Chloro-5-methoxyphenyl)ethanone: A Guide for the Research Scientist

In the landscape of modern organic synthesis, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 1-(2-Chloro-5-me...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 1-(2-Chloro-5-methoxyphenyl)ethanone emerges as a key intermediate, offering multiple reactive sites for a diverse array of chemical transformations. Its utility is particularly pronounced in the synthesis of novel heterocyclic compounds, which form the backbone of numerous pharmaceutical and agrochemical agents. This guide provides an in-depth exploration of the applications of this versatile ketone, complete with detailed experimental protocols and the underlying chemical principles that govern its reactivity.

Compound Profile and Physicochemical Properties

1-(2-Chloro-5-methoxyphenyl)ethanone is an aromatic ketone characterized by the presence of a chloro and a methoxy substituent on the phenyl ring, in addition to the acetyl group. This unique substitution pattern imparts distinct reactivity to the molecule. The electron-withdrawing nature of the chlorine atom and the acetyl group can influence the reactivity of the aromatic ring, while the methoxy group acts as an electron-donating group. The ketone functionality and the adjacent carbon are hubs for a variety of transformations.

PropertyValueSource
CAS Number 77344-69-5[1]
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [1]
IUPAC Name 1-(2-chloro-5-methoxyphenyl)ethanone[1]
SMILES CC(=O)C1=CC(OC)=CC=C1Cl[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(2-Chloro-5-methoxyphenyl)ethanone is not widely available, data from structurally similar α-chloroacetophenones indicate that this compound should be handled with care.[2][3]

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[2][3]

  • First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[2]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Core Synthetic Applications & Protocols

The reactivity of 1-(2-Chloro-5-methoxyphenyl)ethanone can be primarily attributed to two key features: the aryl chloride moiety and the ketone functional group. This dual reactivity allows for a range of synthetic manipulations.

G cluster_aryl_chloride Aryl Chloride Reactions cluster_ketone Ketone Reactions main 1-(2-Chloro-5-methoxyphenyl)ethanone suzuki Suzuki-Miyaura Coupling main->suzuki Pd-catalyzed C-C bond formation buchwald Buchwald-Hartwig Amination main->buchwald Pd-catalyzed C-N bond formation reduction Reduction to Alcohol main->reduction NaBH₄ or LiAlH₄ heterocycle Heterocycle Synthesis (via α-position or condensation) main->heterocycle Condensation reactions

Caption: Synthetic pathways for 1-(2-Chloro-5-methoxyphenyl)ethanone.

Synthesis of Heterocyclic Scaffolds

The acetyl group of 1-(2-Chloro-5-methoxyphenyl)ethanone is a versatile precursor for the construction of various heterocyclic rings, which are of significant interest in medicinal chemistry.[4][5]

A cornerstone reaction for the formation of thiazole rings involves the condensation of an α-haloketone with a thioamide, most commonly thiourea.[6][7] This reaction provides a direct route to 2-aminothiazoles, a privileged scaffold in drug discovery.

Hantzsch start 1-(2-Chloro-5-methoxyphenyl)ethanone + Thiourea step1 Nucleophilic Attack (S on α-carbon) start->step1 step2 Cyclization step1->step2 step3 Dehydration step2->step3 product 2-Amino-4-(2-chloro-5-methoxyphenyl)thiazole step3->product

Caption: Workflow for the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-(2-chloro-5-methoxyphenyl)thiazole

  • Materials:

    • 1-(2-Chloro-5-methoxyphenyl)ethanone (1.0 eq)

    • Thiourea (1.2 eq)

    • Ethanol

  • Procedure:

    • To a round-bottom flask, add 1-(2-Chloro-5-methoxyphenyl)ethanone and ethanol. Stir until the solid dissolves.

    • Add thiourea to the solution and equip the flask with a reflux condenser.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to afford the desired 2-aminothiazole derivative.[8]

Causality and Insights: The reaction is typically carried out in a protic solvent like ethanol which facilitates the dissolution of the starting materials. The initial step is the nucleophilic attack of the sulfur atom of thiourea on the carbon adjacent to the ketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

The reaction of α-haloketones with amidines is a widely used method for the synthesis of 2,4-disubstituted imidazoles.[9][10][11] This transformation provides access to another important class of heterocyclic compounds with diverse biological activities.

Experimental Protocol: General Procedure for Imidazole Synthesis

  • Materials:

    • 1-(2-Chloro-5-methoxyphenyl)ethanone (1.0 eq)

    • Amidine hydrochloride (e.g., benzamidine hydrochloride) (1.1 eq)

    • Potassium bicarbonate (2.5 eq)

    • Tetrahydrofuran (THF) and Water

  • Procedure:

    • In a round-bottom flask, dissolve the amidine hydrochloride and potassium bicarbonate in a mixture of THF and water.

    • Heat the mixture to a vigorous reflux.

    • Separately, dissolve 1-(2-Chloro-5-methoxyphenyl)ethanone in THF.

    • Add the solution of the α-haloketone dropwise to the refluxing amidine solution.

    • Continue refluxing and monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization to yield the desired imidazole.[9]

Causality and Insights: The use of a biphasic THF/water system with a base like potassium bicarbonate is often optimal. The amidine is a stronger nucleophile than water, allowing for the desired condensation to occur faster than the decomposition of the α-haloketone.[9]

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The aryl chloride in 1-(2-Chloro-5-methoxyphenyl)ethanone is a suitable handle for palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling.[12][13] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds.

Suzuki cluster_reactants Reactants Pd0 Pd(0)L₂ PdII_halide Ar-Pd(II)L₂-Cl Pd0->PdII_halide PdII_boronate Ar-Pd(II)L₂-Ar' PdII_halide->PdII_boronate Transmetalation (Base assisted) PdII_boronate->Pd0 product Ar-Ar' PdII_boronate->product Reductive Elimination aryl_halide Ar-Cl aryl_halide->PdII_halide Oxidative Addition boronic_acid Ar'-B(OH)₂ boronic_acid->PdII_boronate

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • 1-(2-Chloro-5-methoxyphenyl)ethanone (1.0 eq)

    • Arylboronic acid (1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 eq)

    • Solvent (e.g., Dioxane/Water, Toluene/Water, or DMF)

  • Procedure:

    • To a reaction vessel, add 1-(2-Chloro-5-methoxyphenyl)ethanone, the arylboronic acid, the palladium catalyst, and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to obtain the biaryl product.

Causality and Insights: The choice of catalyst, ligand, base, and solvent is crucial for a successful Suzuki-Miyaura coupling and often requires optimization. Aryl chlorides are generally less reactive than bromides or iodides, so more active catalyst systems may be required. The base is essential for the activation of the boronic acid to facilitate the transmetalation step.[12]

Reduction of the Ketone

The ketone functionality can be readily reduced to a secondary alcohol using common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[14][15] This transformation yields 1-(2-chloro-5-methoxyphenyl)ethanol, a useful chiral intermediate for further synthetic elaborations.

Experimental Protocol: Reduction with Sodium Borohydride

  • Materials:

    • 1-(2-Chloro-5-methoxyphenyl)ethanone (1.0 eq)

    • Sodium borohydride (NaBH₄) (1.1 eq)

    • Methanol or Ethanol

  • Procedure:

    • Dissolve 1-(2-Chloro-5-methoxyphenyl)ethanone in methanol in a round-bottom flask and cool the solution in an ice bath to 0 °C.

    • Slowly add sodium borohydride portion-wise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

    • Carefully quench the reaction by the slow addition of water or dilute HCl to destroy excess NaBH₄.

    • Remove the bulk of the solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent.

    • Dry the combined organic layers, filter, and concentrate to yield the crude alcohol, which can be purified by column chromatography if necessary.

Causality and Insights: Sodium borohydride is a mild and selective reducing agent, making it a safe and convenient choice for this transformation.[14] The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.

Conclusion

1-(2-Chloro-5-methoxyphenyl)ethanone is a highly valuable and versatile building block in organic synthesis. Its dual reactivity allows for the independent or sequential modification at the aryl chloride and ketone positions. This guide provides a foundational understanding and practical protocols for leveraging this compound in the synthesis of complex molecules, particularly in the realms of medicinal and materials chemistry. The provided protocols are based on well-established chemical principles and should serve as a robust starting point for further research and development. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve desired outcomes for specific substrates.

References

  • PubChem. (n.d.). 1-(2-Chloro-5-methylphenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-1-(4-methoxyphenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025). 1-(2-Hydroxy-5-methoxyphenyl)ethanone. Retrieved from [Link]

  • Wang, Z., et al. (2014). Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones. Organic Letters.
  • American Chemical Society. (n.d.). An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and r-Haloketones. Organic Process Research & Development. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • MDPI. (2021). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair.
  • Chemistry LibreTexts. (2024). 17.4: Alcohols from Carbonyl Compounds - Reduction. Retrieved from [Link]

  • MDPI. (2017). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules.
  • Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone in Organic Synthesis.
  • Sci-Hub. (2014). Suzuki–Miyaura cross-coupling reaction of 1,2-oxaborol-2(5H)-ols with carboxylic anhydrides: a new method to furans. Tetrahedron Letters.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Arkivoc. (n.d.).
  • Organic Chemistry Portal. (n.d.). Deoxygenation. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC.
  • MDPI. (2016).
  • Erian, A. W., et al. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules.
  • Chemguide. (n.d.). REDUCTION OF ALDEHYDES AND KETONES. Retrieved from [Link]

  • MDPI. (2017). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molbank.
  • NIH. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PMC.
  • Jetir.org. (n.d.).
  • Wikipedia. (n.d.). Carbonyl reduction. Retrieved from [Link]

  • Springer. (2022). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters.
  • Capot Chemical. (2026). MSDS of 1-(2-aMino-5-chloro-phenyl)
  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Chem Help ASAP. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. International Journal of Scientific Research in Science and Technology.
  • ChemRxiv. (2024).
  • The Good Scents Company. (n.d.). ortho-acetanisole 2-methoxyacetophenone. Retrieved from [Link]

  • Royal Society of Chemistry. (1998). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.

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Application

Application Notes and Protocols for the Synthesis of Derivatives from 1-(2-Chloro-5-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthetic utility of 1-(2-chloro-5-methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 1-(2-chloro-5-methoxyphenyl)ethanone as a versatile starting material for the generation of a diverse array of chemical entities. The strategic positioning of the chloro, methoxy, and acetyl functionalities on the phenyl ring offers multiple avenues for derivatization, making it a valuable building block in medicinal chemistry and materials science. This document outlines detailed protocols for key transformations, including the synthesis of heterocyclic scaffolds such as pyrazoles, thiazoles, and quinoxalines, as well as palladium-catalyzed cross-coupling reactions and Claisen-Schmidt condensations. The rationale behind the selection of reagents and reaction conditions is discussed to provide a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Value of 1-(2-Chloro-5-methoxyphenyl)ethanone

1-(2-Chloro-5-methoxyphenyl)ethanone is a trifunctionalized aromatic ketone that serves as a cornerstone for the synthesis of a multitude of complex organic molecules. Its utility stems from the distinct reactivity of its three key functional groups:

  • The Acetyl Group: The carbonyl and the adjacent α-protons are reactive sites for a variety of transformations, including condensations, α-halogenations, and cyclizations.

  • The Chloro Group: As a halogen, it is an excellent leaving group in nucleophilic aromatic substitution reactions and a key participant in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

  • The Methoxy Group: This electron-donating group influences the reactivity of the aromatic ring and can be a site for demethylation to reveal a reactive phenol.

The interplay of these functional groups allows for a modular approach to the synthesis of diverse molecular architectures, which is of particular interest in the development of novel pharmaceutical agents and functional materials.

Synthesis of Heterocyclic Derivatives

The acetyl group, in conjunction with the aromatic ring, provides a versatile platform for the construction of various heterocyclic systems.

Pyrazole Synthesis via Condensation with Hydrazines

Pyrazoles are a well-known class of heterocyclic compounds with a wide range of biological activities. A common route to their synthesis involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. In the case of 1-(2-chloro-5-methoxyphenyl)ethanone, a preliminary modification is required to generate the 1,3-dicarbonyl moiety.

Workflow for Pyrazole Synthesis:

start 1-(2-Chloro-5- methoxyphenyl)ethanone dicarbonyl 1,3-Dicarbonyl Intermediate start->dicarbonyl Claisen Condensation pyrazole Pyrazole Derivative dicarbonyl->pyrazole Cyclocondensation hydrazine Hydrazine Derivative (e.g., Hydrazine Hydrate) hydrazine->pyrazole

Caption: Workflow for pyrazole synthesis.

Protocol 1: Synthesis of a Pyrazole Derivative

This protocol outlines a two-step process for the synthesis of a pyrazole derivative from 1-(2-chloro-5-methoxyphenyl)ethanone.

Step 1: Formation of the 1,3-Dicarbonyl Intermediate (Claisen Condensation)

Reagent/SolventMolar Equiv.Purpose
1-(2-Chloro-5-methoxyphenyl)ethanone1.0Starting Material
Sodium Ethoxide (NaOEt)1.1Base
Ethyl Acetate5.0Reagent and Solvent
Diethyl Ether (anhydrous)-Solvent

Procedure:

  • To a stirred solution of sodium ethoxide (1.1 eq) in anhydrous diethyl ether, add 1-(2-chloro-5-methoxyphenyl)ethanone (1.0 eq) dropwise at 0 °C.

  • Add ethyl acetate (5.0 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with ice-cold water and acidify with dilute HCl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 1,3-dicarbonyl intermediate can be used in the next step without further purification.

Step 2: Cyclocondensation with Hydrazine

Reagent/SolventMolar Equiv.Purpose
1,3-Dicarbonyl Intermediate1.0Starting Material
Hydrazine Hydrate1.1Reagent
Ethanol-Solvent
Glacial Acetic AcidcatalyticCatalyst

Procedure:

  • Dissolve the crude 1,3-dicarbonyl intermediate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 eq) and a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.

Thiazole Synthesis via Hantzsch Condensation

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives involving the reaction of an α-haloketone with a thioamide.

Workflow for Thiazole Synthesis:

start 1-(2-Chloro-5- methoxyphenyl)ethanone haloketone α-Haloketone Intermediate start->haloketone α-Halogenation thiazole Thiazole Derivative haloketone->thiazole Hantzsch Condensation thioamide Thioamide (e.g., Thiourea) thioamide->thiazole

Caption: Workflow for thiazole synthesis.

Protocol 2: Synthesis of a 2-Aminothiazole Derivative

Step 1: α-Bromination of 1-(2-Chloro-5-methoxyphenyl)ethanone

Reagent/SolventMolar Equiv.Purpose
1-(2-Chloro-5-methoxyphenyl)ethanone1.0Starting Material
Bromine (Br₂)1.0Halogenating Agent
Acetic Acid-Solvent and Catalyst

Procedure:

  • Dissolve 1-(2-chloro-5-methoxyphenyl)ethanone (1.0 eq) in glacial acetic acid.

  • Add a solution of bromine (1.0 eq) in acetic acid dropwise at room temperature with stirring.

  • Continue stirring for 2-4 hours until the red color of bromine disappears.

  • Pour the reaction mixture into ice-cold water to precipitate the α-bromo ketone.

  • Filter the solid, wash thoroughly with water, and dry. The crude product is often used directly in the next step.

    • Safety Note: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 2: Hantzsch Condensation with Thiourea

Reagent/SolventMolar Equiv.Purpose
2-Bromo-1-(2-chloro-5-methoxyphenyl)ethanone1.0Starting Material
Thiourea1.1Reagent
Ethanol-Solvent

Procedure:

  • Reflux a mixture of the crude α-bromo ketone (1.0 eq) and thiourea (1.1 eq) in ethanol for 3-5 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and neutralize with a base such as sodium bicarbonate solution.

  • The precipitated 2-aminothiazole derivative is collected by filtration, washed with water, and recrystallized from ethanol.

Quinoxaline Synthesis from α-Haloketones

Quinoxalines are bicyclic heteroaromatic compounds with important applications in medicinal chemistry. They can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or an α-haloketone.

Protocol 3: Synthesis of a Quinoxaline Derivative

Reagent/SolventMolar Equiv.Purpose
2-Bromo-1-(2-chloro-5-methoxyphenyl)ethanone1.0Starting Material
o-Phenylenediamine1.0Reagent
Ethanol-Solvent

Procedure:

  • Dissolve 2-bromo-1-(2-chloro-5-methoxyphenyl)ethanone (1.0 eq) in ethanol.

  • Add a solution of o-phenylenediamine (1.0 eq) in ethanol.

  • Reflux the mixture for 4-6 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour into water.

  • Collect the solid product by filtration and recrystallize from a suitable solvent like ethanol or an ethanol/water mixture.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent on the aromatic ring is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.[2][3]

Workflow for Suzuki-Miyaura Coupling:

start 1-(2-Chloro-5- methoxyphenyl)ethanone product Coupled Product start->product boronic_acid Aryl/Alkenyl Boronic Acid boronic_acid->product pd_catalyst Pd Catalyst & Ligand pd_catalyst->product base Base base->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol 4: Suzuki-Miyaura Coupling with Phenylboronic Acid

Reagent/SolventMolar Equiv.Purpose
1-(2-Chloro-5-methoxyphenyl)ethanone1.0Starting Material
Phenylboronic Acid1.2Coupling Partner
Pd(PPh₃)₄0.03Catalyst
K₂CO₃2.0Base
Toluene/Water (4:1)-Solvent

Procedure:

  • To a degassed mixture of toluene and water (4:1), add 1-(2-chloro-5-methoxyphenyl)ethanone (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).

  • Heat the reaction mixture at 90-100 °C under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Reactions Involving the Acetyl Group

Claisen-Schmidt Condensation for Chalcone Synthesis

Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and exhibit a wide range of biological activities. They are typically synthesized via a Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde.[4]

Protocol 5: Synthesis of a Chalcone Derivative

Reagent/SolventMolar Equiv.Purpose
1-(2-Chloro-5-methoxyphenyl)ethanone1.0Starting Material
Aromatic Aldehyde1.0Reagent
NaOH or KOH2.0Base Catalyst
Ethanol-Solvent

Procedure:

  • Dissolve 1-(2-chloro-5-methoxyphenyl)ethanone (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.

  • Add a solution of NaOH or KOH (2.0 eq) in water dropwise to the stirred mixture at room temperature.

  • Continue stirring at room temperature for 6-12 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid, wash with cold water, and recrystallize from ethanol.

Purification and Characterization

Purification of the synthesized derivatives is typically achieved by recrystallization or column chromatography.[5] Characterization is performed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: To determine the purity of solid compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.[6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • α-Haloketones are lachrymators and skin irritants. Handle with care.[4][7]

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.[8]

References

  • Regio Selective Synthesis of Pyrazole Derivatives of 5‐Chloro‐2‐Methoxy Phenyl Hydrazide and Their Biological Evaluation. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved January 25, 2026, from [Link]

  • Hazardous Substance Fact Sheet: alpha-Chloroacetophenone. (n.d.). New Jersey Department of Health. Retrieved January 25, 2026, from [Link]

  • Recent advances in the transition-metal-free synthesis of quinoxalines. (2020). RSC Advances, 10(45), 26863-26884. [Link]

  • EP0013960A1 - Substituted acetophenones, preparations containing them and processes for their preparation. (n.d.). Google Patents.
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. (n.d.). Google Patents.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

  • The Suzuki Reaction. (n.d.). Myers' Group, Harvard University. Retrieved January 25, 2026, from [Link]

  • Application Notes and Protocols for the Synthesis of Chalcones from 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one. (2025). BenchChem.
  • Synthesis of 2-(chloroamino)-1-(2,4,5-tridiphenyl-1H-imidazol-1-yl)ethanone. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

  • The crystal structure of 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o811–o812. [Link]

  • One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. (2025). Journal of the Brazilian Chemical Society.
  • SAFETY DATA SHEET - 2-Bromo-4'-chloroacetophenone. (2025, September 12). Thermo Fisher Scientific.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2017). Journal of Chemical and Pharmaceutical Research, 9(1), 125-143.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020). Molecules, 25(21), 5032. [Link]

  • SAFETY DATA SHEET - 2-Chloroacetophenone. (2025, April 24). Sigma-Aldrich.
  • Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)
  • pKa values for substituted acetophenones: values determined by study of rates of halogenation. (1987). Canadian Journal of Chemistry, 65(11), 2509-2517. [Link]

  • 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one N-[(E)-(2-hydroxy-5-methoxyphenyl)ethylidene]hydrazone. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o166. [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected Aminoketones. (2021). Organic Process Research & Development, 25(3), 546-557. [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2023). Polycyclic Aromatic Compounds, 43(3), 2269-2287. [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). The Journal of Organic Chemistry, 86(9), 6437-6447. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2016). RSC Advances, 6(90), 87493-87515. [Link]

  • Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. (2007). Organic & Biomolecular Chemistry, 5(1), 143-147. [Link]

  • Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). (2022). Molecules, 27(19), 6524. [Link]

  • The Gewald multicomponent reaction. (2011). Molecular Diversity, 15(1), 3-33. [Link]

  • Spectral analysis of novel chalcone derivatives with 1-(4-methyl-2,5-dimethoxyphenyl) ethanone. (2024). Journal of Chemical and Pharmaceutical Research, 16(4), 1-8.
  • Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. (2013). Scholars Research Library, 5(6), 118-122.
  • Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-inflammatory Agents. (2011). Journal of Young Pharmacists, 3(4), 301-305. [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2020). Molecules, 25(5), 1213. [Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1083-1087. [Link]

  • Synthesis and characterization of cobalt (II) complexes of some 2-hydroxy-4,5-dimethylacetophenone substituted Hydrazones. (2022). International Journal of Chemical Studies, 10(6), 1-5. [Link]

Sources

Method

Application Notes and Protocols for Modern Agrochemical Synthesis

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector. Abstract: The imperative to feed a growing global population while navigating challenges of pest resistance and environmen...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Abstract: The imperative to feed a growing global population while navigating challenges of pest resistance and environmental sustainability demands constant innovation in agrochemical synthesis. This guide moves beyond traditional synthetic paradigms to explore cutting-edge methodologies that are reshaping the development of fungicides, herbicides, and insecticides. We provide in-depth technical analysis, field-proven insights, and detailed protocols for three transformative technologies: C-H activation, visible-light photoredox catalysis, and continuous flow chemistry. These approaches offer unprecedented efficiency, selectivity, and safety, enabling the construction of complex molecular architectures and accelerating the discovery-to-production pipeline for the next generation of crop protection agents.

Introduction: The Evolving Landscape of Agrochemical R&D

The synthesis of agrochemicals is a critical component of modern agriculture, directly impacting crop yields and global food security.[1] However, the field faces significant headwinds, including the evolution of pest and weed resistance to existing treatments, a more stringent regulatory environment, and the growing demand for sustainable agricultural practices.[2][3] The indiscriminate use of older generations of pesticides has, in some cases, led to environmental contamination and adverse effects on non-target organisms, making the development of safer, more targeted, and biodegradable solutions a top priority.[4][5]

To meet these challenges, synthetic chemists are increasingly turning away from classical, often multi-step and wasteful, synthetic routes. Instead, the focus is on adopting principles of green chemistry—maximizing atom economy, using safer solvents, and reducing energy consumption.[6][7][8] This shift is powered by innovations in catalysis and process technology that allow for the construction of sophisticated molecules with greater precision and a smaller environmental footprint.[9][10]

This document serves as a technical guide to three such innovative pillars of modern agrochemical synthesis:

  • C-H Activation: A strategy that directly converts abundant and typically inert carbon-hydrogen bonds into valuable chemical linkages, streamlining synthetic pathways.

  • Photoredox Catalysis: A technique that harnesses the energy of visible light to drive unique chemical transformations under exceptionally mild conditions.[11]

  • Flow Chemistry: A process intensification technology that offers superior control, safety, and scalability compared to traditional batch manufacturing.[12]

Through detailed explanations, case studies, and step-by-step protocols, we will demonstrate how these methodologies are being applied to create more effective and sustainable agrochemicals.

Section 1: C-H Activation: A Paradigm Shift in Agrochemical Core Synthesis
1.1. Principle and Advantages: Rethinking Molecular Construction

Traditionally, the synthesis of complex organic molecules, including the core scaffolds of many agrochemicals, has relied on the interconversion of pre-installed functional groups.[10] The strategy of C-H activation challenges this dogma by targeting the most fundamental bonds in organic molecules.[13] By using transition-metal catalysts (e.g., palladium, rhodium, iridium), chemists can selectively break a specific C-H bond and replace it with a new C-C or C-heteroatom bond.[14][15]

The Causality Behind the Advantage: This approach is revolutionary because it eliminates the need for "pre-functionalization" steps (e.g., halogenation or boronic acid synthesis) that are often required for traditional cross-coupling reactions like Suzuki or Heck couplings.[13] This leads to:

  • Step Economy: Shorter, more efficient synthetic routes, which reduce cost and waste.[6]

  • Atom Economy: Maximizes the incorporation of atoms from reactants into the final product.

  • Novel Chemical Space: Enables the functionalization of previously inaccessible positions on a molecule, allowing for the rapid generation of diverse compound libraries to screen for new biological activity.[14]

1.2. Application in Fungicide Synthesis: Case Study of Phenylpyrazole Scaffolds

Phenylpyrazole structures are a cornerstone of modern insecticides and are being explored for fungicidal activity. Their synthesis often involves multi-step procedures to construct the substituted pyrazole ring. C-H activation provides a more direct route to functionalize the phenyl ring, a key step in tuning the molecule's biological activity.

Protocol 1: Palladium-Catalyzed C-H Arylation for a Fungicidal Precursor

This protocol describes the direct C-H arylation of a 1,3-disubstituted pyrazole with an aryl bromide, a key step for creating a diverse library of potential fungicide candidates for structure-activity relationship (SAR) studies.

Experimental Protocol:

  • Reactor Preparation: To a dry 25 mL Schlenk tube equipped with a magnetic stir bar, add the pyrazole substrate (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable ligand such as pivalic acid (0.5 mmol, 0.5 equiv.).

  • Reagent Addition: Add the aryl bromide coupling partner (1.2 mmol, 1.2 equiv.) and a base, such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Solvent and Degassing: Add 5 mL of a high-boiling point solvent (e.g., N,N-Dimethylacetamide, DMAc). Seal the tube and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (Nitrogen or Argon).

  • Reaction: Place the sealed tube in a preheated oil bath at 120-140 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (10 mL each).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired arylated pyrazole.

Data Presentation:

Table 1: Representative Data for Pd-Catalyzed C-H Arylation

EntryAryl Bromide (R Group)Catalyst Loading (mol%)BaseTemp (°C)Time (h)Yield (%)
14-Fluorophenyl2K₂CO₃1301885
24-Methoxyphenyl2K₂CO₃1302078
33-Chlorophenyl2Cs₂CO₃1402472
42-Methylphenyl3K₂CO₃1402465

Mandatory Visualization:

G cluster_cycle Catalytic Cycle Pd(II) Pd(II) Pd(0) Pd(0) Pd(II)->Pd(0) Reductive Elimination (Product Release) Product_Het-Ar Arylated Product (Het-Ar) Pd(II)->Product_Het-Ar Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Het Ar-Pd(II)-Het Ar-Pd(II)-X->Ar-Pd(II)-Het C-H Activation (CMD or other) Ar-Pd(II)-Het->Pd(II) Substrate_Het-H Heterocycle (Het-H) Substrate_Het-H->Ar-Pd(II)-Het Substrate_Ar-X Aryl Halide (Ar-X) Substrate_Ar-X->Ar-Pd(II)-X caption Fig 1: Simplified Catalytic Cycle for C-H Arylation.

Caption: Fig 1: Simplified Catalytic Cycle for C-H Arylation.

Section 2: Photoredox Catalysis: Harnessing Light for Novel Bond Formations
2.1. Principle and Advantages: Mild, Light-Driven Transformations

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide array of transformations under remarkably mild conditions.[11][16] The process utilizes a photocatalyst (often an iridium or ruthenium complex, or an organic dye) that absorbs visible light.[17] Upon excitation, the catalyst can engage in single-electron transfer (SET) with a substrate, generating highly reactive radical intermediates. These radicals can then participate in bond-forming reactions that are often difficult or impossible to achieve using traditional two-electron (ionic) pathways.

The Causality Behind the Advantage: The use of light as a "reagent" provides a clean and sustainable energy source.[18] The key benefits include:

  • Mild Reaction Conditions: Reactions are typically run at room temperature, preserving sensitive functional groups and reducing energy costs.

  • Unique Reactivity: Access to radical-mediated pathways opens up novel disconnections and allows for the formation of challenging bonds (e.g., C-CF₃, C-N, C-S).[16]

  • Sustainability: Reduces reliance on harsh reagents and high temperatures, aligning with green chemistry principles.[9]

  • High Selectivity: The low-energy nature of the process often leads to high levels of chemo- and regioselectivity.

2.2. Application in Insecticide Synthesis: Case Study of Fluorinated Heterocycles

The incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, is a well-established strategy in agrochemical design to enhance metabolic stability, binding affinity, and bioavailability. However, introducing CF₃ groups can be challenging. Photoredox catalysis offers an elegant and efficient solution.

Protocol 2: Visible-Light Mediated Trifluoromethylation of a Heterocyclic Insecticide Intermediate

This protocol details the trifluoromethylation of a pyridine-based scaffold, a common core in neonicotinoid and other insecticide classes, using a commercially available CF₃ source.

Experimental Protocol:

  • Reactor Setup: In a 10 mL borosilicate glass vial equipped with a small magnetic stir bar, combine the heterocyclic substrate (0.5 mmol, 1.0 equiv.), the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 0.005 mmol, 1 mol%), and a trifluoromethyl source (e.g., Umemoto's or Togni's reagent, 0.75 mmol, 1.5 equiv.).

  • Solvent and Degassing: Add 2.5 mL of a suitable degassed solvent (e.g., acetonitrile or DMF). Seal the vial with a cap containing a PTFE septum. Sparge the solution with an inert gas (Argon) for 15 minutes to remove oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Place the vial approximately 5-10 cm from a visible light source (e.g., a 26W blue LED lamp). Ensure the reaction is stirred vigorously to maintain a homogeneous mixture. For temperature control, a fan can be directed at the vial.

  • Reaction Monitoring: Allow the reaction to proceed for 6-12 hours. Monitor for completion by TLC or LC-MS analysis of small aliquots taken from the reaction mixture.

  • Work-up: Once the starting material is consumed, remove the light source. Dilute the reaction mixture with 15 mL of water and extract with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue via flash column chromatography to isolate the trifluoromethylated product.

Data Presentation:

Table 2: Key Parameters for Photoredox Trifluoromethylation

ParameterConditionRationale
PhotocatalystIr(ppy)₃ or Ru(bpy)₃Cl₂Strong absorption in the visible spectrum and suitable redox potentials.
Light SourceBlue LEDs (450 nm)Matches the absorption maximum of common photocatalysts for high efficiency.
CF₃ SourceTogni's Reagent IIElectrophilic CF₃ source, readily accepts an electron to generate the CF₃ radical.
SolventAcetonitrile (MeCN)Polar aprotic, good substrate solubility, and stable under photochemical conditions.
AtmosphereInert (Argon/Nitrogen)Oxygen is a known quencher of the catalyst's excited state and must be excluded.

Mandatory Visualization:

G cluster_cycle Catalytic Cycle PC PC PC_star PC* PC->PC_star (Visible Light) PC_star->PC SET Radical_R R• PC_star->Radical_R Substrate R-H Substrate->Radical_R H-atom abstraction or SET CF3_Source E-CF3 Radical_CF3 CF3• CF3_Source->Radical_CF3 SET from PC* Product R-CF3 Radical_R->Product Radical_CF3->Product caption Fig 2: General Mechanism of Photoredox Catalysis.

Caption: Fig 2: General Mechanism of Photoredox Catalysis.

Section 3: Flow Chemistry: Intensifying and Scaling Agrochemical Production
3.1. Principle and Advantages: From the Flask to the Future

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in a static batch reactor (like a flask).[19] Reagents are pumped from reservoirs, mixed at a specific point, and then flow through a temperature-controlled reaction coil or channel where the transformation occurs. The product emerges continuously at the outlet.

The Causality Behind the Advantage: This paradigm shift from batch to flow offers fundamental physical advantages that translate into significant process improvements, especially crucial for the large-scale production demands of the agrochemical industry.[20]

  • Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for near-instantaneous heating or cooling, enabling precise temperature control and preventing thermal runaways in highly exothermic reactions.[19]

  • Enhanced Safety: The small internal volume of the reactor means that only a tiny amount of material is reacting at any given moment, drastically reducing the risk associated with handling hazardous reagents or unstable intermediates.[19]

  • Rapid Optimization and Scalability: Reaction parameters (temperature, pressure, residence time, stoichiometry) can be changed quickly, allowing for rapid optimization.[21] Scaling up is achieved by simply running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), bypassing the complex challenges of batch scale-up.

  • Process Intensification: Flow chemistry can significantly reduce reaction times from hours to minutes, boosting productivity and reducing the physical footprint of the manufacturing plant.[20]

3.2. Application in Herbicide Synthesis: Case Study of a Clethodim Intermediate

The synthesis of the herbicide clethodim relies on a key intermediate, (E)-O-(3-chloro-2-propenyl)hydroxylamine hydrochloride. Its traditional batch synthesis is a lengthy, multi-hour process. Recent research has demonstrated a dramatically intensified synthesis using continuous flow technology.[20]

Protocol 3: Continuous Flow Synthesis of a Herbicide Precursor

This protocol outlines the setup for a two-stage flow process to synthesize the aforementioned clethodim intermediate, showcasing the power of integrating multiple reaction steps.

Experimental Protocol:

  • System Setup: Assemble a two-stage continuous flow reactor system.

    • Stage 1: Use two syringe pumps to deliver solutions of hydroxylamine hydrochloride (Reagent A) and an allyl chloride derivative (Reagent B) into a T-mixer. Connect the mixer outlet to a heated coil reactor (Reactor 1).

    • Stage 2: Connect the output of Reactor 1 to a second T-mixer. Use a third syringe pump to introduce a solution of a base (Reagent C, e.g., NaOH solution) to this mixer. Connect the outlet to a second coil reactor (Reactor 2) at a different temperature.

    • Collection: Place a back-pressure regulator (BPR) at the end of Reactor 2 to maintain a constant pressure and prevent solvent boiling. The output from the BPR is directed to a collection flask.

  • Parameter Setting:

    • Set the flow rates of the pumps to achieve the desired stoichiometry and residence time (the time the reaction mixture spends in the heated zone). For example, a 10 mL reactor volume with a total flow rate of 1 mL/min gives a residence time of 10 minutes.

    • Set the temperature controllers for Reactor 1 (e.g., 80 °C) and Reactor 2 (e.g., 25 °C).

    • Set the BPR to the desired pressure (e.g., 5 bar).

  • Execution:

    • Begin by pumping the solvent through the entire system to prime it and ensure there are no leaks.

    • Switch the pump inlets to the reagent solutions to start the reaction.

    • Allow the system to reach a steady state (typically 2-3 times the total residence time) before collecting the product.

  • Work-up and Analysis: The output stream can be collected and processed in a batch-wise manner (extraction, crystallization) or integrated into a continuous downstream processing unit. Analyze the product for purity and yield using HPLC and NMR.

Data Presentation:

Table 3: Comparison of Batch vs. Flow Synthesis for a Herbicide Intermediate

ParameterTraditional Batch ProcessContinuous Flow ProcessAdvantage of Flow
Reaction Time >10 hours~18 minutes>30x faster
Temperature Control Difficult, potential for hot spotsPrecise (±1 °C)Enhanced safety & consistency
Yield ~75%>85%Improved efficiency
Safety Handling of large volumes of reactive intermediatesSmall reactor hold-up volumeSignificantly reduced risk
Scalability Complex, requires re-optimizationLinear (run longer)Predictable and efficient

Mandatory Visualization:

G cluster_pumps Reagent Delivery cluster_reactors Reaction Zone PumpA Pump A (Reagent A) Mixer1 T-Mixer PumpA->Mixer1 PumpB Pump B (Reagent B) PumpB->Mixer1 PumpC Pump C (Reagent C) Mixer2 T-Mixer PumpC->Mixer2 Reactor1 Heated Coil Reactor 1 Mixer1->Reactor1 Reactor1->Mixer2 Reactor2 Coil Reactor 2 Mixer2->Reactor2 BPR Back-Pressure Regulator Reactor2->BPR Collection Product Collection BPR->Collection caption Fig 3: Schematic of a Two-Stage Continuous Flow Setup.

Caption: Fig 3: Schematic of a Two-Stage Continuous Flow Setup.

Conclusion and Future Outlook

The methodologies of C-H activation, photoredox catalysis, and continuous flow chemistry represent more than just incremental improvements in agrochemical synthesis; they are enabling a fundamental shift towards more efficient, sustainable, and innovative research and development.[9][22] By allowing chemists to build complex molecules in fewer steps, under milder conditions, and with greater control and safety, these technologies are accelerating the pace of discovery. They provide the tools needed to create novel active ingredients that can overcome resistance and meet stringent environmental standards.

Looking ahead, the true power will come from the integration of these platforms. Imagine a fully automated, multi-step flow system that uses a C-H activation to build a core scaffold, followed immediately by a photoredox-mediated functionalization to install a key group. Such integrated systems, guided by machine learning algorithms for real-time optimization, will undoubtedly be the engine that drives the synthesis of the next generation of agrochemicals, ensuring a sustainable future for agriculture and global food production.

References
  • Vertex AI Search. (n.d.). Agrochemicals Organic Synthesis.
  • T. A. L. Brears, et al. (2011). Role of modern chemistry in sustainable arable crop protection. Philosophical Transactions of the Royal Society B: Biological Sciences.
  • W. L. C. Lee & D. C. M. L. (2018). Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction. Organic & Biomolecular Chemistry.
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  • Longdom Publishing. (n.d.). Methodologies of Synthetic Chemistry and their Impact on Modern Science.
  • MDPI. (n.d.). Modern Approaches for the Development of New Herbicides Based on Natural Compounds.
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  • The Pharma Innovation Journal. (2022). Novel insecticides and their prospects in integrated pest management.
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Application

Application Notes and Protocols for the Reduction of 1-(2-Chloro-5-methoxyphenyl)ethanone to 1-(2-Chloro-5-methoxyphenyl)ethanol

Introduction: The Significance of Chiral 1-(2-Chloro-5-methoxyphenyl)ethanol in Drug Discovery The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. Chiral molecules, par...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral 1-(2-Chloro-5-methoxyphenyl)ethanol in Drug Discovery

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. Chiral molecules, particularly alcohols, often serve as critical building blocks for active pharmaceutical ingredients (APIs), where a single enantiomer is responsible for the desired therapeutic effect while the other may be inactive or even cause adverse effects. The target molecule of this guide, 1-(2-Chloro-5-methoxyphenyl)ethanol, is a chiral secondary alcohol with potential applications as a key intermediate in the synthesis of various biologically active compounds. Its substituted phenyl ring makes it a valuable synthon for creating a diverse range of molecular architectures.

This document provides a comprehensive overview of various protocols for the reduction of the prochiral ketone, 1-(2-Chloro-5-methoxyphenyl)ethanone. We will explore both classical achiral and modern asymmetric reduction methodologies, offering detailed, step-by-step procedures suitable for researchers and scientists in drug development. The protocols are designed to be self-validating, with explanations for the choice of reagents and conditions to ensure scientific integrity and reproducibility.

Chemical Structures

Compound Structure
1-(2-Chloro-5-methoxyphenyl)ethanone
1-(2-Chloro-5-methoxyphenyl)ethanol

I. Achiral Reduction using Sodium Borohydride: A Foundational Method

Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones to their corresponding alcohols.[1] This method is straightforward, high-yielding, and serves as an excellent baseline for producing a racemic mixture of 1-(2-Chloro-5-methoxyphenyl)ethanol. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.[1]

Reaction Mechanism: Sodium Borohydride Reduction

G ketone 1-(2-Chloro-5-methoxyphenyl)ethanone alkoxide Alkoxide Intermediate ketone->alkoxide 1. Nucleophilic attack by H⁻ nabh4 NaBH₄ nabh4->alkoxide solvent Methanol (Solvent) alcohol 1-(2-Chloro-5-methoxyphenyl)ethanol (racemic) solvent->alcohol alkoxide->alcohol 2. Protonation

Caption: Mechanism of Sodium Borohydride Reduction.

Experimental Protocol: NaBH₄ Reduction
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 1-(2-Chloro-5-methoxyphenyl)ethanone in 20 mL of methanol. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add 0.25 g of sodium borohydride to the stirred solution in portions. The addition should be controlled to maintain the temperature below 10 °C. The reaction is exothermic.[2]

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone is no longer detectable.

  • Quenching: Carefully quench the reaction by the dropwise addition of 1 M hydrochloric acid (HCl) at 0 °C until the evolution of gas ceases. This step neutralizes the excess NaBH₄.

  • Work-up:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add 20 mL of water to the residue and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 1-(2-Chloro-5-methoxyphenyl)ethanol can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure racemic alcohol.

II. Asymmetric Reduction Methods for Enantiomerically Enriched Alcohols

For applications in drug development, obtaining a single enantiomer of 1-(2-Chloro-5-methoxyphenyl)ethanol is often crucial. Several powerful asymmetric reduction techniques can be employed to achieve this.

A. Catalytic Transfer Hydrogenation

Asymmetric transfer hydrogenation is a robust method that utilizes an inexpensive and readily available hydrogen source, typically isopropanol, in the presence of a chiral transition metal catalyst.[3] Ruthenium and Iridium complexes with chiral ligands are commonly employed.[3] This method avoids the need for high-pressure hydrogenation equipment.

G start Start reagents Combine Ketone, Isopropanol, Chiral Ru/Ir Catalyst, and Base start->reagents reaction Heat Reaction Mixture (e.g., 80 °C) reagents->reaction monitoring Monitor by Chiral HPLC/TLC reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Enantiomerically Enriched Alcohol purification->product

Caption: General workflow for asymmetric transfer hydrogenation.

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral Ruthenium or Iridium catalyst (e.g., (S,S)-Ts-DPEN-RuCl(p-cymene)) (0.5-2 mol%) in anhydrous isopropanol (10 mL).

  • Reaction Setup: Add 1.0 g of 1-(2-Chloro-5-methoxyphenyl)ethanone to the catalyst solution.

  • Base Addition: Add a solution of a base, such as potassium hydroxide or sodium isopropoxide (5-10 mol%), in isopropanol.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-24 hours.

  • Monitoring: Monitor the conversion and enantiomeric excess (e.e.) by taking aliquots and analyzing them by chiral HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product by flash column chromatography on silica gel.

B. Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and enantioselective method for the reduction of prochiral ketones.[4] It employs a chiral oxazaborolidine catalyst and a stoichiometric amount of borane (e.g., borane-tetrahydrofuran complex or borane-dimethyl sulfide complex).[4] The stereochemical outcome of the reaction is predictable based on the chirality of the CBS catalyst used.

G catalyst Chiral Oxazaborolidine (CBS Catalyst) complex Catalyst-Borane-Ketone Ternary Complex catalyst->complex borane Borane (BH₃) borane->complex ketone 1-(2-Chloro-5-methoxyphenyl)ethanone ketone->complex hydride_transfer Intramolecular Hydride Transfer (Stereoselective) complex->hydride_transfer product_complex Alkoxyborane Intermediate hydride_transfer->product_complex product Enantiomerically Pure Alcohol product_complex->product Hydrolysis

Caption: Simplified mechanism of the CBS reduction.

  • Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the (R)- or (S)-CBS catalyst (5-10 mol%) in anhydrous tetrahydrofuran (THF) (10 mL). Cool the solution to 0 °C.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂) (0.6-1.0 equivalents) to the catalyst solution. Stir for 10-15 minutes at 0 °C.

  • Substrate Addition: Add a solution of 1-(2-Chloro-5-methoxyphenyl)ethanone (1.0 g) in anhydrous THF (5 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Slowly and carefully quench the reaction by the dropwise addition of methanol (5 mL) at 0 °C.

  • Work-up:

    • Warm the mixture to room temperature and concentrate under reduced pressure.

    • Add 1 M HCl (15 mL) and stir for 30 minutes.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the enantiomerically enriched alcohol by flash column chromatography.

C. Biocatalytic Reduction

Biocatalytic reduction using ketoreductases (KREDs) or whole-cell systems offers an environmentally friendly and highly selective alternative for producing chiral alcohols.[5] These enzymes often exhibit exquisite enantioselectivity (>99% e.e.) and operate under mild aqueous conditions.[6] For halo-substituted acetophenones, alcohol dehydrogenases have shown excellent performance.[7]

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).

  • Reagents: Add the ketoreductase enzyme (commercially available or from a cell lysate), a cofactor such as NAD(P)H, and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase or isopropanol and a suitable alcohol dehydrogenase).

  • Substrate Addition: Add 1-(2-Chloro-5-methoxyphenyl)ethanone (typically as a solution in a water-miscible co-solvent like DMSO or isopropanol to improve solubility) to the reaction mixture. The final substrate concentration is usually in the range of 10-50 g/L.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C) for 12-48 hours. Maintain the pH of the reaction mixture if necessary.

  • Monitoring: Monitor the reaction progress by HPLC or GC analysis of aliquots.

  • Work-up:

    • Once the reaction is complete, saturate the aqueous phase with sodium chloride.

    • Extract the product with an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE) (3 x volume of the aqueous phase).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The product can be further purified by flash column chromatography if required.

III. Comparative Data of Reduction Protocols

The following table summarizes the expected outcomes for the different reduction methods. The data for the specific substrate are estimated based on results for structurally similar acetophenone derivatives.

Method Reducing Agent Catalyst Typical Yield Enantiomeric Excess (e.e.) Key Advantages Key Disadvantages
Sodium Borohydride NaBH₄None>95%0% (racemic)Simple, inexpensive, high yieldProduces a racemic mixture
Asymmetric Transfer Hydrogenation IsopropanolChiral Ru/Ir complex85-98%90-99%Avoids H₂ gas, high e.e.Requires precious metal catalyst
CBS Reduction Borane (BH₃)Chiral Oxazaborolidine80-95%>95%Highly predictable stereochemistry, high e.e.Requires stoichiometric borane, moisture-sensitive
Biocatalytic Reduction NAD(P)H (regenerated)Ketoreductase90-99%>99%Environmentally friendly, extremely high e.e.Enzyme cost and stability can be a factor

IV. Purification and Characterization

Purification

The primary method for purifying 1-(2-Chloro-5-methoxyphenyl)ethanol is flash column chromatography on silica gel . A gradient elution with a mixture of hexane and ethyl acetate is typically effective. For the separation of enantiomers for analytical or preparative purposes, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice.[8] These techniques utilize a chiral stationary phase to differentiate between the (R) and (S) enantiomers.

Characterization

The structure and purity of the synthesized 1-(2-Chloro-5-methoxyphenyl)ethanol should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. The proton NMR spectrum is expected to show a characteristic quartet for the methine proton and a doublet for the methyl group of the ethanol moiety.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Chiral HPLC/SFC: To determine the enantiomeric excess of the product from asymmetric reductions.

V. Conclusion

The reduction of 1-(2-Chloro-5-methoxyphenyl)ethanone to its corresponding alcohol can be achieved through a variety of effective methods. For the production of a racemic standard, sodium borohydride reduction is a simple and high-yielding choice. For the synthesis of enantiomerically pure 1-(2-Chloro-5-methoxyphenyl)ethanol, which is of greater interest in pharmaceutical applications, asymmetric methods such as catalytic transfer hydrogenation, CBS reduction, and biocatalytic reduction are highly recommended. The choice of a specific asymmetric method will depend on factors such as the desired enantiomer, scalability, cost of reagents and catalysts, and available equipment. The protocols and comparative data provided in this guide offer a solid foundation for researchers to select and implement the most suitable reduction strategy for their specific needs.

References

  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. PMC - NIH. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Sodium Borohydride Reduction of Acetophenone. Lu Le Laboratory.
  • Biocatalytic reduction of ketones in a secondary school laboratory. Biblioteka Nauki. Available at: [Link]

  • Asymmetric reduction of acetophenone derivatives bearing substituents that vary in size using Lactobacillus brevis ADH. ResearchGate. Available at: [Link]

  • The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes. Digital Commons@Georgia Southern. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Oxazaborolidines as Functional Monomers: Ketone Reduction Using Polymer-Supported Corey, Bakshi, and Shibata Catalysts. The Journal of Organic Chemistry. Available at: [Link]

  • Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. Web of Proceedings - Francis Academic Press. Available at: [Link]

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available at: [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. Available at: [Link]

  • Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation. Available at: [Link]

  • Process for producing 2-(2'-chloroethoxy)ethanol. Google Patents.
  • Corey–Itsuno reduction. Grokipedia. Available at: [Link]

  • Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes. MDPI. Available at: [Link]

  • Supporting information for - The Royal Society of Chemistry. Available at: [Link]

  • Biocatalytic ketone reduction: A green and efficient access to enantiopure alcohols. ResearchGate. Available at: [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

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Method

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1-(2-Chloro-5-methoxyphenyl)ethanone

For: Researchers, scientists, and drug development professionals. Introduction: The Versatility of 1-(2-Chloro-5-methoxyphenyl)ethanone in Heterocyclic Synthesis 1-(2-Chloro-5-methoxyphenyl)ethanone, a readily available...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of 1-(2-Chloro-5-methoxyphenyl)ethanone in Heterocyclic Synthesis

1-(2-Chloro-5-methoxyphenyl)ethanone, a readily available substituted acetophenone, serves as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds. Its strategic placement of a chloro, methoxy, and acetyl group on the aromatic ring offers a unique combination of reactivity and functionality, making it an attractive starting material for the construction of complex molecular architectures. Heterocyclic scaffolds are at the core of a vast number of pharmaceuticals, agrochemicals, and materials, and the ability to efficiently synthesize these structures is of paramount importance in drug discovery and development.

This application note provides a comprehensive guide to the synthesis of several key classes of heterocyclic compounds from 1-(2-Chloro-5-methoxyphenyl)ethanone. We will delve into the preparation of chalcone intermediates and their subsequent transformation into pyrazolines, pyrimidines, benzodiazepines, and quinolines. The protocols detailed herein are designed to be robust and reproducible, and the underlying chemical principles are explained to provide a deeper understanding of the synthetic strategies.

The synthesized heterocyclic compounds from this precursor have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, underscoring the importance of these synthetic pathways in medicinal chemistry.

I. Synthesis of Chalcone Intermediate: A Gateway to Diverse Heterocycles

The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones, which are α,β-unsaturated ketones. These compounds are not only biologically active in their own right but also serve as versatile intermediates for the synthesis of numerous heterocyclic systems. The reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.

Protocol 1: Synthesis of (E)-1-(2-chloro-5-methoxyphenyl)-3-(phenyl)prop-2-en-1-one

Rationale: This protocol describes a standard Claisen-Schmidt condensation. The use of a strong base like potassium hydroxide generates an enolate from 1-(2-chloro-5-methoxyphenyl)ethanone, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The subsequent dehydration of the aldol adduct is typically spontaneous under the reaction conditions, leading to the formation of the thermodynamically stable trans-chalcone.

Materials:

  • 1-(2-Chloro-5-methoxyphenyl)ethanone

  • Benzaldehyde

  • Potassium hydroxide (KOH)

  • Ethanol

  • Distilled water

  • Ice

Procedure:

  • Dissolve 1-(2-Chloro-5-methoxyphenyl)ethanone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • In a separate beaker, prepare a solution of potassium hydroxide (1.2 equivalents) in a minimal amount of water and then add it to the ethanolic solution of the ketone and aldehyde with constant stirring.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and water.

  • If a precipitate forms, filter the solid product, wash it thoroughly with cold water until the washings are neutral to litmus paper, and then dry it.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Data Summary:

Reactant AReactant BCatalystSolventReaction TimeTypical Yield
1-(2-Chloro-5-methoxyphenyl)ethanoneBenzaldehydeKOHEthanol4-6 hours85-95%

Workflow Diagram:

Chalcone_Synthesis cluster_prep Reaction Preparation A Dissolve Ketone & Aldehyde in Ethanol C Mix Reactants and Catalyst A->C B Prepare Aqueous KOH Solution B->C D Stir at Room Temperature (4-6 hours) C->D E Reaction Work-up: Pour into Ice Water D->E F Filter and Wash Precipitate E->F G Recrystallize from Ethanol F->G H Pure Chalcone Product G->H

Caption: Workflow for the Claisen-Schmidt condensation to synthesize chalcones.

II. Synthesis of Pyrazoline Derivatives

Pyrazolines are five-membered nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial and anticancer properties.[1] They are readily synthesized by the cyclocondensation reaction of chalcones with hydrazine derivatives.

Protocol 2: Synthesis of 5-(2-chloro-5-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole

Rationale: This reaction proceeds via a nucleophilic attack of the hydrazine on the β-carbon of the α,β-unsaturated carbonyl system of the chalcone, followed by an intramolecular cyclization and dehydration. The use of a catalytic amount of acid, such as acetic acid, facilitates the reaction.

Materials:

  • (E)-1-(2-chloro-5-methoxyphenyl)-3-(phenyl)prop-2-en-1-one (from Protocol 1)

  • Hydrazine hydrate (80%)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Add a few drops of glacial acetic acid to the reaction mixture.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.[2]

Data Summary:

Starting MaterialReagentCatalystSolventReaction TimeTypical Yield
ChalconeHydrazine hydrateGlacial acetic acidEthanol6-8 hours70-85%

Workflow Diagram:

Pyrazoline_Synthesis A Dissolve Chalcone in Ethanol B Add Hydrazine Hydrate and Acetic Acid A->B C Reflux for 6-8 hours B->C D Cool to Room Temperature C->D E Pour into Ice Water D->E F Filter and Wash Solid E->F G Recrystallize from Ethanol F->G H Pure Pyrazoline Product G->H

Caption: General workflow for the synthesis of pyrazolines from chalcones.

III. Synthesis of Pyrimidine Derivatives

Pyrimidines are a class of heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. They are fundamental components of nucleic acids (cytosine, thymine, and uracil) and are found in many synthetic drugs with a wide range of biological activities.[3] The reaction of chalcones with urea, thiourea, or guanidine provides a straightforward route to substituted pyrimidines.[4][5]

Protocol 3: Synthesis of 4-(2-chloro-5-methoxyphenyl)-6-phenylpyrimidin-2-amine

Rationale: This synthesis involves the reaction of the chalcone with guanidine hydrochloride in the presence of a base. The reaction proceeds through a Michael addition of the guanidine to the β-carbon of the chalcone, followed by intramolecular cyclization and subsequent aromatization to yield the stable pyrimidine ring.

Materials:

  • (E)-1-(2-chloro-5-methoxyphenyl)-3-(phenyl)prop-2-en-1-one (from Protocol 1)

  • Guanidine hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • Dissolve the chalcone (1 equivalent) in ethanol in a round-bottom flask.

  • Add guanidine hydrochloride (1.5 equivalents) to the solution.

  • Add a solution of sodium hydroxide (2 equivalents) in a small amount of water to the reaction mixture.

  • Reflux the mixture for 8-10 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure pyrimidine derivative.[5]

Data Summary:

Starting MaterialReagentBaseSolventReaction TimeTypical Yield
ChalconeGuanidine hydrochlorideSodium hydroxideEthanol8-10 hours65-80%

Workflow Diagram:

Pyrimidine_Synthesis A Dissolve Chalcone and Guanidine HCl in Ethanol B Add Aqueous NaOH A->B C Reflux for 8-10 hours B->C D Cool and Pour into Ice Water C->D E Neutralize with Dilute HCl D->E F Filter, Wash, and Dry Solid E->F G Recrystallize F->G H Pure Pyrimidine Product G->H

Caption: Synthetic pathway for pyrimidine derivatives from chalcones.

IV. Synthesis of 1,5-Benzodiazepine Derivatives

1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 5. They are known for their wide range of therapeutic applications, including anxiolytic, anticonvulsant, and hypnotic activities. A common synthetic route involves the condensation of o-phenylenediamines with α,β-unsaturated ketones like chalcones.[6]

Protocol 4: Synthesis of 2-(2-chloro-5-methoxyphenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine

Rationale: This reaction is typically catalyzed by an acid and proceeds through the initial formation of an imine between one of the amino groups of o-phenylenediamine and the carbonyl group of the chalcone. This is followed by a Michael addition of the second amino group to the β-carbon of the unsaturated system, leading to the formation of the seven-membered ring.

Materials:

  • (E)-1-(2-chloro-5-methoxyphenyl)-3-(phenyl)prop-2-en-1-one (from Protocol 1)

  • o-Phenylenediamine

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1 equivalent) and o-phenylenediamine (1.1 equivalents) in ethanol.

  • Add a few drops of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out upon cooling. If not, the solvent can be partially evaporated under reduced pressure.

  • Filter the solid product, wash with a small amount of cold ethanol, and dry.

  • Recrystallize from ethanol to obtain the pure 1,5-benzodiazepine derivative.[7]

Data Summary:

Starting MaterialReagentCatalystSolventReaction TimeTypical Yield
Chalconeo-PhenylenediamineGlacial acetic acidEthanol6-8 hours70-85%

Workflow Diagram:

Benzodiazepine_Synthesis A Dissolve Chalcone and o-Phenylenediamine in Ethanol B Add Catalytic Acetic Acid A->B C Reflux for 6-8 hours B->C D Cool to Room Temperature C->D E Filter Precipitated Product D->E F Wash with Cold Ethanol E->F G Recrystallize from Ethanol F->G H Pure 1,5-Benzodiazepine Product G->H

Caption: General scheme for the synthesis of 1,5-benzodiazepines.

V. Synthesis of Quinolines via Friedländer Synthesis

Quinolines are a class of nitrogen-containing heterocyclic compounds with a benzene ring fused to a pyridine ring. The quinoline scaffold is a key structural motif in many natural products and synthetic drugs, exhibiting a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[8] The Friedländer synthesis is a classical and versatile method for constructing quinoline rings by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4][9]

To utilize 1-(2-chloro-5-methoxyphenyl)ethanone in a Friedländer synthesis, the 2-chloro group must first be converted to a 2-amino group.

Protocol 5a: Synthesis of 1-(2-amino-5-methoxyphenyl)ethanone

Rationale: This protocol describes a nucleophilic aromatic substitution reaction where the chloro group is displaced by an amino group. This reaction is often challenging on unactivated aryl halides but can be achieved under pressure and with the aid of a copper catalyst.

Materials:

  • 1-(2-Chloro-5-methoxyphenyl)ethanone

  • Aqueous ammonia (25-30%)

  • Copper(I) oxide (Cu₂O) or other copper catalyst

  • A high-pressure reaction vessel (autoclave)

Procedure:

  • Place 1-(2-chloro-5-methoxyphenyl)ethanone (1 equivalent), aqueous ammonia (excess), and a catalytic amount of copper(I) oxide in a high-pressure autoclave.

  • Seal the autoclave and heat the reaction mixture to 180-200 °C for 12-24 hours. The pressure will increase due to the heating of the aqueous ammonia.

  • After the reaction period, cool the autoclave to room temperature and carefully vent any excess pressure.

  • Open the autoclave and transfer the reaction mixture to a beaker.

  • Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 1-(2-amino-5-methoxyphenyl)ethanone.

  • Purify the product by column chromatography or recrystallization.

Protocol 5b: Synthesis of 7-methoxy-2-methyl-4-phenylquinoline

Rationale: This is a Friedländer annulation where the 2-aminoaryl ketone (from Protocol 5a) reacts with a ketone containing an α-methylene group (in this case, acetophenone) under acidic or basic catalysis to form the quinoline ring system.

Materials:

  • 1-(2-Amino-5-methoxyphenyl)ethanone (from Protocol 5a)

  • Acetophenone

  • Potassium hydroxide (KOH) or an acid catalyst (e.g., p-toluenesulfonic acid)

  • Ethanol or another suitable high-boiling solvent

Procedure:

  • In a round-bottom flask, combine 1-(2-amino-5-methoxyphenyl)ethanone (1 equivalent), acetophenone (1.2 equivalents), and a catalytic amount of potassium hydroxide.

  • Heat the reaction mixture to reflux in a suitable solvent like ethanol for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and neutralize with a dilute acid if a basic catalyst was used.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure quinoline derivative.

Data Summary:

StepStarting MaterialReagent(s)Catalyst/ConditionsTypical Yield
5a 1-(2-Chloro-5-methoxyphenyl)ethanoneAqueous ammoniaCu₂O, 180-200 °C, high pressure50-70%
5b 1-(2-Amino-5-methoxyphenyl)ethanoneAcetophenoneKOH, reflux60-80%

Workflow Diagram:

Quinoline_Synthesis cluster_step1 Step 1: Amination cluster_step2 Step 2: Friedländer Annulation A 1-(2-Chloro-5-methoxy- phenyl)ethanone + NH3(aq) B Heat in Autoclave with Cu₂O Catalyst A->B C Work-up and Purification B->C D 1-(2-Amino-5-methoxy- phenyl)ethanone C->D E React with Acetophenone and KOH D->E F Reflux for 12-16 hours E->F G Work-up and Purification F->G H Pure Quinoline Product G->H

Caption: Two-step synthesis of quinolines via amination and Friedländer condensation.

Conclusion

1-(2-Chloro-5-methoxyphenyl)ethanone has been demonstrated to be a highly valuable and versatile starting material for the synthesis of a variety of medicinally important heterocyclic compounds. The protocols outlined in this application note provide robust and reproducible methods for the preparation of chalcones, pyrazolines, pyrimidines, benzodiazepines, and quinolines. By understanding the underlying chemical principles of these transformations, researchers can adapt and modify these procedures to generate novel derivatives for screening in drug discovery programs. The potential for these synthesized compounds to exhibit a range of biological activities makes this area of synthetic chemistry a rich field for further exploration.

References

  • Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. Der Pharma Chemica, 2015, 7(10):237-245.
  • Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. International Journal of Research in Engineering and Science, 2021, 9(12): 59-66.
  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR P
  • Synthesis and Characterization of Chalcones and Pyrazolines derived
  • On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic Catalyst. The Journal of Organic Chemistry, 2018, 83(21), 13036-13044.
  • Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 2013, 5(3):143-151.
  • Anticancer Activity of Natural and Synthetic Chalcones. Molecules, 2021, 26(23), 7291.
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  • A Study on Biologically Active Chalcone Based Benzodiazepines.
  • Friedländer Syntheses with o-Aminoaryl Ketones. I. Acid-Catalyzed Condensations of o-Aminobenzophenone with Ketones. The Journal of Organic Chemistry, 1961, 26(10), 3814-3821.
  • Antimicrobial Activity and Synthesis of Quinoline-Based Chalcones. Journal of Applied Sciences, 2007, 7(17), 2485-2489.
  • SYNTHESIS AND CHARACTERIZATION OF NOVEL TRISUBSTITUTED PYRIMIDINE DERIVATIVES
  • On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic Catalyst. PubMed, 2018, 83(21), 13036-13044.
  • Friedländer Syntheses with o-Aminoaryl Ketones. I. Acid-Catalyzed Condensations of o-Aminobenzophenone with Ketones.
  • A Study on Biologically Active Chalcone Based Benzodiazepines.
  • On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic C
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  • Synthesis of novel quinoline-2-one based chalcones of potential anti-tumor activity. European Journal of Medicinal Chemistry, 2012, 54, 573-586.
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Application

Application Notes & Protocols: A Strategic Guide to the Synthesis of Selective Receptor Ligands from 1-(2-Chloro-5-methoxyphenyl)ethanone

Abstract This technical guide provides a comprehensive framework for the design, synthesis, and evaluation of novel, selective receptor ligands derived from the versatile starting material, 1-(2-Chloro-5-methoxyphenyl)et...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the design, synthesis, and evaluation of novel, selective receptor ligands derived from the versatile starting material, 1-(2-Chloro-5-methoxyphenyl)ethanone. This document is intended for researchers, medicinal chemists, and drug development professionals. We will explore rational synthetic pathways to generate diverse chemical scaffolds, including chalcones, pyrimidines, and benzodiazepine precursors. The causality behind experimental choices, detailed step-by-step protocols, and the subsequent pharmacological evaluation to ascertain receptor selectivity are elucidated. Our approach is grounded in established principles of medicinal chemistry, providing a robust and logical workflow for ligand discovery.

Introduction: The Strategic Value of 1-(2-Chloro-5-methoxyphenyl)ethanone

The selection of a starting material is a critical decision in any drug discovery campaign. 1-(2-Chloro-5-methoxyphenyl)ethanone is a particularly valuable scaffold for several strategic reasons:

  • Multiple Reactive Handles: The molecule possesses three key functional groups ripe for chemical modification: an acetyl group (ketone), an aryl chloride, and a methoxy ether. Each of these sites can be manipulated with a high degree of chemical specificity.

  • Ketone Functionality: The acetyl group is an excellent electrophilic handle for forming new carbon-carbon bonds. It is the cornerstone for classical condensation reactions, most notably the Claisen-Schmidt condensation to form chalcones, which are well-established pharmacophores.[1]

  • Aryl Chloride: The chloro group at the 2-position offers a site for nucleophilic aromatic substitution or, more commonly, for transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling). This allows for the introduction of a wide array of substituents to probe the receptor's binding pocket. Its position ortho to the acetyl group can also be exploited for cyclization reactions.

  • Methoxy Group: The electron-donating methoxy group influences the reactivity of the aromatic ring and provides a potential point for metabolic activity. In later stages of lead optimization, this group could be demethylated to a phenol, offering a new hydrogen-bonding moiety, or replaced entirely.

Our strategy will leverage these features to build a library of diverse compounds, which will then be subjected to rigorous pharmacological screening to identify selective ligands for specific receptor targets.

G cluster_start Starting Material cluster_pathways Primary Synthetic Pathways cluster_scaffolds Secondary Scaffolds & Final Ligands start 1-(2-Chloro-5-methoxyphenyl)ethanone chalcones A. Chalcone Synthesis (Claisen-Schmidt Condensation) start->chalcones + Ar-CHO (NaOH/EtOH) amination B. Aryl Amination (Buchwald-Hartwig) start->amination + R2NH (Pd Catalyst) pyrimidines Pyrimidines & Other Heterocycles chalcones->pyrimidines + Guanidine/Urea benzodiazepines Benzodiazepine Precursors (2-Aminoacetophenones) amination->benzodiazepines Further Cyclization caption Figure 1. Strategic overview of synthetic pathways.

Figure 1. Strategic overview of synthetic pathways.

Synthetic Strategy & Protocols

This section details the experimental protocols for synthesizing key intermediate scaffolds from our starting material. Each protocol is designed to be self-validating, with clear checkpoints for characterization.

Pathway A: Synthesis of Chalcone Scaffolds

Chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds in medicinal chemistry, known for a wide array of biological activities, including anti-inflammatory and anticancer properties.[2] They are synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and a benzaldehyde.

Protocol 2.1.1: General Procedure for Claisen-Schmidt Condensation

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-Chloro-5-methoxyphenyl)ethanone (1.0 eq, e.g., 1.85 g, 10 mmol) and ethanol (30 mL). Stir at room temperature until fully dissolved.

  • Addition of Aldehyde: Add the desired substituted benzaldehyde (1.1 eq, 11 mmol). A diverse library of aldehydes should be used here to generate a range of chalcone analogues.

  • Initiation of Condensation: Prepare a 20% aqueous solution of sodium hydroxide (NaOH). Add this solution dropwise to the flask at room temperature over 15 minutes. The reaction mixture will typically turn yellow or orange.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the starting acetophenone and the appearance of a new, less polar spot indicates product formation.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water. If a precipitate forms, collect it by vacuum filtration. If no solid forms, acidify the mixture with 2N HCl until it is neutral (pH ~7). The product will usually precipitate.

  • Purification: Wash the crude solid with cold water and then a small amount of cold ethanol to remove unreacted aldehyde. The crude chalcone can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Data Presentation: Representative Chalcone Analogues

Compound ID Substituted Aldehyde Yield (%) Appearance
C-1 Benzaldehyde85Pale yellow solid
C-2 4-Methoxybenzaldehyde92Yellow solid
C-3 4-Chlorobenzaldehyde88Off-white solid
C-4 4-(Dimethylamino)benzaldehyde75Orange solid

Note: Yields are hypothetical and for illustrative purposes.

Pathway B: Synthesis of Pyrimidine Derivatives from Chalcones

Pyrimidines are another critical class of N-heterocycles with a vast range of therapeutic applications, including antiviral, antibacterial, and anticancer agents.[3][4] They can be readily synthesized from chalcone precursors by reaction with amidine-containing compounds like guanidine or urea.[5][6]

Protocol 2.2.1: Synthesis of a 2-Aminopyrimidine Derivative

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the chalcone derivative (e.g., C-1 from Protocol 2.1.1, 1.0 eq, 2.73 g, 10 mmol) in ethanol (25 mL).

  • Reagent Addition: Add guanidine hydrochloride (1.5 eq, 1.43 g, 15 mmol) and sodium hydroxide (2.0 eq, 0.8 g, 20 mmol).

  • Reaction Conditions: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 8-12 hours.

  • Monitoring: Monitor the reaction by TLC. The product is typically more polar than the starting chalcone.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL). A solid precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purification: The crude pyrimidine derivative can be purified by recrystallization from a suitable solvent system like ethanol/water.

Pathway C: Synthesis of 2-Aminoacetophenone Precursors

To access scaffolds like benzodiazepines, the 2-chloro group must be converted to an amino group.[7] While direct nucleophilic substitution on an unactivated aryl chloride is difficult, modern palladium-catalyzed Buchwald-Hartwig amination provides an efficient route. For simplicity and to avoid protecting group chemistry on the ketone, a more classical approach involving nitration followed by reduction can be considered, though regioselectivity can be an issue. A more direct, albeit advanced, method is presented below.

Protocol 2.3.1: Buchwald-Hartwig Amination (Conceptual)

This protocol is illustrative of the strategy. Optimization is required.

  • Reaction Setup: In a Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine 1-(2-Chloro-5-methoxyphenyl)ethanone (1.0 eq), a suitable amine source (e.g., benzophenone imine as an ammonia surrogate, 1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., NaOt-Bu, 1.4 eq).

  • Solvent: Add anhydrous toluene as the solvent.

  • Reaction Conditions: Heat the sealed tube to 80-100 °C for 12-24 hours.

  • Monitoring & Work-up: Monitor by TLC or GC-MS. Upon completion, the reaction is cooled, quenched with water, and the product is extracted with an organic solvent. The imine protecting group is then hydrolyzed under acidic conditions to yield the free 2-aminoacetophenone.[8]

This 2-aminoacetophenone derivative is a key precursor for the synthesis of 1,4-benzodiazepines.[9]

Compound Characterization and Purification

Rigorous characterization is essential to confirm the structure and purity of all synthesized compounds.

  • Thin Layer Chromatography (TLC): Used for routine monitoring of reaction progress and preliminary purity assessment.

  • Column Chromatography: The primary method for purifying crude products.[10] Silica gel is typically used with a gradient of solvents (e.g., hexane/ethyl acetate).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[11][12] The spectra should be consistent with the proposed structure, showing the correct chemical shifts, integration, and coupling patterns.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is preferred for unambiguous formula determination.

G cluster_workflow Characterization & Screening Workflow synthesis Synthesis of Analog Library purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_screen Primary Screen (Binding Assay @ 10 µM) characterization->primary_screen Purity >95% dose_response Dose-Response (IC50/EC50 Determination) primary_screen->dose_response Activity >50% selectivity Selectivity Panel (Off-Target Receptors) dose_response->selectivity Potent Hit lead Selective Ligand (Lead Candidate) selectivity->lead Selective Hit caption Figure 2. Experimental workflow from synthesis to lead.

Figure 2. Experimental workflow from synthesis to lead.

Pharmacological Evaluation: The Path to Selectivity

Identifying a potent ligand is only the first step; establishing its selectivity is paramount for developing a successful therapeutic.[13]

Primary Screening: Receptor Binding Assays

The initial evaluation of a compound library is typically performed using a radioligand binding assay.[14][15] This method measures the ability of a test compound to displace a known, radioactively labeled ligand from its receptor.

Protocol 4.1.1: Competitive Radioligand Binding Assay

  • Preparation: Prepare a membrane fraction from cells expressing the target receptor of interest.

  • Assay Buffer: Use a buffer optimized for the specific receptor (e.g., Tris-HCl with appropriate salts and protease inhibitors).

  • Incubation: In a 96-well plate, combine the receptor membranes, a fixed concentration of radioligand (typically at its Kd value), and the test compound (initially at a high concentration, e.g., 10 µM).

  • Equilibrium: Incubate the plate at a specific temperature (e.g., 25 °C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter mat.[16] The receptor and bound radioligand are trapped on the filter.

  • Detection: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound compared to control wells (no compound). Compounds showing significant inhibition (e.g., >50%) are considered "hits."

Secondary Screening: Potency and Functional Activity

Hits from the primary screen are advanced to determine their potency (IC₅₀ or Kᵢ values) by performing the binding assay with a range of compound concentrations. Following this, functional assays are crucial to determine if the ligand is an agonist, antagonist, or inverse agonist.

  • Functional Assays: These assays measure the biological response triggered by ligand binding. Examples include measuring second messengers like cAMP or intracellular calcium mobilization.[17] For G-Protein Coupled Receptors (GPCRs), β-arrestin recruitment assays are also common.[18]

Tertiary Screening: Establishing Selectivity

A potent and functionally active compound must be tested for its activity at other, related receptors to establish selectivity.

  • Selectivity Panel: The compound is tested in binding assays for a panel of off-target receptors, especially those within the same family as the primary target.

  • Selectivity Index: Selectivity is often expressed as a ratio of the Kᵢ value for the off-target receptor to the Kᵢ value for the on-target receptor. A selectivity index of >100-fold is generally considered desirable. The structural basis for this selectivity can be subtle, often relating to how a ligand interacts with non-conserved amino acid residues within the binding pockets of different receptor subtypes.[19]

Data Presentation: Hypothetical Pharmacological Profile of a Lead Compound

Assay Type Target Receptor Result
Binding AssayTarget Receptor AKᵢ = 15 nM
Binding AssaySubtype Receptor BKᵢ = 2,100 nM
Binding AssaySubtype Receptor CKᵢ > 10,000 nM
Functional AssayTarget Receptor AEC₅₀ = 45 nM (Agonist)
Selectivity (B vs A) 140-fold

Conclusion

1-(2-Chloro-5-methoxyphenyl)ethanone represents a starting point of high strategic value for the development of novel receptor ligands. Through logical and established synthetic transformations—such as Claisen-Schmidt condensations to form chalcones and subsequent cyclizations to pyrimidines, or palladium-catalyzed aminations to generate benzodiazepine precursors—a medicinal chemist can rapidly generate a library of diverse molecular scaffolds. The key to success lies not only in efficient synthesis but in a disciplined, multi-tiered screening approach. By systematically evaluating compounds for binding affinity, functional activity, and off-target interactions, one can identify lead candidates with the high degree of selectivity required for modern therapeutic development. This guide provides the foundational protocols and strategic rationale to embark on such a discovery program.

References

Sources

Method

Application Notes & Protocols: Leveraging 1-(2-Chloro-5-methoxyphenyl)ethanone for the Development of Novel Enzyme Inhibitors

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to utilizing 1-(2-Chloro-5-methoxyphenyl)ethanone as a versatile starting material for the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to utilizing 1-(2-Chloro-5-methoxyphenyl)ethanone as a versatile starting material for the synthesis of a focused library of potential enzyme inhibitors. We will delve into the rationale for selecting this scaffold, present a detailed synthetic protocol based on the robust Hantzsch thiazole synthesis, and provide a step-by-step methodology for screening the resulting compounds against a representative enzyme class, protein kinases. Furthermore, we will explore the principles of establishing a structure-activity relationship (SAR) to guide lead optimization.

Introduction: The Strategic Value of the 2-Aminothiazole Scaffold

The quest for novel and selective enzyme inhibitors is a cornerstone of modern drug discovery. The 2-aminothiazole moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a multitude of biologically active compounds, including several clinically approved drugs like the kinase inhibitor Dasatinib.[1] This heterocyclic system is attractive for several reasons:

  • Synthetic Accessibility: The Hantzsch thiazole synthesis provides a straightforward and efficient method for constructing the 2-aminothiazole core from readily available α-haloketones and (thio)ureas.[2][3][4]

  • Diverse Biological Activities: Derivatives of 2-aminothiazole have demonstrated inhibitory activity against a wide array of enzyme targets, including kinases, glutaminase, carbonic anhydrases, and cyclooxygenases (COX).[1][5][6][7]

  • Structural Versatility: The 2-aminothiazole core offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and target engagement.

1-(2-Chloro-5-methoxyphenyl)ethanone is an excellent starting material for accessing a unique chemical space within the 2-aminothiazole class of compounds. The chloro and methoxy substituents on the phenyl ring provide distinct electronic and steric features that can be exploited to achieve selective interactions with the target enzyme's active site.

Section 1: Synthesis of a 4-(2-Chloro-5-methoxyphenyl)-2-aminothiazole Library

This section details the synthesis of a library of 2-aminothiazole derivatives from 1-(2-Chloro-5-methoxyphenyl)ethanone. The core reaction is the Hantzsch thiazole synthesis.

Rationale for Synthetic Strategy

The Hantzsch synthesis is a classic condensation reaction between an α-haloketone and a thioamide-containing reactant (like thiourea or a substituted thiourea) to yield a thiazole.[4] The reaction proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and dehydration.[4] By using a variety of substituted thioureas, a diverse library of N-substituted 2-aminothiazoles can be generated, which is crucial for exploring the structure-activity relationship.

Experimental Workflow: Synthesis of the Library

G cluster_synthesis Synthetic Workflow A 1-(2-Chloro-5-methoxyphenyl)ethanone B Bromination (e.g., with NBS or Br2 in AcOH) A->B C α-Bromo-1-(2-chloro-5-methoxyphenyl)ethanone B->C E Hantzsch Thiazole Synthesis (e.g., in Ethanol, reflux) C->E D Array of Substituted Thioureas (R-NH-C(S)-NH2) D->E F Library of 4-(2-Chloro-5-methoxyphenyl)-N-R-thiazol-2-amines E->F G Purification (e.g., Recrystallization or Column Chromatography) F->G H Characterization (NMR, MS, HPLC) G->H

Caption: Synthetic workflow for the 2-aminothiazole library.

Detailed Protocol: Synthesis of a Representative Compound (N-phenyl-4-(2-chloro-5-methoxyphenyl)thiazol-2-amine)

Materials:

  • 1-(2-Chloro-5-methoxyphenyl)ethanone

  • N-Bromosuccinimide (NBS) or Bromine

  • Acetic Acid

  • Phenylthiourea

  • Ethanol (absolute)

  • Sodium Bicarbonate solution (saturated)

  • Ethyl Acetate

  • Hexanes

  • Anhydrous Sodium Sulfate

Step 1: α-Bromination of 1-(2-Chloro-5-methoxyphenyl)ethanone

  • Dissolve 1-(2-Chloro-5-methoxyphenyl)ethanone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add N-Bromosuccinimide (1.1 eq) or a solution of bromine (1.05 eq) in acetic acid to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo-1-(2-chloro-5-methoxyphenyl)ethanone. This intermediate is often used in the next step without further purification.

Step 2: Hantzsch Thiazole Synthesis

  • In a round-bottom flask, dissolve the crude α-bromo-1-(2-chloro-5-methoxyphenyl)ethanone (1.0 eq) and phenylthiourea (1.2 eq) in absolute ethanol.[4]

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.[4]

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add saturated sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction, which will cause the product to precipitate.[8]

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexanes gradient.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

This protocol can be adapted for a parallel synthesis approach to generate a library of compounds by using a variety of substituted thioureas.

Section 2: In Vitro Screening of the 2-Aminothiazole Library Against Protein Kinases

Given that the 2-aminothiazole scaffold is a well-established core for kinase inhibitors, this section outlines a protocol for screening the synthesized library against a representative protein kinase.[1][9][10]

Rationale for Kinase Inhibition Assays

Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in many diseases, particularly cancer.[11] Kinase assays are designed to measure the transfer of a phosphate group from ATP to a substrate (a protein or peptide).[12] The inhibitory potential of a compound is determined by its ability to reduce this enzymatic activity. Fluorescence-based assays are widely used in high-throughput screening (HTS) due to their sensitivity and compatibility with microplate formats.[13][14]

Experimental Workflow: Kinase Inhibition Assay

G cluster_assay Kinase Assay Workflow A Prepare Reagents: - Kinase Enzyme - Fluorescent Peptide Substrate - ATP - Assay Buffer - Test Compounds (Library) - Positive Control (e.g., Staurosporine) - Negative Control (DMSO) B Dispense Test Compounds and Controls into 384-well plate A->B C Add Kinase Enzyme to each well and incubate B->C D Initiate Kinase Reaction by adding ATP and Substrate C->D E Incubate at optimal temperature for a defined time D->E F Stop the reaction E->F G Measure Fluorescence Signal F->G H Data Analysis: Calculate % Inhibition and IC50 values G->H

Caption: Workflow for a fluorescence-based kinase inhibition assay.

Detailed Protocol: Fluorescence-Based Kinase Inhibition Assay

This protocol is a general guideline and should be optimized for the specific kinase and substrate being used.

Materials:

  • Purified recombinant protein kinase

  • Fluorescently labeled peptide substrate (e.g., with a Sox fluorophore)[13]

  • Adenosine triphosphate (ATP)

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)

  • Synthesized 2-aminothiazole library compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds and the positive control in DMSO.

    • Using an acoustic liquid handler or a multichannel pipette, dispense a small volume (e.g., 50 nL) of the compound solutions into the wells of a 384-well plate. Dispense DMSO alone for the negative control wells (0% inhibition) and a high concentration of the positive control for the 100% inhibition wells.

  • Enzyme Addition:

    • Prepare a solution of the kinase in assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.[15]

    • Add the kinase solution to all wells containing the test compounds and controls.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a solution containing the fluorescent peptide substrate and ATP in assay buffer. The ATP concentration should ideally be at or near the Km for the kinase to ensure sensitivity to competitive inhibitors.

    • Add this solution to all wells to start the kinase reaction.

  • Incubation and Measurement:

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a set period (e.g., 60 minutes).

    • Stop the reaction (e.g., by adding EDTA).

    • Measure the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min)) where Signal_compound is the signal in the presence of the test compound, Signal_min is the signal for 100% inhibition (positive control), and Signal_max is the signal for 0% inhibition (DMSO control).

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[16][17]

Section 3: Establishing a Structure-Activity Relationship (SAR)

The initial screening will identify "hit" compounds with inhibitory activity. The next critical step is to understand how the chemical structure of these hits relates to their biological activity. This is the essence of Structure-Activity Relationship (SAR) analysis.[18]

Principles of SAR Analysis

SAR analysis involves systematically modifying the structure of a hit compound and observing the effect of these changes on its inhibitory potency (IC₅₀).[18] By comparing the activity of analogs from the synthesized library, we can deduce which structural features are important for activity.

For our 4-(2-Chloro-5-methoxyphenyl)-2-aminothiazole scaffold, key points of modification for SAR analysis include:

  • The N-substituent on the 2-amino group: This is the most diverse element in our proposed library. We can assess the impact of aromatic vs. aliphatic substituents, the effect of electron-donating or electron-withdrawing groups on an aromatic ring, and the influence of steric bulk.

  • The 4-phenyl ring: While kept constant in the initial library, future modifications could include altering the substitution pattern (e.g., moving the chloro and methoxy groups) or replacing the phenyl ring with other aromatic or heteroaromatic systems.

  • The thiazole core: Bioisosteric replacement of the thiazole with other heterocycles like oxazole or imidazole could also be explored.[19]

Data Presentation for SAR Analysis

The IC₅₀ values for the synthesized library should be tabulated to facilitate comparison.

Compound IDR-Group on 2-AminoKinase IC₅₀ (µM)
Parent -H> 50
Lib-001 -Phenyl15.2
Lib-002 -4-Fluorophenyl8.5
Lib-003 -4-Methoxyphenyl22.1
Lib-004 -Benzyl12.8
Lib-005 -Cyclohexyl35.6
... ......

Note: The IC₅₀ values in this table are hypothetical and for illustrative purposes only.

Interpreting SAR Data and Lead Optimization
  • An aromatic substituent on the 2-amino group appears to be more favorable than an aliphatic one (compare Lib-001 and Lib-005).

  • An electron-withdrawing group (fluoro) on the phenyl ring enhances potency (compare Lib-002 to Lib-001), while an electron-donating group (methoxy) decreases it (compare Lib-003 to Lib-001).

These initial findings would guide the next round of synthesis. For example, one might synthesize more analogs with different halogen substitutions on the N-phenyl ring or explore other electron-withdrawing groups. This iterative process of synthesis, testing, and SAR analysis is the foundation of lead optimization, with the goal of improving potency, selectivity, and drug-like properties.

Conclusion

1-(2-Chloro-5-methoxyphenyl)ethanone is a valuable and commercially available starting material for the development of novel enzyme inhibitors based on the privileged 2-aminothiazole scaffold. The synthetic and screening protocols outlined in this application note provide a robust framework for researchers to generate and evaluate a focused library of compounds. Through systematic SAR analysis, initial hits can be rationally optimized into potent and selective lead candidates for further preclinical development.

References

  • Kaur, R., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Medicinal Chemistry.
  • Gontijo, R. J., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.
  • Gontijo, R. J., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • El-Sayed, M. A., et al. (2018).
  • Costa, R., et al. (2023). Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. Results in Chemistry.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link].

  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link].

  • Gontijo, R. J., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.
  • BMG LABTECH. (2020). Kinase assays. Available at: [Link].

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link].

  • Chem Help Asap. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link].

  • Genis, C., et al. (2022). Structure-activity relationship studies for inhibitors for vancomycin-resistant Enterococcus and human carbonic anhydrases. PMC.
  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
  • Pediaditakis, I., et al. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC.
  • Park, H., et al. (2015). Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Wan, Y., et al. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry.
  • ResearchGate. (2016). Synthesis of 2-aminothiazole derivatives. Available at: [Link].

  • Lavogina, D., et al. (2010). Fluorescent Peptide Assays For Protein Kinases. PMC.
  • ResearchGate. (2015). Fluorescence detection techniques for protein kinase assay. Available at: [Link].

  • L-A, A., & G, M. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link].

  • ResearchGate. (2019). Biological and medicinal significance of 2-aminothiazoles. Available at: [Link].

  • Singh, P., et al. (2023).
  • Wikipedia. IC50. Available at: [Link].

  • Li, J., et al. (2014). Label-free fluorescence detection of kinase activity using a gold nanoparticle based indicator displacement assay. Organic & Biomolecular Chemistry.
  • Heine, A., et al. (2014). Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors. Bioorganic & Medicinal Chemistry.
  • ResearchGate. (2004). Structure-activity relationships for the design of small-molecule inhibitors. Available at: [Link].

  • Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Available at: [Link].

  • ACS Publications. (2022). Machine Learning Approaches to Investigate the Structure–Activity Relationship of Angiotensin-Converting Enzyme Inhibitors. ACS Omega.
  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.
  • ResearchGate. (2012). Does IC-50 values of ligand or inhibitor depend on the concentration of protein receptors or proteins?. Available at: [Link].

  • ACS Publications. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters.
  • RSC Publishing. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances.
  • Bagal, D. B., et al. (2001). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 1-(2-Chloro-5-methoxyphenyl)ethanone

Welcome to the technical support center for the purification of crude 1-(2-Chloro-5-methoxyphenyl)ethanone (CAS 77344-69-5). This guide is designed for researchers, scientists, and professionals in drug development, prov...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 1-(2-Chloro-5-methoxyphenyl)ethanone (CAS 77344-69-5). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this important chemical intermediate. Our focus is on delivering practical, field-tested insights grounded in solid scientific principles to help you achieve the desired purity and yield in your experiments.

Introduction: The Importance of Purity

1-(2-Chloro-5-methoxyphenyl)ethanone is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, decreased yields of the final product, and potential safety concerns. This guide will explore the common purification techniques and address specific issues that may arise during the process.

Understanding Potential Impurities

Effective purification begins with an understanding of the potential impurities in your crude material. The most common synthetic route to 1-(2-Chloro-5-methoxyphenyl)ethanone is the Friedel-Crafts acylation of 4-chloroanisole with acetyl chloride or acetic anhydride, typically using a Lewis acid catalyst such as aluminum chloride.

Common Impurities May Include:

  • Unreacted Starting Materials: 4-chloroanisole, acetyl chloride/acetic anhydride.

  • Lewis Acid Catalyst Residues: Aluminum salts.

  • Regioisomers: Isomeric products from acylation at different positions on the aromatic ring.

  • Byproducts from Side Reactions: Poly-acylated products or other unforeseen reaction products.

  • Solvents and Reagents from Workup: Residual organic solvents, salts from neutralization steps.

Purification Strategy Selection

The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity of the product. The two most common and effective techniques for purifying solid organic compounds like 1-(2-Chloro-5-methoxyphenyl)ethanone are recrystallization and column chromatography.

Purification_Decision_Tree Start Crude 1-(2-Chloro-5-methoxyphenyl)ethanone Purity_Check Assess Purity (e.g., TLC, NMR) Start->Purity_Check High_Purity High Purity with Minor Impurities? Purity_Check->High_Purity Recrystallization Recrystallization High_Purity->Recrystallization Yes Column_Chromatography Column Chromatography High_Purity->Column_Chromatography No (Complex Mixture) Final_Product Pure Product Recrystallization->Final_Product Column_Chromatography->Final_Product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides and FAQs

This section is structured in a question-and-answer format to directly address common challenges encountered during the purification of crude 1-(2-Chloro-5-methoxyphenyl)ethanone.

Recrystallization Troubleshooting

Recrystallization is often the most efficient method for purifying crystalline solids, especially on a larger scale. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.[1]

Q1: My compound is not dissolving in the hot recrystallization solvent, even after adding a large volume. What should I do?

A1: This indicates that the chosen solvent is not suitable for your compound. A good recrystallization solvent should dissolve the compound when hot but not when cold.[2]

  • Causality: The intermolecular forces between the solvent molecules are stronger than the forces they can form with your compound, even at elevated temperatures.

  • Solution:

    • Switch to a more polar solvent: If you are using a non-polar solvent like hexane, try a more polar one like ethanol or isopropanol. The methoxy and ketone groups in your molecule impart some polarity.

    • Use a solvent mixture: A mixture of two miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent), can be very effective. For example, you could dissolve your compound in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the solid and allow it to cool slowly.[3]

Q2: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated.

  • Causality: The compound is coming out of solution at a temperature above its melting point.

  • Solution:

    • Lower the cooling temperature gradually: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.

    • Use a lower-boiling solvent: If possible, choose a solvent with a lower boiling point.

    • Add more of the "good" solvent: If using a solvent mixture, you may have too high a concentration of the "bad" solvent. Add more of the "good" solvent to the hot solution and reheat until everything dissolves, then cool again.

    • Seed the solution: Add a tiny crystal of the pure compound to the cooled solution to provide a nucleation site for crystal growth.

Q3: I have a low recovery of my compound after recrystallization. What went wrong?

A3: Low recovery can be due to several factors, primarily using too much solvent or premature crystallization.

  • Causality:

    • An excessive amount of solvent will keep a significant portion of your compound dissolved even at low temperatures.

    • If the compound crystallizes too quickly (e.g., in the filter funnel during hot filtration), you will lose product.

  • Solution:

    • Use a minimal amount of hot solvent: Add the hot solvent in small portions until the compound just dissolves.[3]

    • Preheat your filtration apparatus: When performing a hot filtration to remove insoluble impurities, preheat your filter funnel and receiving flask to prevent the product from crystallizing prematurely.

    • Cool the filtrate slowly: Slow cooling promotes the formation of larger, purer crystals and can improve recovery.

    • Concentrate the mother liquor: You can often recover more product by evaporating some of the solvent from the mother liquor and cooling it again for a second crop of crystals. Be aware that this second crop may be less pure.

Step-by-Step Recrystallization Protocol (Ethanol/Water System)

  • Place the crude 1-(2-Chloro-5-methoxyphenyl)ethanone in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • While the solution is still hot, add hot water dropwise until the solution becomes persistently cloudy.

  • Add a few drops of hot ethanol to make the solution clear again.

  • If colored impurities are present, you may add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.[4]

  • Dry the crystals in a vacuum oven.

Column Chromatography Troubleshooting

Flash column chromatography is a powerful technique for separating compounds with different polarities.[5] It is particularly useful when dealing with complex mixtures or when recrystallization is ineffective.[6]

Q1: My compounds are not separating on the silica gel column. What should I change?

A1: Poor separation is usually due to an inappropriate solvent system (mobile phase).

  • Causality: The polarity of the eluent is either too high, causing all compounds to move quickly with the solvent front, or too low, resulting in all compounds remaining adsorbed to the silica gel.

  • Solution:

    • Optimize the solvent system using Thin Layer Chromatography (TLC): Before running a column, always find a solvent system that gives good separation on a TLC plate. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.[7]

    • Use a solvent gradient: Start with a less polar solvent system to elute the non-polar impurities, and then gradually increase the polarity of the mobile phase to elute your compound and then any more polar impurities. A common gradient for compounds of this type is starting with 100% hexane and gradually increasing the percentage of ethyl acetate.[8]

Q2: The bands of my compounds are streaking or tailing on the column. What is the cause?

A2: Streaking or tailing can be caused by several factors, including overloading the column, the compound being sparingly soluble in the mobile phase, or interactions with the stationary phase.

  • Causality:

    • Too much sample applied to the column leads to broad, overlapping bands.

    • If the compound is not fully dissolved when it enters the column, it will streak.

    • Acidic or basic functional groups on the compound can interact strongly with the slightly acidic silica gel.[5]

  • Solution:

    • Do not overload the column: A general rule of thumb is to use a mass of silica gel that is 50-100 times the mass of the crude sample.

    • Ensure the sample is fully dissolved: Apply the sample to the column in a small volume of a solvent in which it is highly soluble.

    • Modify the mobile phase: For some compounds, adding a small amount of a modifier to the eluent can improve peak shape. For example, adding a small amount of triethylamine can help with basic compounds, while a little acetic acid can help with acidic ones.

Step-by-Step Flash Column Chromatography Protocol (Hexane/Ethyl Acetate System)

  • Prepare the column: Pack a glass column with silica gel in hexane.[6]

  • Prepare the sample: Dissolve the crude 1-(2-Chloro-5-methoxyphenyl)ethanone in a minimal amount of dichloromethane or the initial eluent. Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel.

  • Load the sample: Carefully apply the dissolved sample to the top of the silica gel bed.

  • Elute the column: Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and collect fractions.[9]

  • Monitor the fractions: Use TLC to analyze the collected fractions and identify those containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-(2-Chloro-5-methoxyphenyl)ethanone.

Chromatography_Workflow Start Crude Product TLC_Optimization TLC to find optimal solvent system (Rf ~0.3) Start->TLC_Optimization Prepare_Column Pack silica gel column TLC_Optimization->Prepare_Column Load_Sample Load crude product in minimal solvent Prepare_Column->Load_Sample Elute Elute with optimized solvent system Load_Sample->Elute Collect_Fractions Collect fractions Elute->Collect_Fractions TLC_Analysis Analyze fractions by TLC Collect_Fractions->TLC_Analysis TLC_Analysis->Collect_Fractions Continue elution Combine_Fractions Combine pure fractions TLC_Analysis->Combine_Fractions Fractions are pure Evaporate Evaporate solvent Combine_Fractions->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for purification by column chromatography.

Distillation

While 1-(2-Chloro-5-methoxyphenyl)ethanone is a solid at room temperature (reported melting point of 116°C), vacuum distillation could be a viable purification method if the impurities are significantly less volatile or non-volatile. However, a boiling point of 238.8°C at atmospheric pressure suggests that high vacuum would be necessary to achieve distillation at a reasonable temperature.[10]

Q: Is vacuum distillation a suitable method for purifying 1-(2-Chloro-5-methoxyphenyl)ethanone?

A: It may be suitable, but it presents challenges.

  • Causality: The high boiling point at atmospheric pressure means that without a high vacuum, the compound may decompose at the temperatures required for distillation.

  • Considerations:

    • Thermal Stability: The stability of the compound at elevated temperatures needs to be considered.

    • Nature of Impurities: This method is most effective for separating the product from non-volatile impurities.

    • Recommendation: For laboratory-scale purification, recrystallization or column chromatography are generally safer and more practical choices unless the impurities are known to be non-volatile and the product is thermally stable.

Safety Precautions

Always handle 1-(2-Chloro-5-methoxyphenyl)ethanone in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Hazard Statements: [11]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [11]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the full Safety Data Sheet (SDS) for the compound before use.

Data Summary

PropertyValueSource
CAS Number 77344-69-5[11]
Molecular Formula C9H9ClO2[11]
Molecular Weight 184.62 g/mol [11]
Melting Point 116°C[10]
Boiling Point 238.8°C at 760 mmHg[10]

References

  • (No author given). (n.d.). The crystal structure of 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone. PMC - NIH. Retrieved from [Link]

  • (No author given). (n.d.). 1-(2-Chloro-5-methylphenyl)ethanone | C9H9ClO | CID 12539102. PubChem. Retrieved from [Link]

  • (No author given). (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Retrieved from [Link]

  • (No author given). (n.d.). SI Final Revised. Caltech Authors. Retrieved from [Link]

  • (No author given). (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. ResearchGate. Retrieved from [Link]

  • (No author given). (n.d.). Recrystallization. University of California, Los Angeles. Retrieved from [Link]

  • (No author given). (n.d.). Flash Column Chromatography. Columbia University. Retrieved from [Link]

  • (No author given). (n.d.). Successful Flash Chromatography. Biotage. Retrieved from [Link]

  • (No author given). (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PMC - NIH. Retrieved from [Link]

  • (No author given). (n.d.). Recrystallization-1.pdf. University of Massachusetts Boston. Retrieved from [Link]

  • (No author given). (n.d.). 12 - Supporting Information. Caltech Authors. Retrieved from [Link]

  • (No author given). (n.d.). Recrystallization - Part 2. University of Massachusetts Boston. Retrieved from [Link]

  • (No author given). (2022). CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone. Google Patents.
  • (No author given). (2025). 1-(2-Hydroxy-5-methoxyphenyl)ethanone | CAS#:705-15-7. Chemsrc. Retrieved from [Link]

  • Nerz, J. (2013, February 3). How to Carry Out a Recrystallization. YouTube. Retrieved from [Link]

  • (No author given). (n.d.). Comparative Analysis: Reactivity and Physical Properties of 2-Chloro-1-(4-methoxyphenyl)ethanone vs. Analogues. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • (No author given). (n.d.). An overview on Common Organic Solvents and their Toxicity. ResearchGate. Retrieved from [Link]

  • (No author given). (n.d.). 2-Chloro-1-(4-methoxyphenyl)ethanone | C9H9ClO2 | CID 237806. PubChem. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-(2-Chloro-5-methoxyphenyl)ethanone

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 1-(2-Chloro-5-methoxyphenyl)ethanone. This document is designed for chemistry professionals engaged in pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(2-Chloro-5-methoxyphenyl)ethanone. This document is designed for chemistry professionals engaged in pharmaceutical research and drug development. Here, we address common challenges and frequently asked questions related to the Friedel-Crafts acylation of 4-chloroanisole, providing in-depth, field-tested solutions to optimize your reaction yield and purity.

Overview of the Synthesis

The primary route to 1-(2-Chloro-5-methoxyphenyl)ethanone is the Friedel-Crafts acylation of 4-chloroanisole with an acetylating agent, typically acetyl chloride or acetic anhydride. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[1][2] The reaction involves the formation of a highly reactive acylium ion, which then attacks the electron-rich aromatic ring of 4-chloroanisole.

The methoxy group (-OCH₃) is a strong activating, ortho, para-directing group, while the chloro group (-Cl) is a deactivating, ortho, para-director. The powerful activating effect of the methoxy group governs the regioselectivity, directing the incoming acetyl group primarily to the position ortho to it (and meta to the chlorine), yielding the desired product.

Caption: General reaction scheme for the Friedel-Crafts acylation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the cause and providing a validated solution.

Question 1: My reaction yield is very low, or I've recovered only starting material. What went wrong?

This is a frequent issue in Friedel-Crafts acylation and can be attributed to several factors, primarily related to reagent and catalyst integrity.

  • Potential Cause A: Inactive Lewis Acid Catalyst

    • Explanation: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. They react violently with atmospheric moisture to form aluminum hydroxide, rendering the catalyst inactive. An insufficient amount of active catalyst will result in a stalled or incomplete reaction.

    • Solution:

      • Use Fresh Catalyst: Always use a freshly opened bottle of anhydrous AlCl₃ or a well-sealed container stored in a desiccator. Clumpy or discolored AlCl₃ is a sign of decomposition.

      • Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., nitrogen or argon). All glassware must be rigorously dried in an oven ( > 120°C) and cooled under a stream of dry gas before use.

      • Proper Handling: Weigh and transfer the AlCl₃ quickly to minimize exposure to air.

  • Potential Cause B: Incorrect Stoichiometry

    • Explanation: In Friedel-Crafts acylations, the product ketone is a Lewis base that forms a strong complex with the AlCl₃ catalyst.[2][3] This complexation deactivates the catalyst. Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is required relative to the acylating agent.

    • Solution: Use at least 1.1 equivalents of AlCl₃ for every equivalent of acetyl chloride. This ensures enough catalyst is available to both activate the acylating agent and account for complexation with the product.

  • Potential Cause C: Sub-optimal Temperature Control

    • Explanation: The formation of the acylium ion and its reaction with the aromatic substrate is highly exothermic.[3] Running the reaction at too high a temperature can lead to side reactions and decomposition of the starting material or product, while a temperature that is too low may prevent the reaction from initiating.

    • Solution:

      • Initial Cooling: Combine the 4-chloroanisole, solvent, and AlCl₃ at a low temperature (0-5°C) using an ice bath.[4]

      • Slow Addition: Add the acetyl chloride dropwise to the cooled mixture. This allows for better control of the heat generated during the reaction.[5]

      • Monitor and Adjust: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for the recommended time, monitoring by TLC.

Question 2: My final product is a mixture of isomers. How can I improve the regioselectivity?

While the methoxy group strongly directs acylation to the ortho position, the formation of other isomers (e.g., acylation ortho to the chlorine) can occur.

  • Explanation: The regiochemical outcome is a kinetic vs. thermodynamic battle influenced by the catalyst, solvent, and temperature. Harsher conditions can sometimes overcome the strong directing effect of the methoxy group.

  • Solution:

    • Temperature Control: Lowering the reaction temperature (e.g., maintaining it at 0°C for the entire duration) often enhances selectivity by favoring the kinetically preferred product.

    • Solvent Choice: The choice of solvent can influence the reactivity of the electrophile. Less polar solvents like dichloromethane (DCM) or dichloroethane (DCE) are standard. Highly polar solvents like nitrobenzene can sometimes alter selectivity but may also complicate the workup.

    • Milder Lewis Acid: While AlCl₃ is potent, milder Lewis acids like iron(III) chloride (FeCl₃) or zinc oxide can offer improved selectivity in some cases, albeit potentially requiring longer reaction times or higher temperatures.[5][6]

Question 3: The reaction mixture turned into a dark, intractable tar. Is it salvageable?

The formation of tar is usually a sign of polymerization or decomposition, and the reaction is often not salvageable. Prevention is the key.

  • Explanation: This typically occurs when the reaction temperature is too high, or if the concentration of the highly reactive acylium ion is too great. The strong acid catalyst can also promote unwanted side reactions with impurities or the solvent.

  • Solution:

    • Strict Temperature Control: This is the most critical factor. Use an ice bath and ensure the temperature of the reaction mixture does not rise significantly during the addition of the acylating agent.[3]

    • Reverse Addition: In some cases, adding the substrate/catalyst slurry to the acylating agent solution (reverse addition) can help maintain a low concentration of the electrophile, minimizing side reactions.

    • High-Purity Reagents: Ensure your 4-chloroanisole and acetyl chloride are free from alcohol or acid impurities that could contribute to decomposition.

Question 4: I'm struggling with the workup. The layers won't separate, and purification is difficult.

Workup for Friedel-Crafts reactions can be challenging due to the need to decompose the aluminum chloride-ketone complex.

  • Explanation: Quenching the reaction with water is a highly exothermic and vigorous process that hydrolyzes excess AlCl₃ to form aluminum hydroxides and HCl.[3] This can lead to emulsions, and the product can be trapped in the resulting solid aluminum salts.

  • Solution:

    • Controlled Quench: Pour the reaction mixture slowly onto a stirred mixture of crushed ice and concentrated HCl. The acid helps to keep the aluminum salts dissolved as soluble chloro-complexes (e.g., [Al(H₂O)₆]³⁺), preventing the formation of gelatinous aluminum hydroxide precipitates.

    • Thorough Extraction: After quenching, extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM or ethyl acetate) to ensure full recovery of the product.

    • Purification Strategy: The crude product often contains unreacted starting material and isomers.

      • Recrystallization: A common and effective method. Ethanol or a hexane/ethyl acetate mixture are good starting points for solvent screening.[7]

      • Column Chromatography: For high-purity requirements or difficult-to-separate impurities, silica gel chromatography is recommended.

Question 5: My NMR analysis shows a byproduct that appears to be a phenol. What happened?

This indicates demethylation of the methoxy group, a known side reaction in Friedel-Crafts acylations of methoxy-substituted aromatics.

  • Explanation: A strong Lewis acid like AlCl₃ can act as a Lewis acid-mediated ether cleavage agent, particularly if present in large excess or at elevated temperatures.[8] The lone pair on the methoxy oxygen coordinates to the AlCl₃, facilitating the removal of the methyl group.

  • Solution:

    • Avoid Excess AlCl₃: Use the minimum amount of catalyst necessary for the reaction to proceed efficiently (typically 1.1-1.3 equivalents).

    • Lower Temperature: Keep the reaction temperature as low as possible. Demethylation is more prevalent at higher temperatures.

    • Consider Milder Catalysts: If demethylation is a persistent issue, switching to a milder Lewis acid such as FeCl₃ or even a heterogeneous catalyst like an acid-modified zeolite may be beneficial.[6][8]

Frequently Asked Questions (FAQs)

  • Q: What is the optimal solvent and its recommended volume?

    • A: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are the most common solvents due to their inertness and ability to dissolve the reactants and the intermediate complex. A typical concentration is 4-6 mL of solvent per gram of the limiting reagent.

  • Q: How can I monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most effective method.[9] Use a suitable mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) to resolve the starting material (4-chloroanisole) from the product. The product, being more polar, will have a lower Rf value.

  • Q: What are the critical safety precautions for this reaction?

    • A:

      • HCl Gas Evolution: The reaction produces hydrogen chloride (HCl) gas. The entire apparatus must be set up in a well-ventilated fume hood, and the gas outlet should be connected to a trap (e.g., a bubbler with a dilute NaOH solution).

      • Reagent Handling: Aluminum chloride is corrosive and reacts violently with water. Acetyl chloride is also corrosive and lachrymatory. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

      • Exothermic Reaction: Be prepared for a highly exothermic reaction, especially during the addition of reagents and the final quench. Always use an ice bath for cooling and add reagents slowly.[3]

Data & Protocols

Table 1: Troubleshooting Summary
Issue EncounteredProbable CauseRecommended Solution
Low/No Yield Inactive/hydrolyzed Lewis acid catalyst.Use fresh, anhydrous AlCl₃ under an inert atmosphere.
Insufficient catalyst (complexation with product).Use at least 1.1 equivalents of AlCl₃.
Isomer Formation High reaction temperature; non-optimal catalyst.Maintain low temperature (0-5°C); consider milder Lewis acids like FeCl₃.
Tar Formation Reaction temperature too high; poor reagent quality.Add acylating agent slowly at 0°C; use high-purity reagents.
Difficult Workup Precipitation of aluminum hydroxide.Quench reaction mixture on an ice/conc. HCl slurry.
Demethylation Excessively harsh Lewis acid conditions.Use minimal AlCl₃ (1.1 eq.); avoid high temperatures.[8]
Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted based on laboratory safety standards and specific experimental goals.

  • Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas trap. Maintain a positive pressure of nitrogen gas throughout the setup.

  • Charging Reagents: In the flask, suspend anhydrous aluminum chloride (14.7 g, 0.11 mol) in anhydrous dichloromethane (80 mL). Cool the slurry to 0°C using an ice-salt bath.

  • Substrate Addition: In the dropping funnel, prepare a solution of 4-chloroanisole (14.2 g, 0.10 mol) and acetyl chloride (8.6 g, 0.11 mol) in anhydrous dichloromethane (20 mL).

  • Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ slurry dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

  • Stirring: After the addition is complete, allow the mixture to stir at 0°C for one hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's completion by TLC.

  • Quenching: In a separate large beaker, prepare a mixture of 100 g of crushed ice and 20 mL of concentrated hydrochloric acid. While stirring vigorously, slowly pour the reaction mixture into the ice-acid slurry.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of 5% sodium bicarbonate solution, and finally 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from ethanol or by column chromatography on silica gel to yield pure 1-(2-Chloro-5-methoxyphenyl)ethanone.[7]

Visual Workflow: Troubleshooting Logic

Troubleshooting_Workflow start Reaction Complete. Analyze Crude Product. q1 Is the Yield Low? start->q1 sol1 Check Catalyst Activity & Stoichiometry. Ensure Anhydrous Conditions. q1->sol1 Yes q2 Are Isomers Present? q1->q2 No sol1->q2 sol2 Lower Reaction Temperature. Consider Milder Lewis Acid. q2->sol2 Yes q3 Is Demethylation Observed? q2->q3 No sol2->q3 sol3 Reduce Catalyst Amount. Avoid High Temperatures. q3->sol3 Yes end_node Proceed to Purification q3->end_node No sol3->end_node

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Patil, S., et al. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban.
  • Various Authors. (n.d.). Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites. RSC Advances.
  • Various Authors. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI.
  • Various Authors. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PMC - NIH.
  • Friedel Crafts Acylation Experiment Part 1, Prelab. (2020). YouTube.
  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characteriz
  • Various Authors. (n.d.).
  • PubChem. (n.d.). 1-(2-Chloro-5-methylphenyl)ethanone. PubChem.
  • Advanced ChemBlocks. (n.d.). 1-(2-Chloro-3-methoxyphenyl)ethanone 98.00%. AChemBlock.
  • Google Patents. (n.d.). DE10331083B4 - Process for the preparation of p-methoxyacetophenone.
  • Organic Chemistry Portal. (n.d.).
  • Chemistry Stack Exchange. (2021). Friedel–Crafts acylation of substituted anisole. Chemistry Stack Exchange.
  • ChemicalBook. (2023). 2-CHLORO-1-(2,5-DIMETHOXYPHENYL)ETHANONE | 1204-22-4. ChemicalBook.
  • Sciencemadness.org. (2006). 2'-hydroxy-5'methoxyacetophenone. Sciencemadness.org.
  • Various Authors. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC.
  • Google Patents. (n.d.). CN102093188A - Method for preparing 2'-hydroxyl-5'-chloromethyl acetophenone.
  • BenchChem. (n.d.). Technical Guide: Spectral and Synthetic Profile of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone. BenchChem.

Sources

Troubleshooting

Recrystallization Technical Support Center: 1-(2-Chloro-5-methoxyphenyl)ethanone

Welcome to the Technical Support Center for the purification of 1-(2-Chloro-5-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 1-(2-Chloro-5-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the recrystallization of this compound. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, ensuring you can achieve the highest purity for your compound with a robust and reproducible methodology.

Introduction to Recrystallization of 1-(2-Chloro-5-methoxyphenyl)ethanone

1-(2-Chloro-5-methoxyphenyl)ethanone is a substituted acetophenone derivative that often requires purification to remove byproducts from its synthesis, which typically involves a Friedel-Crafts acylation or similar electrophilic aromatic substitution. Common impurities may include regioisomers or starting materials. Recrystallization is a powerful technique for purifying solid organic compounds, and a well-executed procedure is critical for obtaining material of high purity, which is essential for subsequent synthetic steps and biological assays.

This guide provides a comprehensive approach to developing a recrystallization protocol for 1-(2-Chloro-5-methoxyphenyl)ethanone, including solvent selection, a step-by-step procedure, and extensive troubleshooting advice.

Physical Properties and Solvent Selection Considerations

A successful recrystallization hinges on the differential solubility of the compound in a hot versus a cold solvent.[1] The ideal solvent will dissolve the compound completely when hot but only sparingly when cold, while impurities will either be insoluble in the hot solvent or remain soluble in the cold solvent.

Key Physical Properties of 1-(2-Chloro-5-methoxyphenyl)ethanone:

PropertyValueSource
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
Boiling Point 122 °C @ 5 Torr
Flash Point 96.7 °C

While a precise melting point for this specific compound is not widely published, structurally similar compounds can provide guidance. For instance, 2-chloro-1-(2,5-dimethoxyphenyl)ethanone has a melting point of 88-90 °C, and 1-(5-chloro-2-hydroxyphenyl)ethanone melts at 54-56 °C.[2][3] The presence of a methoxy group generally enhances solubility in polar organic solvents like ethanol.[4]

Recommended Solvents for Screening:

Based on the structure of 1-(2-Chloro-5-methoxyphenyl)ethanone (an aromatic ketone with polar chloro and methoxy groups), the following solvents are recommended for initial screening:

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Apolar Solvents (for mixed solvent systems): Hexanes, Heptane

  • Other: Acetonitrile, Water

Experimental Protocol: Solvent Screening

This protocol will help you identify the most suitable solvent or solvent pair for the recrystallization.

Objective: To determine a solvent that dissolves 1-(2-Chloro-5-methoxyphenyl)ethanone when hot but not when cold.

Materials:

  • Crude 1-(2-Chloro-5-methoxyphenyl)ethanone

  • Small test tubes

  • Selection of potential solvents (see table above)

  • Hot plate or sand bath

  • Pasteur pipettes

  • Stirring rod

Procedure:

  • Preparation: Place approximately 20-30 mg of the crude solid into several separate test tubes.

  • Room Temperature Solubility: Add a few drops of a single solvent to the first test tube and stir. Observe if the solid dissolves at room temperature. If it dissolves readily, that solvent is unsuitable as a primary recrystallization solvent.

  • Hot Solubility: If the solid does not dissolve at room temperature, gently heat the test tube. Add the solvent dropwise while heating until the solid just dissolves.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath for 10-15 minutes.

  • Observation: A good solvent will show significant crystal formation upon cooling. If no crystals form, try scratching the inside of the test tube with a glass rod to induce crystallization. If an oil forms, this indicates "oiling out" (see Troubleshooting).

  • Repeat: Repeat this process for each of the selected solvents.

  • Mixed Solvent Systems: If no single solvent is ideal, a mixed solvent system may be necessary. This typically involves a solvent in which the compound is soluble and a "non-solvent" in which it is insoluble. Dissolve the compound in a minimum of the hot "good" solvent, and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly. A common example would be Ethanol/Water.

Detailed Recrystallization Procedure

This procedure is based on a likely suitable solvent system, such as ethanol or an ethanol/water mixture. Always perform this procedure in a well-ventilated fume hood.

Step 1: Dissolution

  • Place the crude 1-(2-Chloro-5-methoxyphenyl)ethanone in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent (e.g., ethanol) and a boiling chip.

  • Gently heat the mixture on a hot plate while stirring.

  • Add more hot solvent in small portions until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing the yield, as some product will always remain in the mother liquor.

Step 2: Hot Filtration (if necessary)

  • If there are insoluble impurities (e.g., dust, solid byproducts), a hot filtration is necessary.

  • Preheat a funnel and a new Erlenmeyer flask.

  • Place a fluted filter paper in the funnel and pour the hot solution through it quickly to prevent premature crystallization. Expertise: Preheating the apparatus prevents the product from crystallizing in the funnel, which would lead to a significant loss of yield.

Step 3: Crystallization

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Trustworthiness: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the product.

Step 4: Isolation of Crystals

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities on the surface of the crystals. Causality: Using ice-cold solvent for washing minimizes the dissolution of the purified product.

  • Continue to draw air through the crystals on the filter for several minutes to help them dry.

Step 5: Drying

  • Transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Oiling Out The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated.Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider using a lower-boiling point solvent.
No Crystals Form The solution is not saturated (too much solvent was used), or the solution is supersaturated.Boil off some of the solvent to increase the concentration. If supersaturated, scratch the inside of the flask with a glass rod or add a seed crystal.
Crystals Form Too Quickly The solution was cooled too rapidly, or the solution is too concentrated.Reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly. Insulate the flask to slow the cooling rate.
Low Yield Too much solvent was used, the crystals were washed with solvent that was not cold, or premature crystallization occurred during hot filtration.Concentrate the mother liquor and cool again to obtain a second crop of crystals. Ensure the wash solvent is ice-cold. Preheat the filtration apparatus thoroughly.
Colored Impurities in Crystals The impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Caution: Do not add charcoal to a boiling solution as it can cause violent bumping.

Frequently Asked Questions (FAQs)

Q1: How do I know if my recrystallized product is pure?

A1: The primary indicator of purity is the melting point. A pure compound will have a sharp melting point range (typically 1-2 °C). You can also use analytical techniques such as NMR spectroscopy or chromatography (TLC, GC, HPLC) to assess purity.

Q2: What is "oiling out" and why is it a problem?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This is problematic because oils tend to dissolve impurities, which then get trapped when the oil eventually solidifies, leading to a less pure product.

Q3: Can I reuse the mother liquor?

A3: Yes, the mother liquor contains dissolved product. You can often obtain a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. However, this second crop may be less pure than the first.

Q4: What is the purpose of a boiling chip?

A4: A boiling chip is a small, porous material that promotes smooth boiling by providing nucleation sites for bubbles to form. This prevents "bumping," which is the violent boiling of a superheated liquid.

Q5: Why is slow cooling important?

A5: Slow cooling allows for the formation of a well-ordered crystal lattice, which is more effective at excluding impurities. Rapid cooling can cause impurities to be trapped within the growing crystals.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Drying cluster_troubleshooting Troubleshooting start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling (Crystallization) hot_filter->cool ice_bath Ice Bath cool->ice_bath oiling_out Oiling Out? cool->oiling_out no_crystals No Crystals? cool->no_crystals vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product oiling_out->dissolve Add More Solvent & Re-dissolve no_crystals->dissolve Concentrate & Re-dissolve

Caption: Workflow for the recrystallization of 1-(2-Chloro-5-methoxyphenyl)ethanone.

References

  • 1-(2-Chloro-5-methylphenyl)ethanone | C9H9ClO | CID 12539102. PubChem. [Link]

  • 2-Chloro-1-(4-methoxyphenyl)ethanone | C9H9ClO2 | CID 237806. PubChem. [Link]

  • US20210107853A1 - Synthesis of mono-chlorinated acetophenone.
  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]

  • Comparative Analysis: Reactivity and Physical Properties of 2-Chloro-1-(4-methoxyphenyl)ethanone vs. Analogues. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Optimization

Column chromatography conditions for purifying 1-(2-Chloro-5-methoxyphenyl)ethanone

Welcome to the technical support guide for the chromatographic purification of 1-(2-Chloro-5-methoxyphenyl)ethanone. This document is designed for researchers, medicinal chemists, and process development scientists who r...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic purification of 1-(2-Chloro-5-methoxyphenyl)ethanone. This document is designed for researchers, medicinal chemists, and process development scientists who require a robust, reliable method for isolating this compound. Here, we move beyond simple protocols to address the common challenges and nuanced decisions that underpin successful purification, providing practical, field-tested advice in a direct question-and-answer format.

Section 1: Foundational Steps - Planning for Success

Before any purification begins, a strategic approach is essential. The following questions address the critical preparatory work required to ensure a smooth and efficient column chromatography process.

Q1: What are the essential first steps before I even think about packing a column?

Answer: The indispensable first step is to develop a reliable analytical method using Thin-Layer Chromatography (TLC). Attempting column chromatography without prior TLC analysis is akin to navigating without a map. TLC provides critical data on the polarity of your target compound, the number of impurities present, and the ideal solvent system for separation.

Senior Scientist's Insight: Your crude reaction mixture contains not just the desired 1-(2-Chloro-5-methoxyphenyl)ethanone, but also likely unreacted starting materials, reagents, and side-products. The goal of TLC is to find a mobile phase composition that separates your target compound from these impurities effectively. The ideal TLC will show your product spot with a retention factor (Rf) between 0.25 and 0.40, and baseline separation from other spots.[1] This Rf range is the "sweet spot" because it indicates that the compound will migrate through the column at a reasonable rate—not so fast that it co-elutes with non-polar impurities, and not so slow that it requires excessive solvent and leads to band broadening.

Protocol: Developing a TLC Method
  • Prepare Samples: Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate. Also prepare a dilute solution of your starting material if available.

  • Spot the Plate: Using a capillary tube, spot the crude mixture and the starting material side-by-side on the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a sealed chamber containing a small amount of your chosen mobile phase (see table below). Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate by capillary action.[2]

  • Visualize: Remove the plate and mark the solvent front. Visualize the spots. Since aromatic ketones like this one are often UV-active, a UV lamp (254 nm) is the primary choice. Alternatively, general-purpose stains like potassium permanganate or phosphomolybdic acid can be used.[1][3]

  • Calculate Rf: Measure the distance from the baseline to the center of your product spot and divide it by the distance from the baseline to the solvent front.[1]

    • Rf = (distance traveled by sample) / (distance traveled by solvent)

Q2: How do I select the right stationary and mobile phases for 1-(2-Chloro-5-methoxyphenyl)ethanone?

Answer: For this compound, the standard and most effective choice for the stationary phase is silica gel (SiO2) of 60 Å pore size and 230-400 mesh particle size. The mobile phase should be a mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane).

Senior Scientist's Insight: 1-(2-Chloro-5-methoxyphenyl)ethanone is a moderately polar aromatic ketone. The principle of normal-phase chromatography, which we are using here, dictates that the stationary phase should be polar (silica gel) and the mobile phase should be relatively non-polar.[4][5] The separation occurs because compounds in the mixture partition themselves between the stationary and mobile phases based on their polarity.[4][5] More polar compounds will adhere more strongly to the silica gel and elute later, while less polar compounds will travel through the column more quickly with the mobile phase.

The choice of mobile phase is critical. A solvent system with too much polar component (e.g., high concentration of ethyl acetate) will cause all compounds, including your product, to elute too quickly (high Rf), resulting in poor separation. Conversely, a system that is too non-polar (e.g., pure hexane) may result in your compound failing to move from the origin (low Rf).

Data Presentation: Suggested TLC Mobile Phase Systems

The following table provides starting points for your TLC optimization. Aim for an Rf of 0.25-0.40 for the product.

Solvent SystemRatio (v/v)Expected Outcome & Rationale
Hexane : Ethyl Acetate90 : 10Good starting point. Balances non-polar and polar characteristics.
Hexane : Ethyl Acetate80 : 20Use if Rf is too low in 90:10. Increases polarity to move spots further.
Hexane : Dichloromethane60 : 40An alternative system. Dichloromethane offers different selectivity for aromatic compounds.
Petroleum Ether : Ethyl Acetate85 : 15A common and cost-effective alternative to hexane-based systems.

Section 2: The Purification Protocol

This section provides a detailed, step-by-step guide to performing the column chromatography after you have successfully developed a TLC method.

Q3: Can you provide a detailed, step-by-step protocol for purifying my compound?

Answer: Certainly. The following protocol outlines the wet-packing method, which is generally preferred as it minimizes the risk of air bubbles and cracks in the stationary phase, leading to better separations.

Experimental Protocol: Column Chromatography of 1-(2-Chloro-5-methoxyphenyl)ethanone
  • Column Preparation:

    • Select a glass column of appropriate size. A good rule of thumb is a silica-to-crude-product weight ratio of 50:1 to 100:1.

    • Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Packing the Column (Wet Slurry Method):

    • In a beaker, weigh out the required amount of silica gel.

    • Add your initial, least polar mobile phase (e.g., 90:10 Hexane:EtOAc) to the silica gel to create a free-flowing slurry.

    • With the stopcock open, pour the slurry into the column. Use a funnel to guide the slurry. Gently tap the side of the column to encourage even settling.

    • Continuously add the mobile phase as the silica packs to prevent the column from running dry.

    • Once all the silica has settled, add a protective layer of sand on top. Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a strong solvent like dichloromethane.

    • Add a small amount of silica gel to this solution (about 1-2 times the weight of your crude product).

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica gel. This is the "dry loading" method.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Gently add your mobile phase to the column, taking care not to disturb the top layer of sand and silica.

    • Open the stopcock and begin collecting fractions in test tubes or vials.

    • Maintain a constant flow rate. If separation is difficult, a slower flow rate can improve resolution.

    • Monitor the elution process by spotting every few fractions onto a TLC plate and visualizing under a UV lamp.

  • Isolating the Product:

    • Once your TLC analysis shows which fractions contain the pure product, combine them in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the flask under high vacuum to remove any residual solvent.

    • Obtain the mass of the purified product and calculate the yield. Characterize the final product using techniques like NMR, IR, or Mass Spectrometry to confirm its identity and purity.[6]

Workflow Visualization

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TLC -> Slurry -> Pack -> Load -> Elute -> Collect -> Analyze -> Combine -> Evaporate -> Characterize; } endom Caption: General workflow for column chromatography purification.

Section 3: Troubleshooting Guide

Even with careful planning, issues can arise. This section addresses the most common problems encountered during the purification of 1-(2-Chloro-5-methoxyphenyl)ethanone.

Q4: My product spot isn't moving from the baseline on the TLC (Rf ≈ 0). What's wrong?

Answer: This indicates your mobile phase is not polar enough to move the compound up the polar silica plate. You need to increase the polarity of your eluent.

Senior Scientist's Insight: The interaction between your moderately polar ketone and the highly polar silica gel is too strong for the non-polar mobile phase to overcome.

  • Solution: Increase the proportion of the polar solvent in your mobile phase. For example, if you are using 90:10 Hexane:Ethyl Acetate, try changing to 80:20 or even 70:30. Make small, incremental changes until you achieve the desired Rf of 0.25-0.40.

Q5: My product is running with the solvent front (Rf ≈ 1). How do I fix this?

Answer: This is the opposite problem: your mobile phase is too polar. Your compound is spending almost all its time in the mobile phase and not interacting sufficiently with the stationary phase.

Senior Scientist's Insight: To increase the interaction with the silica gel and slow the compound down, you must decrease the polarity of the mobile phase.

  • Solution: Decrease the proportion of the polar solvent. If you are using 80:20 Hexane:Ethyl Acetate, try 90:10 or 95:5.

Q6: The separation between my product and an impurity is very poor. How can I improve the resolution?

Answer: Poor resolution means the Rf values of your product and the impurity are too close. There are two main strategies to address this:

  • Optimize the Current Solvent System: Fine-tune the polarity. Sometimes, a very small change in solvent ratio can significantly impact separation. Try running the column with a slightly less polar solvent system than your TLC solvent. This will make all compounds run slower, increasing the contact time with the silica and potentially improving separation.

  • Change the Solvent System Entirely: Solvents have different selectivities. If Hexane/Ethyl Acetate isn't working, the impurity may have a similar polarity in that specific system.

    • Solution: Switch to a different solvent combination with a different type of polarity. A good alternative is a mixture of Hexane and Dichloromethane (DCM) or Toluene and Ethyl Acetate. These solvents interact differently with aromatic compounds and may pull the spots apart.[7]

Troubleshooting Visualization

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Sol_High [label="Solution:\nDecrease Mobile\nPhase Polarity", shape=box, style="filled,rounded", fillcolor="#FFFFFF", fontcolor="#202124", pencolor="#34A853"]; Sol_Low [label="Solution:\nIncrease Mobile\nPhase Polarity", shape=box, style="filled,rounded", fillcolor="#FFFFFF", fontcolor="#202124", pencolor="#34A853"]; Sol_Merged [label="Solution:\nChange Solvent System\n(e.g., Hex/EtOAc -> Hex/DCM)", shape=box, style="filled,rounded", fillcolor="#FFFFFF", fontcolor="#202124", pencolor="#34A853"];

Start -> TLC_Rf; TLC_Rf -> Rf_High [label="Too high"]; TLC_Rf -> Rf_Low [label="Too low"]; TLC_Rf -> Rf_Merged [label="Too close"];

Rf_High -> Sol_High; Rf_Low -> Sol_Low; Rf_Merged -> Sol_Merged; } endom Caption: Decision tree for troubleshooting poor separation.

Q7: I'm seeing tailing or streaking of my spot. What causes this and how can I prevent it?

Answer: Tailing or streaking is often caused by one of three issues: overloading the column, the compound being too polar for the silica, or acidic/basic functional groups interacting too strongly with the stationary phase.

Senior Scientist's Insight:

  • Overloading: You have applied too much crude material for the amount of silica gel used. The stationary phase becomes saturated, and the separation equilibrium cannot be properly established.

    • Solution: Use a larger column with more silica gel (maintain the 50:1 to 100:1 ratio) or purify the material in smaller batches.

  • Insolubility: The compound may be crashing out of the mobile phase on the column if it is not very soluble.

    • Solution: Ensure your compound is soluble in the mobile phase. If not, you may need to use a stronger (more polar) loading solvent, but use it sparingly.

  • Strong Interactions: While 1-(2-Chloro-5-methoxyphenyl)ethanone itself is neutral, some impurities might be acidic or basic. Silica gel is slightly acidic and can interact very strongly with basic compounds, causing streaking.

    • Solution: If you suspect acidic or basic impurities are the cause, you can add a small amount (0.1-1%) of a modifier to your mobile phase. For acidic impurities, add acetic acid. For basic impurities, add triethylamine. However, this should be a last resort as it complicates solvent removal.

References

  • Chemsrc. (2025). 1-(2-Hydroxy-5-methoxyphenyl)ethanone. Retrieved from Chemsrc.com. [Link]

  • Al-Horani, R. A., & Al-maaytah, A. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. National Institutes of Health (NIH). [Link]

  • PubChem. (n.d.). 1-(2-Chloro-5-methylphenyl)ethanone. National Institutes of Health (NIH). [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from Phenomenex.com. [Link]

  • Ng, S. W., & Tiekink, E. R. T. (2010). The crystal structure of 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone. National Institutes of Health (NIH). [Link]

  • SIELC Technologies. (n.d.). Separation of Ethanone, 1-(2,5-dimethoxyphenyl)- on Newcrom R1 HPLC column. Retrieved from sielc.com. [Link]

  • Amoako, K., et al. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). ResearchGate. [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from Chem.libretexts.org. [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from ChemistryHall.com. [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from Chromtech.com. [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • SIELC Technologies. (2018). 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one. Retrieved from sielc.com. [Link]

  • John, J., et al. (2022). A REVIEW ON IDENTIFICATION, ISOLATION, SYNTHESIS AND CHARACTERIZATION OF IMPURITIES IN API’S. World Journal of Pharmaceutical Research, 11(9), 624-645. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 2-Chloro-1-(4-methoxyphenyl)ethanone as a Building Block in Heterocyclic Synthesis. Retrieved from innopharmchem.com. [Link]

  • Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?. YouTube. [Link]

  • PubChem. (n.d.). 2-Chloro-1-(4-methoxyphenyl)ethanone. National Institutes of Health (NIH). [Link]

  • SIELC Technologies. (n.d.). Ethanone, 1-(2-hydroxy-5-methylphenyl)-. Retrieved from sielc.com. [Link]

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Troubleshooting

Troubleshooting Friedel-Crafts acylation side reactions

Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful C-C bond-forming react...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful C-C bond-forming reaction. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield

Q1: I'm not getting my desired acylated product, or the yield is significantly lower than expected. What are the likely causes?

A1: Low or no yield in a Friedel-Crafts acylation is a common issue that typically points to one of several critical experimental parameters. Let's break down the most frequent culprits.

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any trace of water in your reaction setup will hydrolyze the AlCl₃, rendering it inactive. This is the most common reason for reaction failure.

  • Insufficient Catalyst: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid.[3][4] This is because the ketone product is a Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.[4][5] If you use only a catalytic amount, the reaction will stop once all the catalyst is complexed with the initial product formed.

  • Deactivated Aromatic Ring: The Friedel-Crafts acylation is an electrophilic aromatic substitution. Therefore, if your aromatic substrate contains strongly electron-withdrawing (deactivating) groups such as nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₃H), the nucleophilicity of the ring will be too low to attack the acylium ion, and the reaction will likely fail.[3][6]

  • Incompatible Functional Groups: Aromatic rings substituted with amino groups (-NH₂, -NHR, -NR₂) are also problematic. The lone pair on the nitrogen will coordinate with the Lewis acid catalyst, forming a highly deactivated ring and shutting down the reaction.[6]

  • Suboptimal Temperature: While some acylations proceed at room temperature, many require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to side reactions and decomposition of starting materials or products.[2]

To systematically address low yield, follow this diagnostic and optimization workflow:

LowYieldTroubleshooting

Caption: A stepwise workflow for troubleshooting low yields.

Issue 2: Formation of Multiple Products & Regioselectivity Problems

Q2: My reaction is producing a mixture of isomers, or I'm getting the wrong isomer. How can I control the regioselectivity?

A2: This is an excellent question that delves into the subtleties of kinetic versus thermodynamic control in Friedel-Crafts acylation, which is highly dependent on your choice of solvent and reaction temperature.

  • The Role of the Solvent: The polarity of the solvent can have a profound impact on the product distribution, particularly with polycyclic aromatic hydrocarbons like naphthalene.[7]

    • Non-polar solvents (e.g., carbon disulfide (CS₂), dichloromethane (CH₂Cl₂), 1,2-dichloroethane) tend to favor the kinetic product . In these solvents, the complex formed between the product and the Lewis acid is often insoluble and precipitates out of the reaction mixture, preventing the reverse reaction (deacylation) and subsequent isomerization.[7]

    • Polar solvents (e.g., nitrobenzene) can solubilize the product-catalyst complex. This allows for the reversible deacylation of the initially formed kinetic product, enabling the reaction to eventually form the more stable thermodynamic product .[7]

  • Temperature Effects: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for the reverse deacylation reaction. This allows the reaction mixture to equilibrate to the thermodynamically most stable isomer. Lower temperatures, conversely, tend to trap the kinetically favored product.

Case Study: Acetylation of Naphthalene The acetylation of naphthalene is a classic example. Acylation at the 1-position is kinetically faster, while the 2-acetylnaphthalene is the thermodynamically more stable product.

  • To obtain 1-acetylnaphthalene (kinetic product) , the reaction is typically run in a non-polar solvent like CS₂ or CH₂Cl₂ at a low temperature.

  • To obtain 2-acetylnaphthalene (thermodynamic product) , a polar solvent like nitrobenzene is used at a higher temperature, allowing the initial 1-acylated product to rearrange.[7]

Desired ProductSolvent ClassRecommended SolventsMechanism
Kinetic Product Non-polarDichloromethane (CH₂Cl₂), 1,2-Dichloroethane, Carbon Disulfide (CS₂)Product-catalyst complex precipitates, preventing isomerization.
Thermodynamic Product PolarNitrobenzene, NitromethaneProduct-catalyst complex remains in solution, allowing for reversible deacylation and isomerization to the more stable product.
Issue 3: Unexpected Side Reactions

Q3: I'm observing byproducts that I can't identify. What are the common side reactions in Friedel-Crafts acylation besides polyacylation?

A3: While Friedel-Crafts acylation is generally a "cleaner" reaction than its alkylation counterpart, a few side reactions can occur under specific conditions.

  • Polysubstitution: This is less common than in Friedel-Crafts alkylation because the first acyl group deactivates the aromatic ring to further electrophilic attack.[4][6] However, if your starting material is a highly activated aromatic ring (e.g., phenol, anisole), di-acylation can occur.

    • Prevention: Use a 1:1 stoichiometry of the aromatic substrate to the acylating agent. If the issue persists, you can use the aromatic substrate in excess.

  • Rearrangement of the Acylium Ion: This is exceedingly rare and generally not a concern in Friedel-Crafts acylation. The acylium ion is resonance-stabilized, which prevents the types of hydride and alkyl shifts seen with carbocations in Friedel-Crafts alkylation.[1][3] This stability is one of the key synthetic advantages of the acylation reaction.

  • Deacylation/Isomerization: As discussed in the regioselectivity section, this is a crucial "side reaction" to be aware of as it can be exploited to obtain the desired isomer. If you are trying to isolate a kinetic product, deacylation leading to the thermodynamic product is an unwanted side reaction.

    • Prevention: Use non-polar solvents and lower reaction temperatures.

  • Acylation of the Solvent: If a reactive aromatic solvent like chlorobenzene is used, it can compete with your substrate and become acylated itself, leading to byproducts.[8]

    • Prevention: Choose an inert solvent such as dichloromethane, carbon disulfide, or nitrobenzene (depending on the desired polarity).

SideReactionTroubleshooting

Caption: Decision tree for identifying and mitigating side reactions.

Experimental Protocols

Protocol 1: Ensuring Anhydrous Conditions

The success of a Friedel-Crafts acylation hinges on the rigorous exclusion of water.

  • Glassware Preparation:

    • All glassware (round-bottom flask, condenser, addition funnel, etc.) must be thoroughly cleaned and dried.

    • Flame-drying under vacuum or inert gas is highly recommended. Assemble the glassware, attach it to a Schlenk line, and gently heat the glass with a heat gun while pulling a vacuum.[6] Allow to cool under an inert atmosphere (Nitrogen or Argon).

    • Alternatively, oven-dry the glassware at >120 °C for at least 4 hours and assemble it hot, allowing it to cool under a stream of inert gas.

  • Reagent and Solvent Handling:

    • Use freshly opened, anhydrous grade solvents. Solvents like dichloromethane can be further dried by distillation over calcium hydride.

    • Aluminum chloride is a hygroscopic solid. Weigh it quickly and minimize its exposure to the atmosphere. It is best handled in a glovebox or under a positive pressure of inert gas.

    • Ensure your acylating agent (acyl chloride or anhydride) is of high purity and has been stored under anhydrous conditions.

  • Reaction Setup:

    • Assemble the reaction under a positive pressure of nitrogen or argon. Use septa and cannulation techniques for liquid transfers.

    • A drying tube (filled with CaCl₂ or Drierite) on top of the condenser is a minimum requirement to protect the reaction from atmospheric moisture.

Protocol 2: General Procedure for Friedel-Crafts Acylation & Workup

This is a general guideline; specific amounts and temperatures will need to be optimized for your particular substrate.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, add anhydrous aluminum chloride (1.1 to 1.3 equivalents).

    • Add an anhydrous, inert solvent (e.g., dichloromethane).

    • Cool the suspension to 0 °C in an ice-water bath.

  • Addition of Reagents:

    • Slowly add the acyl chloride (1.0 equivalent) to the stirred suspension. This is often an exothermic process.

    • After the initial exotherm subsides, slowly add the aromatic substrate (1.0 equivalent), maintaining the temperature at 0-5 °C.

  • Reaction:

    • After the addition is complete, allow the reaction to stir at 0 °C for a period (e.g., 30 minutes), then warm to room temperature or heat to reflux as required for your specific reaction. Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.

    • Troubleshooting Emulsions: If an emulsion forms between the aqueous and organic layers during extraction, making separation difficult, a modified quench can be used. Quench with 3M HCl and heat gently (e.g., in a 40-50 °C water bath) for a few minutes to help break up the aluminum salts.[6]

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with your reaction solvent (e.g., dichloromethane).

    • Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization or column chromatography.

By understanding the key parameters and potential pitfalls, you can effectively troubleshoot and optimize your Friedel-Crafts acylation reactions, leading to higher yields and purer products.

References

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Weber State University. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. YouTube. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Bravo, J. A., et al. (2025, March 2). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. ResearchGate. [Link]

  • Kedrowski, B. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. [Link]

  • Beilstein Journal of Organic Chemistry. (2012, June 8). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. [Link]

  • ResearchGate. (n.d.). The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. The reaction time was 3 hours. [Link]

  • Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. [Link]

Sources

Optimization

Technical Support Center: Improving Regioselectivity in the Synthesis of 1-(2-Chloro-5-methoxyphenyl)ethanone

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 1-(2-Chloro-5-methoxyphenyl)ethanone. This guide is designed for researchers, chemists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(2-Chloro-5-methoxyphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this challenging reaction. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and enhance your experimental outcomes. The primary route to this molecule, the Friedel-Crafts acylation of 3-chloroanisole, is often complicated by the formation of undesired regioisomers. This document provides in-depth answers and field-proven strategies to maximize the yield of your target molecule.

Frequently Asked Questions (FAQs)

This section addresses foundational concepts critical to understanding and controlling the synthesis.

Q1: What is the standard synthetic route to 1-(2-Chloro-5-methoxyphenyl)ethanone?

A1: The most common and direct method is the Friedel-Crafts acylation of 3-chloroanisole (1-chloro-3-methoxybenzene).[1][2] This is an electrophilic aromatic substitution reaction where an acetyl group (CH₃CO-) is introduced onto the aromatic ring, typically using acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O) as the acylating agent and a Lewis acid, such as aluminum chloride (AlCl₃), as a catalyst.[3][4]

Q2: Why is achieving high regioselectivity the primary challenge in this synthesis?

A2: The challenge arises from the competing directing effects of the two substituents on the starting material, 3-chloroanisole.

  • Methoxy Group (-OCH₃): This is a powerful activating group that donates electron density to the ring through resonance. It strongly directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions.[5][6]

  • Chloro Group (-Cl): This is a deactivating group due to its inductive electron withdrawal, but it directs ortho (C2, C6) and para (C4) due to resonance stabilization of the intermediate by its lone pairs.[7][8][9]

Both groups direct the incoming acetyl group to the same positions (C2, C4, and C6). The desired product requires acylation at the C6 position (para to the methoxy group, ortho to the chloro group). The primary isomeric byproduct results from acylation at the C4 position (ortho to the methoxy group, para to the chloro group). Controlling the reaction to favor substitution at C6 over C4 is the central issue.

Q3: What are the main isomeric byproducts I should expect?

A3: The principal byproduct is 1-(4-Chloro-3-methoxyphenyl)ethanone , formed from acylation at the C4 position. A minor amount of 1-(2-Chloro-3-methoxyphenyl)ethanone from acylation at the sterically hindered C2 position may also be formed. Your ability to separate these isomers during purification will depend on the final ratio achieved in the reaction.

Q4: What is the fundamental role of the Lewis acid catalyst in this reaction?

A4: The Lewis acid (e.g., AlCl₃) is crucial for generating the highly reactive electrophile, the acylium ion (CH₃CO⁺). It does this by complexing with the acylating agent (e.g., acetyl chloride), which facilitates the departure of a chloride ion.[3][4][10] This resonance-stabilized acylium ion is then attacked by the electron-rich aromatic ring of 3-chloroanisole.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Catalyst Regeneration AcylCl Acetyl Chloride (CH₃COCl) Complex Intermediate Complex AcylCl->Complex + AlCl₃ AlCl3 Lewis Acid (AlCl₃) Acylium Acylium Ion (CH₃CO⁺) Complex->Acylium AlCl4 [AlCl₄]⁻ Complex->AlCl4 Anisole 3-Chloroanisole Acylium->Anisole Sigma σ-Complex (Arenium Ion) Anisole->Sigma + Acylium Ion Product 1-(2-Chloro-5-methoxyphenyl)ethanone Sigma->Product - H⁺ AlCl4_regen [AlCl₄]⁻ AlCl3_regen AlCl₃ Regenerated AlCl4_regen->AlCl3_regen + H⁺ HCl HCl AlCl4_regen->HCl H_ion H⁺ H_ion->HCl

Caption: General mechanism of Friedel-Crafts acylation.

Troubleshooting Guide: Enhancing Regioselectivity

This section is formatted to address specific experimental issues you may encounter.

Problem: My reaction produces a nearly 1:1 mixture of the desired product and the 1-(4-chloro-3-methoxyphenyl)ethanone isomer.

This is the most common issue, indicating a lack of selectivity between the C6 (para to -OCH₃) and C4 (ortho to -OCH₃) positions.

  • Causality Analysis: The methoxy group is a powerful ortho, para-director. While the para position (C6) is often favored to minimize steric hindrance, the C4 position is also highly activated. Standard conditions (e.g., AlCl₃ in DCM at room temperature) may not provide enough differentiation between these two electronically favorable sites.

  • Solution 1: Modify the Catalyst System The size and strength of the Lewis acid can significantly influence the steric environment of the transition state.

    • Rationale: A very strong Lewis acid like AlCl₃ coordinates tightly with both the acylating agent and the methoxy group of the substrate. This can create a bulky complex around the methoxy group, potentially hindering attack at the nearby C4 position and favoring the more accessible C6 position. Conversely, a milder or bulkier catalyst might alter this interaction.

    • Actionable Advice:

      • Switch to a Milder Lewis Acid: Replace AlCl₃ with FeCl₃ or ZrCl₄.[11] These can offer different coordination properties and may improve selectivity.

      • Explore Heterogeneous Catalysts: Consider using shape-selective catalysts like mordenite zeolites.[12] The defined pore structure of a zeolite can sterically favor the formation of the less bulky para-substituted product, leading to a dramatic increase in regioselectivity.[12]

  • Solution 2: Optimize Reaction Temperature Temperature is a critical variable for controlling selectivity in competing reaction pathways.

    • Rationale: Lowering the reaction temperature reduces the available kinetic energy. The reaction will preferentially proceed through the transition state with the lowest activation energy. Often, the formation of the sterically less hindered product (acylation at C6) has a slightly lower activation energy, and this difference can be exploited at lower temperatures.

    • Actionable Advice: Perform the reaction at 0 °C, -10 °C, or even lower. The reaction rate will decrease, so you must extend the reaction time accordingly. Monitor progress carefully using Thin Layer Chromatography (TLC).

  • Solution 3: Vary the Solvent The solvent can influence the solubility of intermediates and the effective bulkiness of the catalyst-reagent complex.

    • Rationale: Solvents with different polarities can alter the reactivity of the acylium ion and its interaction with the substrate.

    • Actionable Advice: If using dichloromethane (DCM), try a less polar solvent like carbon disulfide (CS₂) or a more polar one like nitrobenzene. Note that nitrobenzene can be difficult to remove and is toxic, so it should be used with caution.

G cluster_solutions Optimization Strategies Start Poor Regioselectivity (Mixture of Isomers) Temp Decrease Temperature (e.g., to 0 °C) Start->Temp Catalyst Change Lewis Acid (e.g., FeCl₃, Zeolite) Start->Catalyst Solvent Vary Solvent (e.g., CS₂) Start->Solvent End Improved Selectivity for 1-(2-Chloro-5-methoxyphenyl)ethanone Temp->End Catalyst->End Solvent->End

Caption: Troubleshooting workflow for poor regioselectivity.

Problem: I am observing significant demethylation of the methoxy group, leading to a phenolic byproduct.

  • Causality Analysis: This side reaction is characteristic of using an excess of a strong Lewis acid, particularly AlCl₃, with an activated aryl ether like an anisole derivative.[13] The Lewis acid can coordinate to the methoxy oxygen, facilitating cleavage of the methyl group, especially at elevated temperatures.

  • Solution 1: Reduce the Amount of Lewis Acid

    • Rationale: While Friedel-Crafts acylations often require stoichiometric amounts of AlCl₃ because the product ketone also complexes with it, it's possible to use slightly less than a full equivalent or switch to a truly catalytic system.[14]

    • Actionable Advice: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of AlCl₃. Avoid large excesses. If using a milder catalyst, you may be able to use sub-stoichiometric amounts.

  • Solution 2: Use a Milder Acylating Agent/Catalyst Pair

    • Rationale: The combination of a highly reactive acylating agent (acetyl chloride) and a strong Lewis acid (AlCl₃) is very harsh. A less aggressive combination can prevent demethylation.

    • Actionable Advice: Switch from acetyl chloride to acetic anhydride. Acetic anhydride is less reactive and can often be used with milder Lewis acids (like FeCl₃ or ZnCl₂) or solid acid catalysts, which are less likely to cause demethylation.[12][15]

Data Summary: Impact of Conditions on Regioselectivity

The following table summarizes expected outcomes from process modifications. The isomer ratio is presented for illustrative purposes to guide optimization.

ParameterCondition A (Standard)Condition B (Optimized)Expected Outcome on Isomer Ratio (Desired : Undesired)Rationale
Catalyst AlCl₃Mordenite ZeoliteFrom ~1:1 to >95:5Zeolite pores provide shape selectivity, sterically favoring the para product.[12]
Temperature 25 °C (Room Temp)0 °CFrom ~1:1 to potentially ~3:1Lower temperature favors the thermodynamically controlled product, which is often the less sterically hindered isomer.
Acylating Agent Acetyl ChlorideAcetic AnhydrideMay slightly improve selectivityAcetic anhydride is less reactive, leading to a less aggressive electrophile and potentially more selective reaction.

Optimized Experimental Protocol: Zeolite-Catalyzed Acylation

This protocol leverages a shape-selective heterogeneous catalyst to maximize the yield of the desired 1-(2-Chloro-5-methoxyphenyl)ethanone.[12]

Materials:

  • 3-Chloroanisole

  • Acetic anhydride

  • H-Mordenite Zeolite (SiO₂/Al₂O₃ ratio of ~200)

  • Acetic acid (as solvent)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Activation: Activate the H-Mordenite zeolite by heating at 500 °C for 5 hours under a flow of air. Allow it to cool to room temperature in a desiccator before use.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated H-Mordenite zeolite (0.5 g per 2.0 mmol of 3-chloroanisole).

  • Reagent Addition: Add acetic acid (5 mL), 3-chloroanisole (2.0 mmol), and acetic anhydride (20 mmol).

  • Reaction: Heat the resulting mixture to 150 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots, filtering out the catalyst, and analyzing by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter to recover the zeolite catalyst. The catalyst can be washed with ethyl acetate, calcined again, and reused.

    • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (carefully, due to CO₂ evolution), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product should show high isomeric purity. If necessary, purify further via column chromatography on silica gel or recrystallization.

G cluster_reactants Reactants & Catalyst Anisole 3-Chloroanisole Setup Combine in Acetic Acid Heat to 150°C Anisole->Setup Ac2O Acetic Anhydride Ac2O->Setup Zeolite Activated H-Mordenite Zeolite Zeolite->Setup Monitor Monitor by TLC/GC Setup->Monitor Workup Cool, Filter Catalyst, Extract with EtOAc, Wash & Dry Monitor->Workup Reaction Complete Purify Concentrate and Purify (Chromatography if needed) Workup->Purify Product High Purity Product: 1-(2-Chloro-5-methoxyphenyl)ethanone Purify->Product

Caption: Experimental workflow for zeolite-catalyzed acylation.

References

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. PubMed Central. [Link]

  • Friedel–Crafts acylation of substituted anisole. Chemistry Stack Exchange. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • (PDF) Friedel-Crafts acylation of aromatic compounds. ResearchGate. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • 13 Friedel-Crafts Acylation. University of Wisconsin-Madison Chemistry Department. [Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. National Institutes of Health. [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. [Link]

  • What can be the alternative of Acetic anhydride for acetylation of Chlorophenols? ResearchGate. [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • C. The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]

  • ZrCl4-mediated regio- and chemoselective Friedel-Crafts acylation of indole. PubMed. [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

  • (PDF) Destruction of Chloroanisoles by Using a Hydrogen Peroxide Activated Method and Its Application To Remove Chloroanisoles from Cork Stoppers. ResearchGate. [Link]

  • Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Publications. [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. [Link]

  • Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. [Link]

  • Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. OSTI.GOV. [Link]

  • 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

  • Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. ResearchGate. [Link]

  • Electrophilic aromatic directing groups. Wikipedia. [Link]

  • A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficien. SciRP.org. [Link]

  • Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. PubMed. [Link]

  • Formation and emission of chloroanisoles as indoor pollutants. ResearchGate. [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing. [Link]

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Troubleshooting

Technical Support Center: Catalyst Selection for Cross-Coupling with 1-(2-Chloro-5-methoxyphenyl)ethanone

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting advice for cross-coupling reactions...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting advice for cross-coupling reactions involving the sterically hindered and electron-rich aryl chloride, 1-(2-Chloro-5-methoxyphenyl)ethanone. Our goal is to equip you with the knowledge to navigate catalyst selection, optimize reaction conditions, and troubleshoot common issues encountered during your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: Why is 1-(2-Chloro-5-methoxyphenyl)ethanone a challenging substrate for cross-coupling reactions?

This substrate presents a combination of steric and electronic challenges. The chlorine atom is positioned ortho to a bulky acetyl group, creating significant steric hindrance around the reaction center. Additionally, the methoxy group at the para-position is electron-donating, which strengthens the C-Cl bond and makes oxidative addition—often the rate-limiting step in the catalytic cycle—more difficult.[1][2][3][4] Aryl chlorides are inherently less reactive than the corresponding bromides or iodides, necessitating more active catalyst systems.[1][2][3]

Q2: What are the most suitable types of cross-coupling reactions for this substrate?

Given its structure, the most common and effective cross-coupling reactions for 1-(2-Chloro-5-methoxyphenyl)ethanone are:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl or vinyl boronic acids or esters. This reaction is widely used due to the commercial availability and stability of boronic acid derivatives.[5][6]

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with a diverse range of primary and secondary amines. This has become a go-to method for synthesizing aryl amines.[7][8]

Q3: What is the general principle behind selecting a catalyst system for this aryl chloride?

To overcome the inherent low reactivity of 1-(2-Chloro-5-methoxyphenyl)ethanone, a highly active palladium catalyst system is required. The key is to use a combination of a palladium precursor and a specific ligand that promotes the crucial oxidative addition step. The ideal ligand should be both sterically bulky and electron-rich.

  • Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the electron-rich aryl chloride.[1][9]

  • Bulky ligands promote the reductive elimination step of the catalytic cycle and can help to stabilize the active monoligated palladium species.[1][9][10]

Q4: Can you recommend some state-of-the-art ligands for coupling with this type of substrate?

For challenging aryl chlorides, several classes of ligands have proven to be highly effective:

  • Buchwald-type biaryl phosphine ligands: These are among the most powerful ligands for activating aryl chlorides. Examples include SPhos, XPhos, and RuPhos.[10][11] Their bulk and electron-donating properties are ideal for this substrate.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors and are often more electron-rich than phosphine ligands, making them excellent for activating C-Cl bonds.[1][6][9] IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) is a commonly used NHC ligand.

  • Dialkylphosphinobiphenyl ligands: These ligands, developed by Buchwald, are also highly effective for Suzuki-Miyaura couplings of challenging substrates.[12]

Q5: How critical is the choice of base and solvent?

The choice of base and solvent is crucial and can significantly impact the reaction's success.[13][14]

  • Base: The base plays a key role in the transmetalation step of the Suzuki-Miyaura reaction and in the deprotonation of the amine in the Buchwald-Hartwig amination.[1][11] For Suzuki couplings, moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as NaOt-Bu or LHMDS is typically required.[15]

  • Solvent: The solvent must be able to dissolve the reactants and the catalyst system.[13] Aprotic polar solvents like dioxane, THF, or toluene are commonly used. For Suzuki reactions, the addition of a small amount of water can sometimes be beneficial for dissolving the base and facilitating the catalytic cycle.[5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No or low conversion of starting material Catalyst Inactivity: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.• Ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar) as oxygen can deactivate the catalyst.[16] • Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a more easily reduced Pd(II) precatalyst. • Increase the ligand-to-metal ratio to better stabilize the active catalyst.
Inefficient Oxidative Addition: The C-Cl bond is not being activated effectively. This is a common issue with electron-rich aryl chlorides.• Switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to SPhos or an NHC ligand).[10][17] • Increase the reaction temperature in 10°C increments.
Suboptimal Base: The base may not be strong enough or soluble enough in the reaction medium.[15]• For Suzuki coupling, switch to a stronger base like Cs₂CO₃ or K₃PO₄.[15] • For Buchwald-Hartwig amination, ensure a strong, non-nucleophilic base like NaOt-Bu or LHMDS is used.[15] • For Suzuki reactions, adding a small amount of water can help dissolve an inorganic base.[5]
Formation of Side Products Dehalogenation (Hydrodehalogenation): The aryl chloride is reduced to the corresponding arene.• This can be caused by β-hydride elimination from certain coupling partners or by moisture. Ensure all reagents and solvents are dry. • Use a bulkier ligand to disfavor side reactions.
Homocoupling of the Boronic Acid/Amine: Two molecules of the coupling partner react with each other.• This is often due to the presence of oxygen.[5] Thoroughly degas the reaction mixture before heating.[16][18] • In Suzuki reactions, this can also be caused by Pd(II) species in the absence of the aryl halide.[5] Ensure the aryl halide is present before the catalyst becomes fully active.
Protodeborylation (Suzuki Coupling): The boronic acid is cleaved to the corresponding arene before it can couple.• This is often promoted by water and a strong base.[15] Minimize the amount of water in the reaction or use anhydrous conditions. • Consider using a more stable boronic ester, such as a pinacol ester.[5][15]
Reaction is sluggish or stalls Catalyst Deactivation: The active catalyst is precipitating out of solution (e.g., as palladium black) or is being poisoned.• Increase the ligand-to-metal ratio. • Ensure the purity of all reagents, as impurities can act as catalyst poisons. • Some substrates, particularly those with coordinating functional groups, can inhibit the catalyst.[12][19] A higher catalyst loading may be necessary.
Poor Solubility: One or more of the reactants or the catalyst is not fully dissolved at the reaction temperature.• Try a different solvent or a solvent mixture.[13] • Ensure vigorous stirring to maintain a homogeneous mixture.[5]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 1-(2-Chloro-5-methoxyphenyl)ethanone with Phenylboronic Acid

Materials:

  • 1-(2-Chloro-5-methoxyphenyl)ethanone

  • Phenylboronic acid

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 1-(2-Chloro-5-methoxyphenyl)ethanone (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.[16] This is best achieved by evacuating and backfilling with the inert gas three times.[16]

  • In a separate vial under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and SPhos (0.022 mmol, 2.2 mol%).

  • Add anhydrous dioxane (4 mL) and degassed water (1 mL) to the Schlenk flask via syringe.[20]

  • Add the catalyst mixture to the Schlenk flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 1-(2-Chloro-5-methoxyphenyl)ethanone with Morpholine

Materials:

  • 1-(2-Chloro-5-methoxyphenyl)ethanone

  • Morpholine

  • Pd(OAc)₂ (Palladium(II) acetate)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.044 mmol, 4.4 mol%), and NaOt-Bu (1.4 mmol).

  • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.[16]

  • Add anhydrous toluene (5 mL) to the flask via syringe.

  • Add 1-(2-Chloro-5-methoxyphenyl)ethanone (1.0 mmol) and morpholine (1.2 mmol) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with saturated aqueous ammonium chloride.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalyst_Selection_Workflow cluster_start Start: Define Coupling cluster_suzuki Suzuki-Miyaura Pathway cluster_buchwald Buchwald-Hartwig Pathway cluster_optimization Reaction Optimization & Troubleshooting Start Select Coupling Type: C-C (Suzuki) or C-N (Buchwald-Hartwig) Ligand_S Choose Ligand: Bulky, electron-rich phosphine (e.g., SPhos, XPhos) Start->Ligand_S C-C Ligand_B Choose Ligand: Bulky, electron-rich phosphine (e.g., XPhos, RuPhos) Start->Ligand_B C-N Base_S Select Base: K3PO4 or Cs2CO3 Ligand_S->Base_S Solvent_S Select Solvent: Dioxane/H2O, Toluene, or THF Base_S->Solvent_S Setup Strict Inert Atmosphere (N2 or Ar) Solvent_S->Setup Pd_Source_S Select Pd Source: Pd(OAc)2 or Pd2(dba)3 Pd_Source_S->Ligand_S Base_B Select Base: NaOt-Bu or LHMDS Ligand_B->Base_B Solvent_B Select Solvent: Toluene or Dioxane Base_B->Solvent_B Solvent_B->Setup Pd_Source_B Select Pd Source: Pd(OAc)2 or Pd2(dba)3 Pd_Source_B->Ligand_B Optimization Optimize Temperature (80-120 °C) Setup->Optimization Troubleshoot Troubleshoot: Low conversion, side products (Refer to Guide) Optimization->Troubleshoot

Caption: Catalyst system selection workflow for cross-coupling reactions.

Suzuki_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)L_n PdII_ArCl Ar-Pd(II)(Cl)L_n Pd0->PdII_ArCl Oxidative Addition (Ar-Cl) PdII_ArOR Ar-Pd(II)(OR)L_n PdII_ArCl->PdII_ArOR Ligand Exchange (+ Base, - Cl-) PdII_ArR Ar-Pd(II)(R')L_n PdII_ArOR->PdII_ArR Transmetalation (R'-B(OH)2) PdII_ArR->Pd0 Reductive Elimination Product Ar-R' PdII_ArR->Product ArCl 1-(2-Chloro-5-methoxy phenyl)ethanone ArCl->Pd0 Boronic R'-B(OH)2 Boronic->PdII_ArOR Base Base (e.g., K3PO4) Base->PdII_ArCl

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

References

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Cross-coupling reaction. Wikipedia. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]

  • From Established to Emerging: Evolution of Cross-Coupling Reactions. ACS Publications. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry. [Link]

  • Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic arylamination. ResearchGate. [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. ACS Publications. [Link]

  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. ResearchGate. [Link]

  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. AIDIC. [Link]

  • Palladium-catalyzed cross-coupling reactions of highly hindered, electron-rich phenol triflates and organostannanes. ACS Publications. [Link]

  • Greener Approaches to Cross-Coupling. Royal Society of Chemistry. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]

  • Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. PubMed. [Link]

  • Palladium-catalyzed coupling reactions of aryl chlorides. PubMed. [Link]

  • Improvements for air sensitive reactions by using a new developed inertizing manifold. Scientific Update. [Link]

  • Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. MDPI. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ResearchGate. [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. ResearchGate. [Link]

  • Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism. Royal Society of Chemistry. [Link]

  • Mechanism of oxidative addition of palladium(0) with aromatic iodides in toluene, monitored at ultramicroelectrodes. ACS Publications. [Link]

  • Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. ACS Publications. [Link]

  • How Oxidative Addition works in Transition Metal Catalysis- Pd, Mg, Rh. YouTube. [Link]

  • Oxidative Addition: Palladium Mechanism with aryl iodide. YouTube. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of 1-(2-Chloro-5-methoxyphenyl)ethanone for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the unambiguous structural characterization of novel chemical entities is paramount. For intermediates such as 1-(2-Chloro-5-methoxyphenyl)ethanone, a sub...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural characterization of novel chemical entities is paramount. For intermediates such as 1-(2-Chloro-5-methoxyphenyl)ethanone, a substituted acetophenone derivative, precise analytical techniques are crucial to ensure purity, confirm identity, and guide synthetic strategies. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, offers a robust experimental protocol, and compares the utility of ¹H NMR with other key analytical techniques.

The Central Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy stands as the cornerstone of structural analysis in organic chemistry. Its power lies in its ability to provide detailed information about the electronic environment of individual protons within a molecule. For a molecule like 1-(2-Chloro-5-methoxyphenyl)ethanone, ¹H NMR allows us to:

  • Identify and count the number of distinct proton environments: This is revealed by the number of unique signals in the spectrum.

  • Determine the number of protons in each environment: The integration of each signal is proportional to the number of protons it represents.

  • Deduce the connectivity of atoms: The splitting pattern (multiplicity) of a signal, governed by the (n+1) rule, indicates the number of neighboring protons.

  • Gain insights into the electronic effects of substituents: The chemical shift (δ) of a proton is highly sensitive to the electron-donating or electron-withdrawing nature of nearby functional groups.

Predicted ¹H NMR Spectral Analysis of 1-(2-Chloro-5-methoxyphenyl)ethanone

The structure of 1-(2-Chloro-5-methoxyphenyl)ethanone features three distinct proton environments in the aromatic region, a methoxy group, and an acetyl group.

Figure 1. Molecular structure of 1-(2-Chloro-5-methoxyphenyl)ethanone with proton assignments.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Prediction
-COCH₃ ~ 2.60Singlet (s)N/A3HThe acetyl protons are adjacent to a carbonyl group, which deshields them into this region. They have no adjacent protons, hence a singlet.
-OCH₃ ~ 3.85Singlet (s)N/A3HMethoxy protons typically appear in this region and are singlets as they have no adjacent protons.
H-6 ~ 7.35Doublet (d)~ 8.81HThis proton is ortho to the electron-withdrawing acetyl group and meta to the electron-withdrawing chloro group, leading to a downfield shift. It is coupled only to H-4 (meta coupling is negligible).
H-4 ~ 7.05Doublet of doublets (dd)~ 8.8, 2.51HThis proton is ortho to the electron-donating methoxy group and meta to the acetyl group. It is coupled to both H-3 (ortho) and H-6 (meta).
H-3 ~ 6.90Doublet (d)~ 2.51HThis proton is ortho to the electron-donating methoxy group and para to the electron-withdrawing acetyl group. It is coupled only to H-4 (ortho).

Experimental Protocol for ¹H NMR Analysis

This protocol provides a standardized procedure for the preparation and analysis of 1-(2-Chloro-5-methoxyphenyl)ethanone.

Materials:

  • High-quality NMR tube (5 mm)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • 1-(2-Chloro-5-methoxyphenyl)ethanone (5-10 mg)

  • Pasteur pipette

  • Vial with cap

  • Vortex mixer

  • NMR Spectrometer (400 MHz or higher is recommended for better resolution of aromatic signals)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.

    • Add approximately 0.7 mL of CDCl₃.

    • Add a minimal amount of TMS (typically a 1% solution in CDCl₃ is used, adding one drop).

    • Securely cap the vial and vortex until the sample is completely dissolved.

    • Using a clean Pasteur pipette, transfer the solution into the NMR tube to a height of approximately 4-5 cm.

  • NMR Data Acquisition:

    • Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 8 or 16) should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire Acquire Spectrum lock->acquire ft Fourier Transform acquire->ft phase Phase & Calibrate ft->phase integrate Integrate & Analyze phase->integrate

Figure 2. Workflow for ¹H NMR spectral analysis.

Comparative Analysis with Alternative Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization of 1-(2-Chloro-5-methoxyphenyl)ethanone often involves a combination of analytical methods.

TechniqueInformation Provided for 1-(2-Chloro-5-methoxyphenyl)ethanoneComparison with ¹H NMR
¹³C NMR Spectroscopy Provides the number of unique carbon environments and their chemical shifts. For this molecule, we would expect to see signals for the carbonyl carbon (~197 ppm), the two methyl carbons (one for acetyl at ~26 ppm and one for methoxy at ~56 ppm), and the six aromatic carbons.Complementary to ¹H NMR. It directly observes the carbon skeleton. While ¹H NMR infers connectivity through proton-proton coupling, ¹³C NMR directly shows the number of different carbon atoms.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule. Key expected absorptions would be a strong C=O stretch for the ketone (~1680 cm⁻¹), C-O stretches for the ether and aryl ether (~1250-1000 cm⁻¹), and C-H stretches for the aromatic and methyl groups.Provides less detailed structural information than NMR. IR confirms the presence of functional groups, but NMR provides the detailed atomic connectivity.
Mass Spectrometry (MS) Determines the molecular weight and can provide information about the molecular formula. The nominal mass of 1-(2-Chloro-5-methoxyphenyl)ethanone is 184 g/mol . High-resolution mass spectrometry (HRMS) could confirm the elemental composition. Fragmentation patterns can also offer structural clues.Provides the mass of the entire molecule, which NMR does not directly provide. However, MS does not give detailed information about the specific arrangement of atoms in the way NMR does.

Conclusion

The structural elucidation of 1-(2-Chloro-5-methoxyphenyl)ethanone is most effectively achieved through ¹H NMR spectroscopy, which provides unparalleled detail about the proton environments and their connectivity. The predicted ¹H NMR spectrum, based on established chemical principles, serves as a reliable guide for experimental verification. While techniques such as ¹³C NMR, IR, and mass spectrometry are valuable complementary methods that confirm the carbon skeleton, functional groups, and molecular weight, respectively, ¹H NMR remains the primary tool for definitive structural assignment in a research and drug development setting. The judicious application of these techniques in concert ensures the highest level of scientific integrity and confidence in the characterization of such crucial chemical intermediates.

References

  • General Principles of NMR Spectroscopy: For a foundational understanding of NMR, including chemical shift and coupling constants, a standard organic chemistry textbook is recommended. A widely used example is "Organic Chemistry" by Paula Yurkanis Bruice.
  • Spectral Database for Organic Compounds (SDBS): A comprehensive, publicly available database of spectral data for organic compounds, which can be used to find data for analogous structures. [Link]

  • Introduction to Spectroscopy: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. This book provides a detailed overview of NMR, IR, and Mass Spectrometry.
Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(2-Chloro-5-methoxyphenyl)ethanone

This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 1-(2-Chloro-5-methoxyphenyl)ethanone, a key intermediate in pharmaceutical and chemical synthesis. Understanding its fragmentat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 1-(2-Chloro-5-methoxyphenyl)ethanone, a key intermediate in pharmaceutical and chemical synthesis. Understanding its fragmentation pattern is crucial for its unambiguous identification and characterization in complex matrices. This document will delve into the predicted fragmentation pathways under electron ionization (EI), compare its behavior to structurally similar compounds, and provide a standardized experimental protocol for its analysis.

Predicted Electron Ionization Mass Spectrum and Fragmentation Pathway

Electron ionization (EI) is a hard ionization technique that induces significant fragmentation, providing a detailed structural fingerprint of the analyte.[1] For 1-(2-Chloro-5-methoxyphenyl)ethanone (Molecular Weight: 184.62 g/mol ), the fragmentation is primarily dictated by the ketone functionality and the substituted aromatic ring. The major fragmentation pathways are predicted to be initiated by α-cleavage, a characteristic fragmentation of ketones.[2][3][4]

The molecular ion peak ([M]+•) is expected at an m/z of 184, with a characteristic isotopic peak at m/z 186 due to the presence of the 37Cl isotope. The primary fragmentation is the α-cleavage of the bond between the carbonyl group and the methyl group, leading to the formation of a stable benzoyl cation.

Key Predicted Fragment Ions:

m/zProposed Fragment IonDescription of Formation
184/186[C9H9ClO2]+•Molecular Ion
169/171[C8H6ClO2]+Loss of a methyl radical (•CH3) via α-cleavage. This is predicted to be a prominent peak.
141/143[C7H6ClO]+Subsequent loss of carbon monoxide (CO) from the [M-CH3]+ ion.
113[C6H6O]+•Loss of chlorine radical (•Cl) and subsequent rearrangement.
77[C6H5]+Phenyl cation, potentially formed from further fragmentation of the benzoyl cation.
43[CH3CO]+Acetyl cation, formed by cleavage of the bond between the carbonyl carbon and the aromatic ring.

The following diagram illustrates the predicted fragmentation pathway of 1-(2-Chloro-5-methoxyphenyl)ethanone under electron ionization.

fragmentation_pathway M [M]+• m/z 184/186 M_CH3 [M-CH3]+ m/z 169/171 M->M_CH3 - •CH3 (α-cleavage) M_Cl [M-Cl]+• m/z 113 M->M_Cl - •Cl acetyl [CH3CO]+ m/z 43 M->acetyl α-cleavage M_CH3_CO [M-CH3-CO]+ m/z 141/143 M_CH3->M_CH3_CO - CO phenyl [C6H5]+ m/z 77 M_CH3_CO->phenyl - Cl, -CO

Caption: Predicted fragmentation pathway of 1-(2-Chloro-5-methoxyphenyl)ethanone.

Comparison with Structurally Related Compounds

The predicted fragmentation pattern of 1-(2-Chloro-5-methoxyphenyl)ethanone can be better understood by comparing it with the known fragmentation of similar aromatic ketones.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Key Fragmentation Pathways
1-(2-Chloro-5-methoxyphenyl)ethanone 184/186169/171, 141/143, 113, 77, 43α-cleavage (loss of •CH3), subsequent loss of CO.
Acetophenone [5][6][7]120105, 77, 43α-cleavage (loss of •CH3) to form the benzoyl cation (m/z 105), which can then lose CO to form the phenyl cation (m/z 77). Formation of the acetyl cation (m/z 43).
2-Chloro-1-(4-methoxyphenyl)ethanone [8]184/186139, 111, 75Loss of the chloromethyl group (•CH2Cl) to form a methoxybenzoyl cation.
Methoxy Methyl Phenylacetones [9]Isobaric135, 105, 43Major fragments at m/z 135 and 43. Ortho-methoxy substituted isomers show a further loss of formaldehyde (CH2O) to yield an ion at m/z 105.[9]

This comparison highlights that the primary fragmentation is driven by the formation of a stable acylium ion through α-cleavage. The substituents on the phenyl ring then influence the subsequent fragmentation steps.

Experimental Protocol for GC-MS Analysis

A robust and reproducible method for the analysis of 1-(2-Chloro-5-methoxyphenyl)ethanone is crucial. The following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.[10][11]

Sample Preparation:

  • Dissolve the analytical standard of 1-(2-Chloro-5-methoxyphenyl)ethanone in a volatile solvent such as methanol or acetone to a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to a final concentration of 1-10 µg/mL for analysis.

GC-MS Conditions:

ParameterSettingRationale
Gas Chromatograph
Injector PortSplit/SplitlessAllows for a wide range of sample concentrations. A split ratio of 50:1 is a good starting point.
Injection Volume1 µLStandard volume for capillary GC.
Injector Temperature250 °CEnsures rapid volatilization of the analyte without thermal degradation.
ColumnHP-5MS (or equivalent) 30 m x 0.25 mm ID x 0.25 µm film thicknessA non-polar column suitable for the separation of a wide range of organic compounds.
Carrier GasHeliumProvides good chromatographic resolution.
Flow Rate1.0 mL/min (constant flow)Ensures reproducible retention times.
Oven Temperature ProgramInitial: 60°C (hold 2 min), Ramp: 15°C/min to 280°C, Hold: 5 minA temperature ramp allows for the separation of compounds with a range of volatilities.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Provides extensive, reproducible fragmentation for structural elucidation.[1]
Ionization Energy70 eVStandard EI energy that yields reproducible fragmentation patterns.
Source Temperature230 °CPrevents condensation of the analyte in the ion source.
Quadrupole Temperature150 °CMaintains ion transmission and prevents contamination.
Mass Rangem/z 40-450Covers the expected mass range of the molecular ion and its fragments.

The following diagram illustrates the experimental workflow for the GC-MS analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis sp1 Dissolve in Methanol/Acetone (1 mg/mL) sp2 Serial Dilution (1-10 µg/mL) sp1->sp2 gcms1 1 µL Injection sp2->gcms1 gcms2 Separation on HP-5MS Column gcms1->gcms2 gcms3 Electron Ionization (70 eV) gcms2->gcms3 gcms4 Mass Analysis (m/z 40-450) gcms3->gcms4 da1 Total Ion Chromatogram (TIC) gcms4->da1 da2 Mass Spectrum Extraction da1->da2 da3 Fragmentation Pattern Analysis da2->da3

Sources

Validation

A Senior Application Scientist's Guide to the Reactivity of 1-(Chloro-methoxyphenyl)ethanone Isomers

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of substituted aromatic ketones is paramount. The placement of substituents on the phenyl ring can drama...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of substituted aromatic ketones is paramount. The placement of substituents on the phenyl ring can dramatically alter the electronic and steric environment of the molecule, thereby dictating its behavior in chemical transformations. This guide provides an in-depth comparison of the reactivity of the six constitutional isomers of 1-(chloro-methoxyphenyl)ethanone, offering both theoretical predictions and practical experimental protocols to validate these claims.

Introduction: The Subtle Dance of Electrons and Sterics

The six isomers of 1-(chloro-methoxyphenyl)ethanone, while sharing the same molecular formula (C₉H₉ClO₂), exhibit distinct chemical personalities. This divergence in reactivity stems from the interplay of three key functional groups: the electron-withdrawing acetyl group, the inductively withdrawing but resonance-donating chloro group, and the strongly resonance-donating methoxy group. Their relative positions on the aromatic ring dictate the electron density at each carbon, the electrophilicity of the carbonyl carbon, and the steric accessibility of reactive sites. A thorough understanding of these factors is crucial for predicting reaction outcomes and designing efficient synthetic routes.

The Isomers in Focus

The six constitutional isomers of 1-(chloro-methoxyphenyl)ethanone are:

  • Isomer 1: 1-(2-Chloro-3-methoxyphenyl)ethanone

  • Isomer 2: 1-(2-Chloro-4-methoxyphenyl)ethanone

  • Isomer 3: 1-(2-Chloro-5-methoxyphenyl)ethanone

  • Isomer 4: 1-(3-Chloro-4-methoxyphenyl)ethanone

  • Isomer 5: 1-(4-Chloro-2-methoxyphenyl)ethanone

  • Isomer 6: 1-(4-Chloro-3-methoxyphenyl)ethanone

Comparative Reactivity Analysis

We will dissect the reactivity of these isomers across three fundamental reaction types: Electrophilic Aromatic Substitution (EAS), Nucleophilic Aromatic Substitution (SNAr), and reactions at the carbonyl group.

Electrophilic Aromatic Substitution (EAS)

The rate and regioselectivity of EAS reactions are governed by the combined directing effects of the substituents. The methoxy group is a powerful activating ortho, para-director, while the chloro group is a deactivating ortho, para-director. The acetyl group is a deactivating meta-director. When these groups are in competition, the most powerfully activating group dictates the position of substitution.

Predicted Order of Reactivity (Fastest to Slowest):

Isomer 5 > Isomer 2 > Isomer 4 > Isomer 3 > Isomer 6 > Isomer 1

Rationale:

  • Isomer 5 (4-Chloro-2-methoxyphenyl)ethanone: The methoxy group strongly activates the positions ortho and para to it. The para position (C5) is sterically unhindered and strongly activated, making this isomer the most reactive.

  • Isomer 2 (2-Chloro-4-methoxyphenyl)ethanone: The methoxy group at C4 activates the C3 and C5 positions. The C3 position is sterically accessible, leading to high reactivity.

  • Isomer 4 (3-Chloro-4-methoxyphenyl)ethanone: The methoxy group at C4 activates the C3 (already substituted) and C5 positions. The C5 position is available for substitution.

  • Isomer 3 (2-Chloro-5-methoxyphenyl)ethanone: The methoxy group at C5 activates the C4 and C6 positions. Both are viable for substitution.

  • Isomer 6 (4-Chloro-3-methoxyphenyl)ethanone: The methoxy group at C3 activates the C2, C4 (substituted), and C6 positions. The acetyl group deactivates the ring, and the chloro group further deactivates it.

  • Isomer 1 (2-Chloro-3-methoxyphenyl)ethanone: The methoxy group at C3 activates the C2 (substituted), C4, and C6 positions. However, the ortho-chloro and the acetyl group create significant steric hindrance and deactivation, making this the least reactive isomer.

Experimental Protocol: Competitive Nitration

This experiment will provide empirical data to support the predicted EAS reactivity order.

Methodology:

  • Preparation of Equimolar Mixture: Prepare a stock solution containing an equimolar mixture of all six isomers in a suitable inert solvent (e.g., dichloromethane).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the isomer mixture to 0 °C in an ice bath.

  • Nitration: Slowly add a pre-cooled solution of nitric acid and sulfuric acid (the nitrating mixture) dropwise to the isomer solution. Maintain the temperature at 0 °C throughout the addition.

  • Quenching: After the addition is complete, allow the reaction to stir for a predetermined time (e.g., 30 minutes). Then, quench the reaction by pouring it over crushed ice.

  • Workup: Separate the organic layer, wash it with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the nitrated products of each isomer and quantify their relative amounts.

Data Interpretation:

The relative peak areas of the nitrated products in the GC chromatogram will correspond to the relative reactivity of the parent isomers towards nitration.

Nucleophilic Aromatic Substitution (SNAr)

SNAr involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group (in this case, the chloro substituent). This reaction is facilitated by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group. The acetyl group is a strong electron-withdrawing group.

Predicted Order of Reactivity (Fastest to Slowest):

Isomer 5 > Isomer 2 > Isomer 6 > Isomer 1 > Isomer 4 > Isomer 3

Rationale:

  • Isomer 5 (4-Chloro-2-methoxyphenyl)ethanone: The acetyl group is para to the chloro group, strongly activating it towards nucleophilic attack.

  • Isomer 2 (2-Chloro-4-methoxyphenyl)ethanone: The acetyl group is ortho to the chloro group, providing strong activation.

  • Isomer 6 (4-Chloro-3-methoxyphenyl)ethanone: The acetyl group is meta to the chloro group, providing some activation, but less than ortho or para.

  • Isomer 1 (2-Chloro-3-methoxyphenyl)ethanone: Similar to isomer 6, the acetyl group is meta to the chloro group.

  • Isomer 4 (3-Chloro-4-methoxyphenyl)ethanone: The acetyl group is para to the methoxy group and meta to the chloro group, providing minimal activation for SNAr at the chloro position.

  • Isomer 3 (2-Chloro-5-methoxyphenyl)ethanone: The acetyl group is meta to the chloro group, and the methoxy group is para, which slightly deactivates the ring for nucleophilic attack.

Experimental Protocol: Reaction with Sodium Methoxide

This experiment will quantify the susceptibility of each isomer to SNAr.

Methodology:

  • Parallel Reactions: Set up six parallel reactions, one for each isomer. In each reaction vessel, dissolve a known concentration of the isomer in anhydrous methanol.

  • Initiation: Add a standardized solution of sodium methoxide in methanol to each reaction vessel at a controlled temperature (e.g., 50 °C).

  • Monitoring: At regular time intervals, withdraw an aliquot from each reaction, quench it with a dilute acid, and analyze it by High-Performance Liquid Chromatography (HPLC).

  • Analysis: Monitor the disappearance of the starting material and the appearance of the methoxy-substituted product.

Data Interpretation:

By plotting the concentration of the starting material versus time, the initial reaction rate for each isomer can be determined. A comparison of these rates will establish the experimental reactivity order for SNAr.

Reactions at the Carbonyl Group

The reactivity of the carbonyl group towards nucleophiles is influenced by both electronic and steric factors. Electron-withdrawing groups on the phenyl ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1] Conversely, electron-donating groups decrease its reactivity. Steric hindrance around the carbonyl group can also impede the approach of a nucleophile.[2]

Predicted Order of Reactivity (Fastest to Slowest):

Isomer 1 > Isomer 6 > Isomer 5 > Isomer 2 > Isomer 3 > Isomer 4

Rationale:

  • Isomer 1 (2-Chloro-3-methoxyphenyl)ethanone: The chloro group ortho to the acetyl group provides a strong electron-withdrawing inductive effect, significantly increasing the electrophilicity of the carbonyl carbon.

  • Isomer 6 (4-Chloro-3-methoxyphenyl)ethanone: The chloro group is meta to the acetyl group, exerting an electron-withdrawing effect.

  • Isomer 5 (4-Chloro-2-methoxyphenyl)ethanone: The para-chloro group withdraws electron density.

  • Isomer 2 (2-Chloro-4-methoxyphenyl)ethanone: The ortho-chloro group's inductive effect is partially offset by the para-methoxy group's donating effect.

  • Isomer 3 (2-Chloro-5-methoxyphenyl)ethanone: The meta-methoxy group has a weaker donating effect than a para-methoxy group.

  • Isomer 4 (3-Chloro-4-methoxyphenyl)ethanone: The powerful electron-donating resonance effect of the para-methoxy group significantly reduces the electrophilicity of the carbonyl carbon, making this the least reactive isomer.

Experimental Protocol: Sodium Borohydride Reduction

This experiment will compare the reactivity of the carbonyl group in each isomer.

Methodology:

  • Individual Reactions: In separate flasks, dissolve each isomer in a suitable solvent like methanol.

  • Reduction: Add a standardized solution of sodium borohydride (NaBH₄) to each flask at a controlled temperature (e.g., 25 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC, observing the disappearance of the ketone and the appearance of the corresponding alcohol.

  • Quenching and Workup: Once the reaction is complete (or after a set time for comparative purposes), quench the reaction with a dilute acid and extract the product.

  • Analysis: Determine the yield of the alcohol product for each isomer after a fixed reaction time.

Data Interpretation:

A higher yield of the alcohol product within a given timeframe indicates a higher reactivity of the carbonyl group towards reduction.

Data Summary

The following table summarizes the predicted reactivity trends for the isomers of 1-(chloro-methoxyphenyl)ethanone.

IsomerStructurePredicted EAS Reactivity RankPredicted SNAr Reactivity RankPredicted Carbonyl Reactivity Rank
1 1-(2-Chloro-3-methoxyphenyl)ethanone641
2 1-(2-Chloro-4-methoxyphenyl)ethanone224
3 1-(2-Chloro-5-methoxyphenyl)ethanone465
4 1-(3-Chloro-4-methoxyphenyl)ethanone356
5 1-(4-Chloro-2-methoxyphenyl)ethanone113
6 1-(4-Chloro-3-methoxyphenyl)ethanone532

Visualizing the Concepts

Logical Flow for Predicting EAS Regioselectivity

EAS_Prediction start Start with Isomer Structure identify_groups Identify Substituents: - Methoxy (-OCH3) - Chloro (-Cl) - Acetyl (-COCH3) start->identify_groups methoxy_effect -OCH3 is a strong o,p-director (activating) identify_groups->methoxy_effect chloro_effect -Cl is a weak o,p-director (deactivating) identify_groups->chloro_effect acetyl_effect -COCH3 is a m-director (deactivating) identify_groups->acetyl_effect determine_director Strongest activating group (-OCH3) controls regioselectivity methoxy_effect->determine_director chloro_effect->determine_director acetyl_effect->determine_director predict_position Identify activated o,p positions relative to -OCH3 determine_director->predict_position steric_hindrance Consider steric hindrance from other groups predict_position->steric_hindrance final_product Predict major EAS product steric_hindrance->final_product

Caption: Decision pathway for predicting the major product of electrophilic aromatic substitution.

General Mechanism for Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism reactant Aryl Halide (with EWG o/p to Cl) intermediate Meisenheimer Complex (Resonance Stabilized Anion) reactant->intermediate Attack by Nu- nucleophile Nucleophile (Nu-) product Substituted Product intermediate->product Loss of Cl- leaving_group Leaving Group (Cl-)

Sources

Comparative

A Comparative Guide to the Biological Activity of 1-(2-Chloro-5-methoxyphenyl)ethanone Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. The...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. The scaffold of 1-(2-Chloro-5-methoxyphenyl)ethanone has emerged as a versatile starting material for the synthesis of a diverse array of heterocyclic compounds, each exhibiting a unique spectrum of biological activities. This guide provides an in-depth, objective comparison of the antimicrobial, anticancer, anti-inflammatory, and antioxidant properties of three prominent classes of derivatives synthesized from this core structure: chalcones, pyrazoles, and oxadiazoles. By presenting supporting experimental data and elucidating the underlying methodologies, this document aims to empower researchers in their pursuit of developing next-generation therapeutics.

The Versatility of the 1-(2-Chloro-5-methoxyphenyl)ethanone Scaffold

The 1-(2-Chloro-5-methoxyphenyl)ethanone molecule, with its reactive ketone group and substituted phenyl ring, serves as an excellent synthon for a variety of chemical transformations. The presence of the chloro and methoxy groups on the phenyl ring can significantly influence the electronic and steric properties of the resulting derivatives, thereby modulating their interaction with biological targets. This guide will delve into the comparative biological performance of derivatives where this core structure is elaborated into chalcones, pyrazoles, and oxadiazoles.

Comparative Analysis of Biological Activities

This section provides a head-to-head comparison of the biological activities of chalcone, pyrazole, and oxadiazole derivatives of 1-(2-Chloro-5-methoxyphenyl)ethanone. The data presented is a synthesis of findings from multiple studies, and it is crucial to consider the variations in experimental conditions when interpreting the results.

Antimicrobial Activity

The relentless rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent antibacterial and antifungal properties. Derivatives of 1-(2-Chloro-5-methoxyphenyl)ethanone have shown considerable promise in this arena.

Comparative Data:

Derivative ClassCompoundTest OrganismMIC (µg/mL)Standard DrugMIC (µg/mL)
Oxadiazoles 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazoleBacillus subtilis22.4Ampicillin-
Staphylococcus aureus29.8
Escherichia coli29.6
Klebsiella pneumoniae30.0
Chalcones (E)-3-(2-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-oneStaphylococcus aureus (MRSA)25-50CiprofloxacinInactive
(E)-3-(furan-2-yl)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)prop-2-en-1-oneStaphylococcus aureus>1000--
5-{2-[Bis(2-chloroethyl)amino]-4-chlorothiazol-5-yl}-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehydeStaphylococcus aureus (MSSA)61.25--
Staphylococcus aureus (MRSA)125

Insights and Causality:

The antimicrobial efficacy of these derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore that can act as a Michael acceptor, reacting with nucleophilic groups in microbial proteins and enzymes, thereby disrupting their function.[1] The presence of electron-withdrawing groups, such as the chloro group on the phenyl ring, can enhance this reactivity and, consequently, the antibacterial activity.[2]

Oxadiazole and pyrazole moieties introduce additional nitrogen and oxygen heteroatoms, which can participate in hydrogen bonding and other interactions with microbial targets. The specific substitutions on the heterocyclic and phenyl rings play a crucial role in modulating the lipophilicity and electronic properties of the molecules, which in turn affects their ability to penetrate microbial cell membranes and interact with their targets.

Anticancer Activity

The development of novel anticancer agents with improved selectivity and reduced toxicity is a cornerstone of cancer research. Chalcones and pyrazoles derived from 1-(2-Chloro-5-methoxyphenyl)ethanone have demonstrated significant cytotoxic effects against various cancer cell lines.

Comparative Data:

Derivative ClassCompoundCancer Cell LineIC50 (µM)Standard DrugIC50 (µM)
Pyrazoles 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneMCF-7 (Breast)1.31Doxorubicin~2.5
WM266.5 (Melanoma)0.45
Chalcones 1,2,3-triazole-chalcone hybridSK-N-SH (Neuroblastoma)1.53 - 2.73DoxorubicinVaries
HepG-2 (Liver)
MGC-803 (Gastric)
2-fluoro-4′-aminochalconeMCF-7 (Breast)13.2Doxorubicin~2.5
MDA-MB-231 (Breast)34.7

Insights and Causality:

The anticancer activity of these derivatives is often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[3] Chalcones have been shown to target multiple signaling pathways involved in cancer cell proliferation and survival.[4] The planar structure of the chalcone backbone allows for intercalation into DNA or interaction with the active sites of various enzymes.

Pyrazole derivatives have also been extensively studied for their anticancer properties. Their mechanism of action can involve the inhibition of key enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. The specific substitutions on the pyrazole and phenyl rings are critical for determining the potency and selectivity of these compounds.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in a wide range of diseases. The search for novel anti-inflammatory agents with fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs) is an active area of research.

While specific anti-inflammatory data for derivatives of 1-(2-Chloro-5-methoxyphenyl)ethanone is still emerging, related heterocyclic compounds have shown significant potential. The primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.

Conceptual Framework for Anti-inflammatory Action:

G cluster_inflammation Inflammatory Stimulus cluster_pathway Inflammatory Pathway cluster_intervention Therapeutic Intervention Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1 / COX-2 Inflammation\n(Pain, Fever, Swelling) Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation\n(Pain, Fever, Swelling) Derivative 1-(2-Chloro-5-methoxyphenyl)ethanone Derivative Derivative->Prostaglandins Inhibition

Caption: Proposed mechanism of anti-inflammatory action.

Derivatives of 1-(2-Chloro-5-methoxyphenyl)ethanone are hypothesized to exert their anti-inflammatory effects by inhibiting the COX enzymes, thereby reducing the production of prostaglandins and mitigating the inflammatory response. Further in vivo studies, such as the carrageenan-induced paw edema model, are necessary to validate this and quantify the in vivo efficacy. In this model, diclofenac, a standard NSAID, has been shown to significantly reduce paw edema.[5][6]

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Compounds with antioxidant properties can help to mitigate this damage.

Comparative Data:

Derivative ClassCompoundAntioxidant AssayIC50 (µg/mL)Standard DrugIC50 (µg/mL)
Chalcones Chlorochalcone derivative 1DPPH61.52 ± 0.97Ascorbic Acid54.08
Chlorochalcone derivative 2DPPH98.27 ± 1.42
Chalcone JVF3DPPH61.4

Insights and Causality:

The antioxidant activity of these compounds is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The phenolic hydroxyl groups and the extended conjugation in the chalcone backbone can stabilize the resulting radical, making them effective radical scavengers. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity, where the reduction of the stable DPPH radical is measured spectrophotometrically.[1][7]

Experimental Protocols: A Self-Validating System

The reliability of the comparative data presented hinges on the robustness of the experimental methodologies employed. Below are detailed, step-by-step protocols for the key assays discussed.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

Workflow Diagram:

G prep Prepare serial dilutions of test compound in a 96-well plate inoculate Inoculate each well with a standardized microbial suspension prep->inoculate controls Include positive (no compound) and negative (no microbes) controls inoculate->controls incubate Incubate the plate under appropriate conditions (e.g., 37°C for 24h) controls->incubate read Visually inspect for turbidity or use a plate reader to measure absorbance incubate->read determine Determine the MIC as the lowest concentration with no visible growth read->determine

Caption: Workflow for MIC determination.

Step-by-Step Protocol:

  • Preparation of Test Compounds: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Inoculum: Culture the test microorganism overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted test compound.

  • Controls: Include a positive control well containing the inoculum without any test compound and a negative control well containing only the broth medium.

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[8]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[9]

Workflow Diagram:

G seed Seed cancer cells in a 96-well plate and allow to adhere overnight treat Treat cells with various concentrations of the test compound seed->treat incubate Incubate for a specified period (e.g., 48-72 hours) treat->incubate add_mtt Add MTT solution to each well and incubate for 2-4 hours incubate->add_mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals add_mtt->solubilize read Measure the absorbance at a specific wavelength (e.g., 570 nm) solubilize->read calculate Calculate the percentage of cell viability and determine the IC50 value read->calculate

Caption: Workflow for MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to attach and grow overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a predetermined period (typically 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.[9]

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.[1][7]

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent like methanol or ethanol. The concentration should be adjusted to obtain an initial absorbance of approximately 1.0 at 517 nm.

  • Preparation of Test Compounds: Prepare a stock solution of the test compound and serially dilute it to obtain a range of concentrations.

  • Reaction Mixture: In a cuvette or a 96-well plate, mix the DPPH solution with the test compound at different concentrations.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of radical scavenging activity for each concentration of the test compound. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the dose-response curve. Ascorbic acid is commonly used as a positive control.[7]

Conclusion and Future Directions

The derivatives of 1-(2-Chloro-5-methoxyphenyl)ethanone, particularly chalcones, pyrazoles, and oxadiazoles, represent a promising avenue for the discovery of new therapeutic agents. This guide has provided a comparative overview of their antimicrobial, anticancer, anti-inflammatory, and antioxidant activities, supported by available experimental data.

Key Takeaways:

  • Oxadiazole derivatives have demonstrated significant broad-spectrum antibacterial activity.

  • Pyrazole and chalcone derivatives have shown potent cytotoxic effects against various cancer cell lines, often through the induction of apoptosis.

  • The anti-inflammatory and antioxidant potential of these derivatives is an area of active investigation, with the core chemical structures suggesting a high probability of efficacy.

Future research should focus on a more systematic and direct comparison of these derivative classes, ideally synthesized from the same starting material and evaluated under standardized assay conditions. Elucidating the precise mechanisms of action and structure-activity relationships will be crucial for the rational design of more potent and selective drug candidates. The continued exploration of this versatile chemical scaffold holds great promise for addressing unmet needs in the treatment of infectious diseases, cancer, and inflammatory disorders.

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Validation

The Definitive Guide to Structural Elucidation of 1-(2-Chloro-5-methoxyphenyl)ethanone Derivatives: A Comparative Analysis of X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of X-ray crystallography with other key analytical techniques for the structural elucidation of 1-(2-chloro-5-methoxyphenyl)ethanone derivatives. These compounds serve as important scaffolds in medicinal chemistry, and a thorough understanding of their solid-state conformation is crucial for rational drug design and development.[1] This guide will delve into the experimental intricacies of X-ray crystallography, offering a self-validating protocol, and compare its outputs with those of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray diffraction stands as the gold standard for determining the absolute structure of a crystalline compound.[2] It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision. This level of detail is often unattainable by other methods and is critical for understanding intermolecular interactions that govern crystal packing and, potentially, a drug's interaction with its biological target.

A Case Study: Synthesis and Crystallization of a 1-(2-Chloro-5-methoxyphenyl)ethanone Derivative

Experimental Protocol: Synthesis and Crystallization

The synthesis of a thiosemicarbazone derivative from the parent ketone is a robust and well-established reaction. The subsequent crystallization is a critical step that often requires empirical optimization.

Synthesis of 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone:

  • Dissolution: A mixture of 4,4-dimethyl-3-thiosemicarbazide (1.26 mmol) is dissolved in a heated mixture of water (2.5 ml) and ethanol (2.5 ml) in a 25 ml round-bottom flask.[3]

  • Reaction: Once fully dissolved, 2'-hydroxy-5'-methoxyacetophenone (1.34 mmol) is added to the solution.[3] The mixture is then refluxed for 18 hours, leading to the formation of a yellow solid.[3]

  • Workup: After cooling to room temperature, the reaction slurry is transferred to a separatory funnel. Water (15 ml) and dichloromethane (15 ml) are added, and the organic layer is separated.[3] The aqueous layer is extracted with an additional 15 ml of dichloromethane. The combined organic layers are washed with brine (20 ml) and dried over magnesium sulfate.[3]

  • Isolation: The solvent is removed by rotary evaporation to yield the crude solid product.[3]

  • Crystallization: The resulting solid is then recrystallized from acetonitrile to yield yellow crystals suitable for X-ray diffraction.[3]

Experimental Workflow: From Synthesis to Structure

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Diffraction Reactants 1-(2-Chloro-5-methoxyphenyl)ethanone + Reagent Reaction Reaction Conditions (e.g., Reflux) Reactants->Reaction Workup Extraction & Purification Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Solvent_Screening Solvent Screening Crude_Product->Solvent_Screening Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Solvent_Screening->Crystal_Growth Single_Crystal Single Crystal Crystal_Growth->Single_Crystal Data_Collection Data Collection (Diffractometer) Single_Crystal->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: Workflow from synthesis to final crystal structure.

X-ray Diffraction Data Collection and Refinement Protocol:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data is collected, typically using Mo Kα radiation.[3] The data collection involves a series of rotations (ω scans) to capture the diffraction pattern from all crystal orientations.[3]

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors like absorption.[3]

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms. This initial model is then refined to achieve the best fit between the calculated and observed diffraction data.[3]

A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques

While X-ray crystallography provides unparalleled detail in the solid state, it is often complemented by other analytical techniques that offer insights into the molecule's structure and properties in different states.

FeatureX-ray CrystallographyNMR SpectroscopyFT-IR SpectroscopyMass Spectrometry
Sample State Crystalline SolidSolutionSolid or LiquidSolid, Liquid, or Gas
Information Provided 3D atomic arrangement, bond lengths, bond angles, stereochemistryConnectivity, chemical environment of nuclei, dynamic processes in solutionPresence of functional groupsMolecular weight, elemental composition, fragmentation pattern
Strengths Unambiguous structure determination, absolute configurationNon-destructive, provides information about solution-state conformation and dynamicsRapid and simple for functional group identificationHigh sensitivity, provides molecular formula
Limitations Requires high-quality single crystals, provides a static picture of the moleculeCan be complex to interpret for large molecules, less precise than X-ray for bond lengths/anglesProvides limited information on the overall molecular structureDoes not provide stereochemical information, fragmentation can be complex

NMR Spectroscopy: The Solution-State Counterpart

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule, primarily in solution. For a derivative of 1-(2-chloro-5-methoxyphenyl)ethanone, ¹H and ¹³C NMR would be essential.

  • ¹H NMR: Would reveal the number of different types of protons and their neighboring environments through chemical shifts and coupling patterns. For instance, the aromatic protons would appear as a set of multiplets, and the methyl protons of the acetyl group would be a singlet.

  • ¹³C NMR: Would indicate the number of unique carbon atoms in the molecule. The carbonyl carbon would have a characteristic downfield chemical shift.

A study on 2'-fluoro-substituted acetophenone derivatives demonstrated the use of through-space ¹H–¹⁹F and ¹³C–¹⁹F spin–spin couplings to determine the preferred conformation in solution, which was then confirmed by X-ray crystallography.[4] This highlights the synergistic relationship between the two techniques.

FT-IR Spectroscopy: A Quick Functional Group Fingerprint

FT-IR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule. For a 1-(2-chloro-5-methoxyphenyl)ethanone derivative, the IR spectrum would prominently feature:

  • A strong absorption band around 1680 cm⁻¹ corresponding to the C=O stretching of the ketone.

  • Bands in the 1600-1450 cm⁻¹ region due to C=C stretching in the aromatic ring.

  • A peak around 1250 cm⁻¹ for the C-O stretching of the methoxy group.

  • A C-Cl stretching absorption, typically in the 800-600 cm⁻¹ region.

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, can offer clues about its structure. For a chloro-substituted compound, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak in the mass spectrum, aiding in the confirmation of the presence of a chlorine atom. The fragmentation of aromatic ketones often involves cleavage of the bonds adjacent to the carbonyl group.

Logical Relationship of Analytical Techniques

G cluster_techniques Structural Elucidation Techniques cluster_info Information Provided XRay X-ray Crystallography Structure 3D Structure (Solid State) XRay->Structure Definitive NMR NMR Spectroscopy Connectivity Connectivity (Solution State) NMR->Connectivity Detailed FTIR FT-IR Spectroscopy Functional_Groups Functional Groups FTIR->Functional_Groups Rapid MS Mass Spectrometry Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Precise Structure->Connectivity complements Connectivity->Structure complements

Caption: Interplay of techniques for comprehensive structural analysis.

Conclusion: An Integrated Approach to Structural Certainty

While X-ray crystallography provides the most definitive and detailed three-dimensional structural information for 1-(2-chloro-5-methoxyphenyl)ethanone derivatives in the solid state, a comprehensive understanding of these molecules necessitates an integrated analytical approach. NMR spectroscopy offers invaluable insights into their solution-state conformation and dynamics, FT-IR provides a rapid confirmation of functional groups, and mass spectrometry confirms the molecular weight and elemental composition. By judiciously combining these powerful techniques, researchers can achieve a holistic and self-validating characterization of novel compounds, thereby accelerating the pace of drug discovery and materials development.

References

  • Anderson, B. J., Freedman, M. B., Smolenski, V. A., & Jasinski, J. P. (2015). The crystal structure of 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o811–o812. [Link]

  • Yoshimitsu, Y., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4549–4557. [Link]

  • Al-Omary, F. A. M., et al. (2022). Synthesis, crystal structure, structural and spectroscopic analysis of (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. Journal of Molecular Structure, 1265, 133423. [Link]

  • Alexander, A. (2014). The Role of X-Ray Crystallography in Structure-Based Rational Drug Design. IntechOpen. [Link]

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